2-Ethylhexyl 2,3,4,5-tetrabromobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethylhexyl 2,3,4,5-tetrabromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Br4O2/c1-3-5-6-9(4-2)8-21-15(20)10-7-11(16)13(18)14(19)12(10)17/h7,9H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDXCGSGEQKWGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC(=C(C(=C1Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Br4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052686 | |
| Record name | 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzoic acid, 2,3,4,5-tetrabromo-, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
183658-27-7 | |
| Record name | 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183658-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylhexyltetrabromobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183658277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2,3,4,5-tetrabromo-, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2,3,4,5-tetrabromo-, 2-ethylhexyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Chemical Properties of 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) is a brominated flame retardant (BFR) used as an additive in various consumer products, particularly in polyurethane foams for furniture and automotive applications.[1][2] As a replacement for phased-out polybrominated diphenyl ethers (PBDEs), understanding its chemical properties, synthesis, and biological interactions is of significant interest to researchers in environmental science, toxicology, and materials science. This technical guide provides an in-depth overview of the core chemical properties of EH-TBB, detailed experimental protocols for its synthesis and analysis, and a visualization of its interaction with a key biological signaling pathway.
Chemical and Physical Properties
This compound is a viscous liquid at room temperature.[3] Its chemical structure consists of a tetrabrominated benzene (B151609) ring attached to a 2-ethylhexyl ester group. This structure imparts high lipophilicity, a key characteristic influencing its environmental fate and bioaccumulation potential.
Table 1: Quantitative Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈Br₄O₂ | PubChem[3] |
| Molecular Weight | 549.9 g/mol | PubChem[3], Ataman Kimya |
| CAS Number | 183658-27-7 | PubChem[3], Ataman Kimya |
| Physical State | Liquid | PubChem[3] |
| Water Solubility | 2.8 x 10⁻³ mg/L | Canada.ca |
| logP (estimated) | 7.7 | PubChem[3] |
Experimental Protocols
Synthesis: Esterification of 2,3,4,5-Tetrabromobenzoic Acid with 2-Ethylhexanol
Materials:
-
2,3,4,5-Tetrabromobenzoic acid
-
2-Ethylhexanol (in molar excess)
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, combine 2,3,4,5-tetrabromobenzoic acid, a molar excess of 2-ethylhexanol (typically 1.5 to 3 equivalents), and a catalytic amount of the acid catalyst in toluene.
-
Esterification: Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC) or by measuring the amount of water collected. The reaction is typically complete when no more water is evolved.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted starting acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to remove the solvent and excess 2-ethylhexanol.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.
Analytical Methodology: Quantification by GC-MS and HPLC
The determination of EH-TBB in various matrices like environmental samples, consumer products, and biological tissues is commonly performed using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and specific method for the quantification of EH-TBB.
-
Sample Preparation: Extraction of EH-TBB from the sample matrix is a critical first step. This often involves solvent extraction (e.g., with hexane, dichloromethane, or a mixture thereof) followed by a clean-up step using solid-phase extraction (SPE) to remove interfering compounds.
-
GC Conditions (General Example):
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium or Hydrogen.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Temperature Program: An optimized temperature gradient is crucial for good separation. A typical program might start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300-320°C), and hold for a period to ensure elution of the analyte.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is employed for enhanced sensitivity and selectivity by monitoring characteristic ions of EH-TBB.
-
2. High-Performance Liquid Chromatography (HPLC) Analysis
HPLC coupled with a UV or mass spectrometric detector can also be used for the analysis of EH-TBB.
-
Sample Preparation: Similar to GC-MS, a robust extraction and clean-up procedure is necessary.
-
HPLC Conditions (General Example):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is common.[5]
-
Detector: A UV detector set at a wavelength where EH-TBB absorbs (e.g., around 225 nm) or a mass spectrometer for higher specificity.[6]
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Biological Interactions: Signaling Pathway
Recent research has indicated that this compound may exert biological effects by interacting with cellular signaling pathways. One such pathway is the PI3K/Akt signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.
Diagram: Postulated Interaction of EH-TBB with the PI3K/Akt Signaling Pathway
Caption: Postulated interaction of EH-TBB with the PI3K/Akt signaling pathway.
Pathway Description: The PI3K/Akt signaling pathway is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of phosphoinositide 3-kinase (PI3K). Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as PDK1 and Akt (also known as protein kinase B), to the cell membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and other kinases. Activated Akt then phosphorylates a wide range of downstream effector proteins, leading to the regulation of various cellular processes, including cell growth, proliferation, and survival.
Some studies suggest that EH-TBB may have an inhibitory effect on this pathway, potentially through interactions with key components like PI3K or Akt, thereby affecting downstream cellular responses. Further research is needed to fully elucidate the precise mechanism of this interaction.
References
- 1. 2-ethylhexyl-2,3,4,5 tetrabromobenzoate (TBB) and bis(2-ethylhexyl) 3,4,5,6-tetrabromophthalate (TBPH)- information sheet - Canada.ca [canada.ca]
- 2. healthvermont.gov [healthvermont.gov]
- 3. This compound | C15H18Br4O2 | CID 71316600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN104529778A - Preparation method of benzoic acid (2-ethyl) hexyl ester - Google Patents [patents.google.com]
- 5. Disposition of the emerging brominated flame retardant, bis(2-ethylhexyl) tetrabromophthalate, in female Sprague Dawley rats: effects of dose, route, and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
physicochemical characteristics of EH-TBB
An In-depth Technical Guide on the Physicochemical Characteristics of 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB)
Introduction
2-ethylhexyl-2,3,4,5-tetrabromobenzoate, commonly abbreviated as EH-TBB or TBB, is a novel brominated flame retardant (BFR).[1] It is a primary component of commercial flame retardant mixtures like Firemaster 550, where it is often combined with bis(2-ethylhexyl) tetrabromophthalate (BEH-TEBP).[2][3] These mixtures are used as replacements for phased-out polybrominated diphenyl ethers (PBDEs) in various consumer products, particularly in polyurethane foams found in upholstered furniture, baby products, and automotive cushions.[2][4][5] Due to its widespread use, EH-TBB has become a ubiquitous environmental contaminant detected in indoor dust, sediment, wildlife, and human tissues.[4][5][6] This guide provides a detailed overview of its core physicochemical properties, the experimental protocols used for its characterization, and its known biological interactions.
Physicochemical Properties
EH-TBB is characterized as a lipophilic compound with very low water solubility and low vapor pressure.[4][7][8] These properties contribute to its persistence in the environment, where it is expected to predominantly reside in soil and sediment.[8] The compound is a pale yellow oil at standard conditions.[3]
Table 1: Summary of Physicochemical Data for EH-TBB
| Property | Value | Source |
| IUPAC Name | 2-ethylhexyl 2,3,4,5-tetrabromobenzoate | [9] |
| Synonyms | TBB, EHTeBB, EHTBB | [4][8] |
| CAS Number | 183658-27-7 | [4][9] |
| Molecular Formula | C₁₅H₁₈Br₄O₂ | [9] |
| Molecular Weight | 549.9 g/mol ; 549.92 g/mol | [3][4][9] |
| Physical State | Liquid; Pale yellow oil | [3][9] |
| Melting Point | -93 °C | [10] |
| Boiling Point | 110.6 °C | [10] |
| Flash Point | 4 °C (40 °F) | [10] |
| logP (octanol-water) | 7.73 - 8.75 (Estimated) | [4][7] |
| Water Solubility | Very low | [8] |
| Vapor Pressure | Low | [7][8] |
Experimental Protocols
Dermal Absorption and Bioavailability Assessment
The percutaneous bioavailability of EH-TBB has been assessed using a parallelogram approach, comparing in vitro data from human and rat skin with in vivo data from rats.[7]
Methodology:
-
Skin Preparation: Full-thickness skin from human donors or rats is obtained. For in vitro tests, the skin is dermatomed to a thickness of approximately 300 μm.[6] Skin integrity is verified using tritiated water to ensure the barrier is intact.[6]
-
Diffusion Cell System: The prepared skin discs are mounted in a flow-through diffusion cell system (e.g., Crown Bio Scientific, 0.64 cm² diffusional area).[6]
-
Dosing: [¹⁴C]-radiolabeled EH-TBB (e.g., 100 nmol/cm²) dissolved in a suitable vehicle like toluene (B28343) is applied to the epidermal surface of the skin discs.[6][7]
-
Sample Collection: The experiment is run for a continuous exposure period (e.g., 24 hours).[7] Receptor fluid (perfusate) is collected at regular intervals to measure the amount of EH-TBB that penetrates the skin. For in vivo studies in rats, urine and feces are collected.[7]
-
Quantification: At the end of the exposure period, unabsorbed compound is removed from the skin surface by washing and tape-stripping.[7] The amount of EH-TBB absorbed and retained within the skin and the amount that penetrated into the receptor fluid (in vitro) or was excreted (in vivo) is quantified. Total [¹⁴C]-radioactivity is measured using liquid scintillation counting.[2][7]
-
Metabolite Analysis: HPLC-radiometric analysis is used to identify the parent compound and its metabolites (like TBBA) in the perfusate, skin extracts, and excreta.[7]
In Vitro Metabolism Studies
These studies investigate the biotransformation of EH-TBB in various biological tissues to identify metabolites and metabolic pathways.
Methodology:
-
Tissue Preparation: Subcellular fractions (microsomes and S9) are prepared from human and rat liver or skin tissues. Purified enzymes like porcine carboxylesterase may also be used.[11]
-
Incubation: EH-TBB is incubated with the prepared subcellular fractions or purified enzymes in a suitable buffer system.[12] Experiments are typically conducted with and without added cofactors (e.g., NADPH) to distinguish between different enzyme systems (e.g., P450 vs. carboxylesterases).[11]
-
Reaction Termination: After a set incubation time (e.g., 60 minutes), the reaction is stopped by adding a solvent like acetonitrile.[4][12]
-
Metabolite Identification: The resulting mixture is analyzed to identify and quantify the parent compound and any metabolites formed. High-performance liquid chromatography (HPLC) with radiometric detection or ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-Q-Exactive Orbitrap-MS) are common analytical techniques.[4][12]
-
Kinetic Analysis: To determine enzyme kinetics, experiments are run with varying concentrations of EH-TBB. The resulting data on metabolite formation rates are fitted to the Michaelis-Menten model to estimate the maximum metabolic rate (Vmax) and the Michaelis constant (Km).[11][12]
Analytical Methods for Quantification in Human Samples
Methods have been developed to measure exposure to EH-TBB and its metabolites in human serum and urine.[13][14]
Methodology for Serum Analysis:
-
Protein Denaturation: Serum proteins are first denatured using an acid, such as formic acid.[13]
-
Solid-Phase Extraction (SPE): The sample is passed through an SPE column to isolate the target analytes (EH-TBB and others) from the serum matrix.[13]
-
Cleanup and Fractionation: The resulting extract is further cleaned and fractionated using a silica (B1680970) SPE column.[13]
-
Analysis: The final extract is analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for detection and quantification.[1]
Biological Interactions and Signaling Pathways
EH-TBB is recognized as a potential endocrine-disrupting compound.[9] While EH-TBB itself is not considered a potent endocrine disruptor, its primary metabolite, 2,3,4,5-tetrabromobenzoic acid (TBBA), has demonstrated anti-estrogenic and anti-androgenic activity.
Research in prostate cancer cells suggests that EH-TBB may exert its effects by inhibiting the function of the Androgen Receptor (AR).[15] One proposed mechanism is that EH-TBB inhibits the crucial interaction between the AR and the Src kinase, a process that normally activates the pro-survival PI3K/Akt signaling pathway.[15] Disruption of this pathway by EH-TBB could inhibit the proliferation of androgen-dependent cancer cells.[15] Further analysis suggests potential crosstalk with other hormone nuclear receptors, including the glucocorticoid receptor (GR), peroxisome proliferator-activated receptors (PPAR/RXR), and the estrogen receptor (ER).[15]
Metabolism and Degradation
Metabolism
In vivo and in vitro studies have consistently shown that EH-TBB is metabolized by the cleavage of its 2-ethylhexyl ester bond, a reaction catalyzed by carboxylesterases.[4][11] This hydrolysis does not require cofactors like NADPH, indicating that cytochrome P450 enzymes are not primarily involved.[11] The primary metabolite formed is 2,3,4,5-tetrabromobenzoic acid (TBBA).[11][14]
In rodents, TBBA can undergo further phase II metabolism, forming conjugates with glycine (B1666218) or sulfate (B86663) before being excreted in the urine.[4] Both the parent EH-TBB and its metabolite TBBA have been identified in feces.[4] The rapid metabolism of EH-TBB to TBBA may reduce its potential for bioaccumulation compared to other BFRs.[11]
Photodegradation
Studies have also investigated the environmental fate of EH-TBB when exposed to sunlight. EH-TBB can undergo photolysis, though at a slower rate than some other BFRs like nonabrominated diphenyl ethers.[16] The primary photodegradation pathway involves the cleavage of bromine atoms from the aromatic ring, leading to the formation of debrominated products.[16]
References
- 1. mdpi.com [mdpi.com]
- 2. Disposition of the emerging brominated flame retardant, bis(2-ethylhexyl) tetrabromophthalate, in female Sprague Dawley rats: effects of dose, route, and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Ethylhexyl-2,3,4,5-tetrabrombenzoat – Wikipedia [de.wikipedia.org]
- 4. Disposition of the Emerging Brominated Flame Retardant, this compound, in Female SD Rats and Male B6C3F1 Mice: Effects of Dose, Route, and Repeated Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. healthvermont.gov [healthvermont.gov]
- 6. researchgate.net [researchgate.net]
- 7. Estimation of human percutaneous bioavailability for two novel brominated flame retardants, this compound (EH-TBB) and bis(2-ethylhexyl) tetrabromophthalate (BEH-TEBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. canada.ca [canada.ca]
- 9. This compound | C15H18Br4O2 | CID 71316600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. accustandard.com [accustandard.com]
- 11. In vitro metabolism of the brominated flame retardants 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) and bis(2-ethylhexyl) 2,3,4,5-tetrabromophthalate (TBPH) in human and rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. First insight into human extrahepatic metabolism of flame retardants: Biotransformation of EH-TBB and Firemaster-550 components by human skin subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of an analytical method to quantify PBDEs, OH-BDEs, HBCDs, 2,4,6-TBP, EH-TBB, and BEH-TEBP in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolites of organophosphate flame retardants and 2-ethylhexyl tetrabromobenzoate in urine from paired mothers and toddlers [pubmed.ncbi.nlm.nih.gov]
- 15. OhioLINK ETD: See, Mary Jean [etd.ohiolink.edu]
- 16. Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate: identifying potential markers of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (CAS: 183658-27-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB), a brominated flame retardant (BFR) that has been used as a replacement for phased-out polybrominated diphenyl ethers (PBDEs). This document synthesizes available data on its physicochemical properties, metabolism, toxicological profile, and analytical methodologies, presenting it in a format accessible to professionals in research and development.
Chemical and Physical Properties
This compound, also known as TBB, is an aromatic ester. Its primary function is as an additive flame retardant, meaning it is physically mixed with materials rather than chemically bonded.[1][2] It is a key component of commercial flame retardant mixtures such as Firemaster 550 and BZ-54.[3][4] Common applications include flexible polyurethane foams used in upholstered furniture, automotive cushions, mattresses, and some baby products.[2][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 183658-27-7 | [4][5][6][7][8][9][10][11] |
| Molecular Formula | C₁₅H₁₈Br₄O₂ | [6][7] |
| Molecular Weight | 549.9 g/mol | [6][7] |
| Physical State | Liquid | [6] |
| Melting Point | -93 °C | [5] |
| Flash Point | 40 °F (4 °C) | [5] |
| Log Kₒw (estimated) | 7.73 - 8.8 | [12][13] |
| Synonyms | TBB, EH-TBB, 2,3,4,5-Tetrabromobenzoic Acid 2-Ethylhexyl Ester | [7][10] |
Metabolism and Toxicokinetics
The metabolism of EH-TBB is a critical factor in its toxicokinetic profile. Unlike many persistent organic pollutants, EH-TBB is readily metabolized in mammals.[12][14][15]
The primary metabolic pathway for EH-TBB is the hydrolysis of the ester bond, cleaving the 2-ethylhexyl group to form its main metabolite, 2,3,4,5-tetrabromobenzoic acid (TBBA).[12][14][15][16] This biotransformation is catalyzed by carboxylesterase enzymes and occurs without the need for cofactors.[12][14][15][16] The rapid formation of the more water-soluble TBBA may reduce the bioaccumulation potential of the parent compound, EH-TBB.[12][15] TBBA is considered a useful biomarker for assessing human exposure to EH-TBB and has been detected in urine.[14][17][18] No Phase II metabolites of TBBA have been observed in studies.[12][15]
In vitro studies using human and rat tissue fractions have quantified the kinetics of EH-TBB metabolism. The Michaelis-Menten model has been successfully applied to describe the formation rate of TBBA.[16]
Table 2: Summary of Metabolic Parameters for EH-TBB to TBBA Conversion
| Tissue/Enzyme Source | Species | Kₘ (μM) | Vₘₐₓ (nmol/min/mg protein) | Source |
| Liver Microsomes | Human | 11.1 ± 3.9 | 0.644 ± 0.144 | [12][14][15] |
| Liver Microsomes | Rat | - | 6.25 ± 0.58 | [12] |
| Liver Cytosol | Human | - | 0.207 ± 0.020 | [12][14] |
| Liver Cytosol | Rat | - | 0.422 ± 0.093 | [12] |
| Intestinal Microsomes | Human | - | 0.297 ± 0.037 | [12][14] |
| Intestinal Microsomes | Rat | - | 0.203 ± 0.004 | [12] |
| Purified Carboxylesterase | Porcine | 9.3 ± 2.2 | 6.29 ± 0.58 | [12][14][15] |
| Skin S9 Fractions | Human | - | 0.0152 (as pmol/min/mg protein) | [16] |
Note: Vₘₐₓ values are presented as nmol/min/mg protein unless otherwise specified.
Toxicological Profile
While extensive toxicological data for EH-TBB is still limited, several studies and regulatory assessments have highlighted areas of concern.[14][19] The U.S. Environmental Protection Agency (EPA) has classified TBB as a moderate hazard for neurological, developmental, and reproductive toxicities based on data from its chemical analog and related mixtures.[4]
EH-TBB itself is not considered a primary endocrine-disrupting chemical. However, its metabolite, TBBA, has demonstrated anti-estrogenic and anti-androgenic activity. One study reported an IC50 of 31.75 µM for the anti-estrogenic effects of TBBA. Research in androgen-dependent prostate cancer cells suggests that environmentally relevant concentrations of EH-TBB may inhibit androgen receptor (AR) function and disrupt the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[1]
The Canadian government considers the critical effects from exposure to TBB to be on the reproductive system.[2] Studies on rats fed a commercial mixture containing TBB observed altered thyroid function in dams, early puberty in female offspring, and increased left ventricular thickness and blood glucose levels in male pups.[4] A two-generation reproductive toxicity study in rats identified a no-observed-adverse-effect level (NOAEL) for fertility effects at 165 mg/kg-day.[20] Based on maternal body weight changes, a reference dose (RfD) for TBB has been derived at 0.08 mg/kg-day.[21]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of EH-TBB.
This protocol is adapted from studies investigating the metabolism of EH-TBB in human and rat tissues.[12][14]
-
Tissue Preparation: Human and rat liver and intestinal tissues are homogenized and subjected to differential centrifugation to isolate subcellular fractions (microsomes and cytosol). Protein concentrations are determined using a standard assay (e.g., BCA or Bradford).
-
Incubation: Subcellular fractions (e.g., 0.5 mg/mL protein) are incubated with EH-TBB (typically at various concentrations to determine kinetics, e.g., 1-50 µM) in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4) at 37°C.
-
Reaction Termination: The reaction is quenched at various time points by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins. An internal standard (e.g., 2,3,5-triiodobenzoic acid) is added for quantification.[17]
-
Extraction & Analysis: Samples are centrifuged, and the supernatant is collected. The supernatant is then concentrated and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the formation of the metabolite, TBBA.
-
Kinetic Analysis: The rate of TBBA formation is calculated and, for kinetic studies, plotted against the substrate (EH-TBB) concentration. The data are then fitted to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ values.
Assessing human exposure to EH-TBB involves a multi-step process from environmental sampling to biomonitoring.[18]
This method is based on the protocol for biomarker analysis developed for human exposure studies.[17][18]
-
Sample Preparation: A urine sample (e.g., < 1 mL) is collected. An internal standard (e.g., 2,3,5-triiodobenzoic acid) is added to the sample.
-
Enzymatic Deconjugation (Optional but good practice): The sample is treated with β-glucuronidase/sulfatase to hydrolyze any potential conjugated metabolites, though Phase II metabolites have not been reported for TBBA.
-
Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to extract and concentrate the analyte of interest (TBBA). The cartridge is washed to remove interferences, and the analyte is eluted with an appropriate solvent.
-
Analysis by LC-MS/MS: The eluate is concentrated and injected into a High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS). The separation is performed on a C18 column, and detection is achieved using electrospray ionization (ESI) in negative mode, monitoring specific precursor-to-product ion transitions for TBBA and the internal standard.
-
Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of TBBA in the urine sample is determined and often adjusted for creatinine (B1669602) to account for urine dilution.[22]
Conclusion
This compound is a prevalent flame retardant with documented human exposure. Its metabolism to TBBA is a key feature of its toxicokinetics, providing a valuable biomarker for exposure assessment. While the parent compound's direct toxicity is under investigation, its primary metabolite, TBBA, exhibits anti-androgenic and anti-estrogenic properties. Concerns regarding reproductive and developmental toxicity warrant further research. The methodologies outlined in this guide provide a foundation for researchers to conduct further studies into the metabolism, toxicity, and human health risks associated with this compound.
References
- 1. OhioLINK ETD: See, Mary Jean [etd.ohiolink.edu]
- 2. 2-ethylhexyl-2,3,4,5 tetrabromobenzoate (TBB) and bis(2-ethylhexyl) 3,4,5,6-tetrabromophthalate (TBPH)- information sheet - Canada.ca [canada.ca]
- 3. Disposition of the Emerging Brominated Flame Retardant, this compound, in Female SD Rats and Male B6C3F1 Mice: Effects of Dose, Route, and Repeated Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. healthvermont.gov [healthvermont.gov]
- 5. accustandard.com [accustandard.com]
- 6. This compound | C15H18Br4O2 | CID 71316600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. TBB (2-ethylhexyl-2,3,4,5-tetrabromobenzoate) (Dââ, 98%) 50 µg/mL in toluene - Cambridge Isotope Laboratories, DLM-9945-1.2 [isotope.com]
- 9. TBB (2-ethylhexyl-2,3,4,5-tetrabromobenzoate) (unlabeled) 50 µg/mL in toluene - Cambridge Isotope Laboratories, ULM-9944-1.2 [isotope.com]
- 10. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 11. esslabshop.com [esslabshop.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Estimation of human percutaneous bioavailability for two novel brominated flame retardants, this compound (EH-TBB) and bis(2-ethylhexyl) tetrabromophthalate (BEH-TEBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Metabolism of the Brominated Flame Retardants 2-Ethylhexyl-2,3,4,5-Tetrabromobenzoate (TBB) and Bis(2-Ethylhexyl) 2,3,4,5-Tetrabromophthalate (TBPH) in Human and Rat Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro metabolism of the brominated flame retardants 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) and bis(2-ethylhexyl) 2,3,4,5-tetrabromophthalate (TBPH) in human and rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. First insight into human extrahepatic metabolism of flame retardants: Biotransformation of EH-TBB and Firemaster-550 components by human skin subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Urinary Tetrabromobenzoic Acid (TBBA) as a Biomarker of Exposure to the Flame Retardant Mixture Firemaster® 550 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Urinary tetrabromobenzoic acid (TBBA) as a biomarker of exposure to the flame retardant mixture Firemaster® 550 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. product.enhesa.com [product.enhesa.com]
- 20. researchgate.net [researchgate.net]
- 21. Risk assessment and Biomonitoring Equivalent for 2-ethylhexyl-2,3,4,5 tetrabromobenzoate (TBB) and tetrabromobenzoic acid (TBBA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. repositori.udl.cat [repositori.udl.cat]
An In-Depth Technical Guide to the Molecular Structure, Properties, and Biological Activity of EH-TBB
This guide provides a comprehensive overview of 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB), a brominated flame retardant. It is intended for researchers, scientists, and professionals in drug development and environmental health. This document details the molecular characteristics, physicochemical properties, and known biological effects of EH-TBB, with a focus on its impact on androgen receptor signaling and associated pathways in prostate cancer cells.
Molecular Structure and Chemical Formula
EH-TBB is an organobromine compound utilized as a flame retardant in various consumer products.[1] Its chemical identity is well-defined by its molecular formula and structure.
Molecular Formula: C₁₅H₁₈Br₄O₂[1]
IUPAC Name: 2-ethylhexyl 2,3,4,5-tetrabromobenzoate[1]
CAS Number: 183658-27-7[1]
Synonyms: TBB, EHTeBB, Benzoic acid, 2,3,4,5-tetrabromo-, 2-ethylhexyl ester[1]
The molecular structure of EH-TBB consists of a tetrabrominated benzene (B151609) ring attached to a 2-ethylhexyl ester group.
Physicochemical and Toxicological Properties
The properties of EH-TBB are summarized in the table below, providing key data for experimental design and safety assessments.
| Property | Value | Reference(s) |
| Molecular Weight | 549.9 g/mol | [1] |
| LogP (estimated) | 7.7 | [1] |
| Appearance | Light yellow oil | |
| Metabolism | Hydrolyzed to 2,3,4,5-tetrabromobenzoic acid (TBBA) | [2] |
| Km (human microsomes) | 11.1 ± 3.9 µM | [2] |
| Vmax (human microsomes) | 0.644 ± 0.144 nmol min⁻¹ mg protein⁻¹ | [2] |
Experimental Protocols
This section outlines detailed methodologies for key experiments related to the synthesis, analysis, and biological evaluation of EH-TBB.
Synthesis of EH-TBB
The synthesis of EH-TBB can be achieved through the esterification of 2,3,4,5-tetrabromobenzoic acid with 2-ethylhexanol. The following is a representative protocol based on analogous syntheses.[3]
Materials:
-
2,3,4,5-tetrabromobenzoic acid
-
2-ethylhexanol
-
Sulfuric acid (catalyst)
-
Toluene
-
Sodium bicarbonate solution (5%)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 2,3,4,5-tetrabromobenzoic acid in a minimal amount of toluene.
-
Add a 1.5 molar excess of 2-ethylhexanol to the flask.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5% of the total reaction mass).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator to yield the crude EH-TBB product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Cell Proliferation Assay in LNCaP and LAPC4 Cells
This protocol details a method to assess the effect of EH-TBB on the proliferation of androgen-sensitive prostate cancer cell lines.[4]
Materials:
-
LNCaP and LAPC4 human prostate cancer cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
EH-TBB stock solution in DMSO
-
96-well cell culture plates
-
Cell counting kit (e.g., WST-1 or MTT)
-
Plate reader
Procedure:
-
Seed LNCaP or LAPC4 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium.
-
Allow the cells to attach and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of EH-TBB in culture medium from the DMSO stock. Ensure the final DMSO concentration is below 0.1%.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of EH-TBB. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 96 hours.
-
Add the cell proliferation reagent (e.g., 10 µL of WST-1) to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Androgen Receptor (AR) Luciferase Reporter Assay
This assay is used to determine the effect of EH-TBB on the transcriptional activity of the androgen receptor.[4]
Materials:
-
Prostate cancer cell line (e.g., LNCaP)
-
AR-responsive luciferase reporter plasmid (e.g., MMTV-luc)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Dihydrotestosterone (DHT)
-
EH-TBB
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed LNCaP cells in 24-well plates at a density of 5 x 10⁴ cells per well.
-
After 24 hours, co-transfect the cells with the AR-responsive luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours of transfection, replace the medium with fresh medium containing EH-TBB at various concentrations, in the presence or absence of 10 nM DHT.
-
Incubate the cells for another 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Express the results as a percentage of the activity observed with DHT alone.
Signaling Pathways and Mechanisms of Action
EH-TBB has been shown to exhibit antiandrogenic properties and to impact key signaling pathways in prostate cancer cells.[4] One of the proposed mechanisms involves the disruption of the PI3K/Akt signaling pathway.
Proposed Mechanism of EH-TBB Action
It is hypothesized that EH-TBB may inhibit the interaction between the androgen receptor (AR) and Src, a non-receptor tyrosine kinase. This interaction is a known mechanism for the activation of the PI3K/Akt pathway in prostate cancer. By disrupting the AR-Src complex, EH-TBB could lead to the downregulation of PI3K/Akt signaling, thereby affecting cell survival and proliferation.[4]
References
- 1. This compound | C15H18Br4O2 | CID 71316600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vitro metabolism of the brominated flame retardants 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) and bis(2-ethylhexyl) 2,3,4,5-tetrabromophthalate (TBPH) in human and rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. OhioLINK ETD: See, Mary Jean [etd.ohiolink.edu]
An In-Depth Technical Guide to the Synthesis of 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis pathway for 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (TBB), a notable brominated flame retardant. The synthesis is presented as a logical two-step process, commencing with the formation of the precursor, 2,3,4,5-tetrabromobenzoic acid (TBBA), followed by its esterification with 2-ethylhexanol to yield the final product. This document details the experimental protocols for each key reaction, summarizes quantitative data in structured tables, and includes visual diagrams of the synthesis pathway and experimental workflow to facilitate a clear understanding of the entire process.
Introduction
This compound (TBB) is a brominated flame retardant (BFR) used as an additive in various consumer products, including polyurethane foams, to reduce their flammability. It is a component of commercial flame retardant mixtures such as Firemaster 550. The synthesis of TBB is a significant process for ensuring the availability of this compound for toxicological studies and for the development of analytical standards. This guide outlines a feasible and reproducible synthesis pathway for TBB, designed for a laboratory setting.
Synthesis Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step synthetic sequence. The first step involves the preparation of the key intermediate, 2,3,4,5-tetrabromobenzoic acid (TBBA). The second step is the esterification of TBBA with 2-ethylhexanol.
Logical Diagram of the Two-Step Synthesis Pathway
Caption: Overall two-step synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2,3,4,5-Tetrabromobenzoic Acid (TBBA)
This procedure is adapted from a known method for the synthesis of TBBA from tetrabromophthalic anhydride.
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) |
| 3,4,5,6-Tetrabromophthalic Anhydride | 463.68 |
| Diethylene Glycol Monoethyl Ether | 134.17 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 |
| Sodium Hydroxide (NaOH) | 40.00 |
| Hydrochloric Acid (HCl), 1M | 36.46 |
| Tetrahydrofuran (THF) | 72.11 |
| Ethyl Acetate (B1210297) | 88.11 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 |
3.2. Reaction Procedure
-
Formation of the Intermediate Ester: A mixture of 3,4,5,6-tetrabromophthalic anhydride (2.0 mmol), diethylene glycol monoethyl ether (10 mmol), and solid sodium bicarbonate (0.2 mmol) is heated in an oil bath to 200°C for 16 hours.
-
Work-up and Extraction: The reaction mixture is cooled to room temperature and partitioned between water (20 mL) and ethyl acetate (20 mL). The aqueous layer is extracted with an additional portion of ethyl acetate (20 mL). The combined organic extracts are washed sequentially with water (2 x 20 mL) and brine (20 mL), and then dried over anhydrous sodium sulfate.
-
Purification of the Intermediate: After filtering off the drying agent, silica (B1680970) gel is added to the filtrate, and the solvent is removed under reduced pressure. The intermediate ester is purified by flash column chromatography.
-
Hydrolysis to TBBA: The purified intermediate ester (1.41 mmol) is dissolved in THF (10 mL) and treated with 2 M NaOH (2.5 mL). The mixture is stirred at room temperature for 2 hours.
-
Acidification and Isolation: The reaction mixture is acidified to a pH of 3-4 with 1 M HCl. The acidified mixture is then partitioned between water (25 mL) and ethyl acetate (25 mL). The aqueous layer is extracted with ethyl acetate (20 mL). The combined organic layers are washed with water (3 x 30 mL) and brine (20 mL), and dried over anhydrous sodium sulfate.
-
Final Purification: The drying agent is removed by filtration, silica gel is added, and the solvent is evaporated. The crude TBBA is purified by flash column chromatography to yield a white solid.
3.3. Quantitative Data
| Product | Yield |
| 2,3,4,5-Tetrabromobenzoic Acid (TBBA) | 81% |
Step 2: Esterification of 2,3,4,5-Tetrabromobenzoic Acid (TBBA) with 2-Ethylhexanol
This is a general procedure for Fischer-Speier esterification, which can be adapted for the synthesis of TBB.
3.4. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) |
| 2,3,4,5-Tetrabromobenzoic Acid (TBBA) | 439.70 |
| 2-Ethylhexanol | 130.23 |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 |
| Toluene (B28343) | 92.14 |
| Sodium Bicarbonate (NaHCO₃) Solution | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 |
3.5. Reaction Procedure
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2,3,4,5-tetrabromobenzoic acid (1 equivalent) in a mixture of 2-ethylhexanol (3-5 equivalents) and toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture.
-
Esterification: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Subsequently, wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess 2-ethylhexanol. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.
Experimental Workflow Diagram
Commercial Flame Retardant Mixtures Containing EH-TBB: A Technical Guide
This technical guide provides an in-depth overview of commercial flame retardant mixtures containing 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB). It is intended for researchers, scientists, and drug development professionals interested in the composition, properties, and biological interactions of these widely used chemical formulations.
Composition and Physicochemical Properties
Commercial flame retardant mixtures containing EH-TBB were introduced as replacements for polybrominated diphenyl ether (PBDE) formulations. The most notable of these are Firemaster® 550 and Firemaster® BZ-54.
Firemaster® 550 is a liquid additive flame retardant primarily used in flexible polyurethane foams.[1][2] It is a mixture of brominated and organophosphorus compounds.[1] Its composition includes EH-TBB, bis(2-ethylhexyl) tetrabromophthalate (BEH-TEBP), triphenyl phosphate (B84403) (TPP), and various isopropylated triaryl phosphate isomers (ITPs).[3] The ratio of the brominated components, EH-TBB to BEH-TEBP, is approximately 4:1 by mass.[4]
Firemaster® BZ-54 is another additive flame retardant consisting of a mixture of EH-TBB and BEH-TEBP.[5] It is also used in flexible polyurethane foams and is noted for its low viscosity and volatility.[6]
The physicochemical properties of the primary components are summarized in the tables below.
Table 1: Physicochemical Properties of EH-TBB and BEH-TEBP
| Property | EH-TBB (TBB) | BEH-TEBP (TBPH) |
| CAS Number | 183658-27-7[7] | 26040-51-7[7] |
| Molecular Formula | C₁₅H₁₈Br₄O₂ | C₂₄H₃₄Br₄O₄[8] |
| Molecular Weight ( g/mol ) | 549.92[7] | 706.14[7] |
| Appearance | - | - |
| logP (estimated) | 7.73 - 8.75[9] | 9.48 - 11.95[9] |
| Water Solubility | Very Low[10] | Very Low[10] |
| Vapor Pressure | Very Low[10] | Very Low[10] |
Table 2: Composition and Properties of Firemaster® 550 and Firemaster® BZ-54
| Property | Firemaster® 550 | Firemaster® BZ-54 |
| Components | EH-TBB, BEH-TEBP, TPP, ITPs[1] | EH-TBB, BEH-TEBP[5] |
| Appearance | Clear amber liquid[1] | Low viscosity liquid[6] |
| Viscosity (20 °C) | 177 cps[1] | - |
| Bromine Content (%) | - | 54[11] |
| Phosphorus Content (%) | - | - |
| Water Solubility | <0.1 g/100 g[1] | - |
| Thermal Decomposition | Thermally stable for foam manufacturing[1] | 5% weight loss @ 211 °C, 10% @ 226 °C, 50% @ 268 °C, 95% @ 291 °C[11] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature concerning the analysis and biological effects of EH-TBB and its commercial mixtures.
In Vitro Metabolism of EH-TBB
Objective: To determine the metabolic fate of EH-TBB in human and rat tissues.[12]
Methodology: [12]
-
Incubation: EH-TBB was incubated with human and rat liver microsomes, as well as rat liver cytosol, intestinal microsomes, and serum. Incubations were performed at 37°C.
-
Substrate Concentrations: A range of EH-TBB concentrations (0.0078–31.1 μM) was used for kinetic analyses.
-
Protein Concentration: Metabolism was found to be linear between 40-200 μg protein/mL.
-
Reaction Termination: Reactions were stopped by adding an equal volume of 1 M HCl.
-
Sample Preparation: Internal standards were added, and the reaction mixtures were extracted using solid-phase extraction (SPE) cartridges (Agilent SampliQ OPT).
-
Analysis: Metabolites were identified and quantified using gas chromatography/mass spectrometry (GC/MS) and liquid chromatography/tandem mass spectrometry (LC/MS/MS).
Analysis of EH-TBB and BEH-TEBP in Human Serum
Objective: To develop a method for the simultaneous quantification of legacy and novel flame retardants, including EH-TBB and BEH-TEBP, in human serum.[13]
Methodology: [13]
-
Sample Preparation: Serum proteins were denatured with formic acid.
-
Extraction: Target analytes were isolated using a solid-phase extraction (SPE) column.
-
Cleanup and Fractionation: The extract was cleaned and fractionated using a silica (B1680970) SPE column.
-
Analysis:
-
PBDEs, 2,4,6-tribromophenol (B41969) (TBP), EH-TBB, and BEH-TEBP were analyzed by gas chromatography-mass spectrometry (GC-MS).
-
Hydroxylated PBDEs (OH-BDEs) and hexabromocyclododecanes (HBCDs) were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Developmental Neurotoxicity Study of Firemaster® 550 in Zebrafish
Objective: To assess the neurotoxic effects of developmental and acute exposure to Firemaster® 550 in zebrafish.[14]
Methodology: [14]
-
Exposure:
-
Developmental: Zebrafish embryos were exposed to 0, 0.01, 0.1, or 1 mg/L of Firemaster® 550 via immersion from 0 to 5 days post-fertilization (dpf).
-
Acute: Adolescent zebrafish were exposed for 24 hours.
-
-
Behavioral Assessment: A neurobehavioral test battery was used to assess various endpoints, including social behavior, shortly after exposure and after a depuration period.
-
Endpoints Measured: Survival, malformations, and behavioral changes were recorded.
Biological Effects and Signaling Pathways
EH-TBB and its commercial mixtures have been shown to exert various biological effects, including endocrine disruption.
Endocrine Disruption
Firemaster® 550 has been identified as an endocrine disruptor.[15] Studies in rats have shown that perinatal exposure to Firemaster® 550 can lead to increased serum thyroxine levels in dams, advanced female puberty, and male cardiac hypertrophy in offspring.[16] Both EH-TBB and BEH-TEBP have demonstrated in vitro anti-estrogenic and anti-androgenic effects.[17]
Metabolism of EH-TBB
In vitro studies have consistently shown that EH-TBB is metabolized to 2,3,4,5-tetrabromobenzoic acid (TBBA) through the cleavage of its 2-ethylhexyl chain.[12] This metabolic conversion is catalyzed by carboxylesterases.[18] In contrast, no stable metabolites have been identified for BEH-TEBP in similar in vitro systems.[18]
Interaction with Androgen Receptor Signaling
The androgen receptor (AR) signaling pathway is crucial for the development and function of male reproductive tissues and is a key driver in prostate cancer. EH-TBB has been reported to have weak anti-androgenic properties, suggesting it may interfere with this pathway.
References
- 1. lanxess.com [lanxess.com]
- 2. specialchem.com [specialchem.com]
- 3. sourcewatch.org [sourcewatch.org]
- 4. Disposition of the emerging brominated flame retardant, bis(2-ethylhexyl) tetrabromophthalate, in female Sprague Dawley rats: effects of dose, route, and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sourcewatch.org [sourcewatch.org]
- 6. specialchem.com [specialchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Bis(2-ethylhexyl)tetrabromophthalate - Wikipedia [en.wikipedia.org]
- 9. Estimation of human percutaneous bioavailability for two novel brominated flame retardants, 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) and bis(2-ethylhexyl) tetrabromophthalate (BEH-TEBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. canada.ca [canada.ca]
- 11. biesterfeld.com [biesterfeld.com]
- 12. In Vitro Metabolism of the Brominated Flame Retardants 2-Ethylhexyl-2,3,4,5-Tetrabromobenzoate (TBB) and Bis(2-Ethylhexyl) 2,3,4,5-Tetrabromophthalate (TBPH) in Human and Rat Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of an analytical method to quantify PBDEs, OH-BDEs, HBCDs, 2,4,6-TBP, EH-TBB, and BEH-TEBP in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neurotoxicity of FireMaster 550® in zebrafish (Danio rerio): Chronic developmental and acute adolescent exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Study: Flame Retardant ‘Firemaster 550’ Is an Endocrine Disruptor | NC State News [news.ncsu.edu]
- 16. Accumulation and Endocrine Disrupting Effects of the Flame Retardant Mixture Firemaster® 550 in Rats: An Exploratory Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. First insight into human extrahepatic metabolism of flame retardants: Biotransformation of EH-TBB and Firemaster-550 components by human skin subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Human Exposure to the Flame Retardant EH-TBB: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB) is a brominated flame retardant (BFR) increasingly used as a replacement for phased-out polybrominated diphenyl ethers (PBDEs) in a variety of consumer products. Its primary application is in polyurethane foams found in furniture, baby products, and automotive seating.[1] Consequently, human exposure to EH-TBB is widespread and occurs through multiple pathways, raising concerns about its potential health effects. This technical guide provides a comprehensive overview of the sources of human exposure to EH-TBB, summarizes quantitative data on its prevalence, details experimental protocols for its detection, and explores its interaction with key biological signaling pathways.
Sources of Human Exposure
Human exposure to EH-TBB is predominantly from indoor environments where products containing this flame retardant are used. The primary routes of exposure are ingestion of contaminated dust and dermal contact with treated materials.
1. Consumer Products:
EH-TBB is a key component of the flame retardant mixture Firemaster® 550.[1] It is added to flexible polyurethane foam to meet flammability standards. Products containing EH-TBB include:
-
Upholstered furniture: Sofas, chairs, and mattresses.
-
Baby products: Nursing pillows, changing table pads, car seats, and strollers.[1]
-
Automotive components: Cushions and other interior parts.[1]
The concentration of EH-TBB in these products can be significant, with studies reporting levels as high as 4.2% by weight in furniture foam.[2]
2. Indoor Dust:
EH-TBB is an additive flame retardant, meaning it is not chemically bound to the polymer matrix of the foam. Over time, it can leach out of these products and accumulate in indoor dust. Ingestion of dust, particularly by young children who exhibit frequent hand-to-mouth behavior, is considered a major pathway of exposure.[2]
3. Dermal Absorption:
Direct skin contact with consumer products containing EH-TBB, such as furniture and baby products, presents another significant route of exposure. Studies have shown that EH-TBB can be absorbed through the skin.[3][4]
Quantitative Data on EH-TBB Exposure
The following tables summarize the reported concentrations of EH-TBB in various environmental and human samples.
Table 1: EH-TBB Concentrations in Consumer Products and Environmental Media
| Sample Matrix | Concentration Range | Reference(s) |
| Polyurethane Foam (Furniture) | Up to 4.2% by weight | [2] |
| Polyurethane Foam (Baby Products) | Not explicitly quantified, but detected in 17 of 101 samples | [5] |
| House Dust | Median concentrations ranging from 133 ng/g to 1318 ng/g | [3][6] |
| Outdoor Dust and Sediment | Detected, but specific concentrations not provided in the search results | [2] |
Table 2: EH-TBB and its Metabolite (TBBA) Concentrations in Human Tissues
| Sample Matrix | Analyte | Concentration Range | Reference(s) |
| Serum | EH-TBB | 1.3–54 ng/g lipid | [2] |
| Hair | EH-TBB | 7.6–4540 ng/g | [2] |
| Nails | EH-TBB | 11–1210 ng/g | [2] |
| Urine (Mothers and Toddlers) | TBBA (Metabolite) | Detected, with higher frequency in children (70%) than adults (27%) | [1] |
Experimental Protocols
Accurate quantification of EH-TBB in various matrices is crucial for exposure assessment. The following sections detail the common methodologies employed.
Analysis of EH-TBB in Dust and Serum by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the extraction and analysis of EH-TBB from dust and serum samples.
1. Sample Preparation:
-
Dust:
-
Sieve dust samples to obtain a fine, homogeneous powder.
-
Accurately weigh approximately 0.1 g of the sieved dust into a centrifuge tube.
-
Spike the sample with an appropriate internal standard (e.g., ¹³C-labeled EH-TBB).
-
Add 5 mL of a 1:1 mixture of hexane (B92381) and dichloromethane.
-
Vortex the sample for 1 minute, followed by sonication for 15 minutes.
-
Centrifuge the sample and transfer the supernatant to a clean tube.
-
Repeat the extraction process twice more, combining the supernatants.
-
Concentrate the combined extract under a gentle stream of nitrogen.
-
The extract is now ready for cleanup and GC-MS analysis.
-
-
Serum:
-
Thaw serum samples to room temperature.
-
To 1 mL of serum, add a denaturing agent such as formic acid to precipitate proteins.[5][7]
-
Spike the sample with an internal standard.
-
Perform solid-phase extraction (SPE) using a silica-based cartridge to isolate the analytes.[5][7]
-
Wash the SPE cartridge with a non-polar solvent to remove interferences.
-
Elute EH-TBB from the cartridge using a more polar solvent mixture (e.g., dichloromethane:hexane).
-
Concentrate the eluate under nitrogen.
-
The extract is now ready for GC-MS analysis.
-
2. Instrumental Analysis (GC-MS):
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode at 280°C.
-
Column: A low-bleed capillary column suitable for semi-volatile compounds (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 250°C.
-
Ramp 2: 10°C/min to 320°C, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Capture Negative Ionization (ECNI) or Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Monitored Ions (for EH-TBB): Specific fragment ions of EH-TBB should be monitored for quantification and confirmation (e.g., m/z 469, 389 for ECNI).
-
Signaling Pathways and Molecular Interactions
Recent research has begun to elucidate the molecular mechanisms through which EH-TBB may exert its biological effects. The primary metabolite of EH-TBB, 2,3,4,5-tetrabromobenzoic acid (TBBA), appears to be a key player in these interactions.
Androgen Receptor (AR) and PI3K/Akt Signaling Pathway
In vitro studies using prostate cancer cells have shown that EH-TBB can inhibit androgen receptor (AR) activity. This inhibition is thought to occur through the disruption of the interaction between AR and the Src kinase, which in turn affects the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation
While EH-TBB itself does not appear to be a potent ligand for PPARγ, its metabolite, TBBA, has been shown to be a potent activator of this nuclear receptor. PPARγ is a key regulator of adipogenesis, lipid metabolism, and inflammation. Activation of PPARγ by TBBA could therefore have significant metabolic consequences.
Thyroid Hormone System Disruption
Studies in avian models have indicated that EH-TBB exposure can disrupt the thyroid hormone system. Observed effects include altered thyroid gland histology and changes in the levels of thyroid hormones. The precise molecular mechanisms underlying this disruption are still under investigation but may involve interference with thyroid hormone synthesis, transport, or receptor binding.
Conclusion
Human exposure to the flame retardant EH-TBB is a consequence of its widespread use in consumer products and its subsequent accumulation in the indoor environment. The primary exposure pathways are ingestion of household dust and dermal contact. Quantitative data reveal a ubiquitous presence of EH-TBB and its metabolites in both environmental and human samples. The analytical methods for its detection are well-established, with GC-MS being a robust technique for quantification. Emerging toxicological evidence suggests that EH-TBB and its primary metabolite, TBBA, can interact with and disrupt key signaling pathways, including the androgen receptor, PI3K/Akt, PPARγ, and the thyroid hormone system. Further research is warranted to fully understand the long-term health implications of chronic human exposure to EH-TBB. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of this emerging environmental contaminant.
References
- 1. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OhioLINK ETD: See, Mary Jean [etd.ohiolink.edu]
- 3. researchgate.net [researchgate.net]
- 4. Structural binding interactions of tetrabromobisphenol A with sex steroid nuclear receptors and sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disposition of the Emerging Brominated Flame Retardant, 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate, in Female SD Rats and Male B6C3F1 Mice: Effects of Dose, Route, and Repeated Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thyroid disruption and oxidative stress in American kestrels following embryonic exposure to the alternative flame retardants, EHTBB and TBPH - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Bioaccumulation Potential of 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) is a key component of several commercial flame retardant mixtures, utilized as a replacement for phased-out polybrominated diphenyl ethers (PBDEs). Its presence in consumer products and the environment necessitates a thorough understanding of its potential to bioaccumulate in living organisms. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the bioaccumulation potential of EH-TBB. Through a synthesis of available data, this document details the physicochemical properties, metabolism, and results from various bioaccumulation studies. Particular emphasis is placed on its rapid metabolism to 2,3,4,5-tetrabromobenzoic acid (TBBA), a critical factor in mitigating its bioaccumulation. Where direct data for EH-TBB is limited, information from its common commercial mixture partner, bis(2-ethylhexyl) tetrabromophthalate (TBPH), is used as a scientifically justified read-across to infer potential behavior. This guide is intended to be a valuable resource for professionals assessing the environmental fate and safety of this widely used chemical.
Physicochemical Properties Influencing Bioaccumulation
The bioaccumulation potential of a chemical is significantly influenced by its physicochemical properties. EH-TBB is a highly lipophilic substance, a characteristic that suggests a tendency to partition into the fatty tissues of organisms.
| Property | Value | Implication for Bioaccumulation |
| Molecular Weight | 549.92 g/mol | Moderately large size can sometimes hinder membrane transport. |
| Log Kow (octanol-water partition coefficient) | 7.73 - 8.75 | High lipophilicity indicates a strong potential for partitioning into lipids and accumulating in organisms.[1] |
| Water Solubility | Very Low | Low water solubility is consistent with high lipophilicity and a tendency to move from the aqueous phase into biota. |
| Vapor Pressure | Very Low | Low volatility suggests it is less likely to be transported long distances in the atmosphere in a gaseous state. |
Metabolism of EH-TBB: A Key Determinant of Bioaccumulation
A pivotal factor in the bioaccumulation of EH-TBB is its susceptibility to metabolism by various organisms. The primary metabolic pathway involves the cleavage of the 2-ethylhexyl ester bond, leading to the formation of 2,3,4,5-tetrabromobenzoic acid (TBBA). This transformation significantly increases the polarity of the molecule, facilitating its excretion and reducing its potential to accumulate.
In vitro studies have demonstrated this metabolic conversion in various species and tissues. Human and rat liver and intestinal subcellular fractions have all shown the capacity to metabolize EH-TBB to TBBA.[2] Notably, this metabolic process is rapid and does not require cofactors, suggesting the involvement of carboxylesterases.[2]
The following diagram illustrates the primary metabolic pathway of EH-TBB.
Quantitative data on the rate of this metabolism in different tissues are summarized below.
| Species | Tissue | Enzyme Fraction | Vmax (nmol/min/mg protein) | Km (µM) | Reference |
| Human | Liver | Microsomes | 0.644 ± 0.144 | 11.1 ± 3.9 | [2] |
| Porcine | Intestine | Purified Carboxylesterase | 6.29 ± 0.58 | 9.3 ± 2.2 | [2] |
Bioaccumulation in Aquatic Organisms
Direct studies on the bioaccumulation of EH-TBB in aquatic organisms are limited. Much of the available information comes from studies on commercial flame retardant mixtures containing EH-TBB, such as Firemaster® 550 and BZ-54.[3] These studies often include bis(2-ethylhexyl) tetrabromophthalate (TBPH), a structurally similar compound.
A flow-through bioconcentration test (OECD 305) was conducted on a commercial mixture of TBB and TBPH in juvenile rainbow trout.[4] The study reported low empirical bioconcentration factor (BCF) values, which was partly attributed to the metabolism of both substances.[4]
Due to the scarcity of direct data for EH-TBB, results from a dietary exposure study on TBPH in rainbow trout, following OECD 305 guidelines, can provide valuable insights through a read-across approach.
Experimental Protocol: OECD 305 Dietary Exposure (Read-across from TBPH)
The following protocol is based on a dietary exposure study of TBPH and other highly hydrophobic chemicals in rainbow trout (Oncorhynchus mykiss), which can serve as a model for assessing the bioaccumulation of EH-TBB.
-
Test Organism: Juvenile rainbow trout (Oncorhynchus mykiss).
-
Exposure Route: Dietary.
-
Test Duration: 28-day uptake phase followed by a depuration phase.
-
Test Substance Administration: The test chemical is mixed into the fish feed at a known concentration.
-
Feeding: Fish are fed daily at a specified rate.
-
Sampling: Fish are sampled at various time points during the uptake and depuration phases to determine the concentration of the test substance in their tissues.
-
Analytical Method: Gas chromatography-mass spectrometry (GC-MS) is typically used to quantify the concentration of the parent compound and any identified metabolites in tissue samples.
-
Data Analysis: The data are used to calculate key bioaccumulation metrics, including the assimilation efficiency (α), the elimination rate constant (k2), and the biomagnification factor (BMF).
The workflow for a typical OECD 305 dietary bioaccumulation study is depicted below.
Bioaccumulation Metrics (Read-across from TBPH)
The dietary exposure study on TBPH in rainbow trout yielded the following key bioaccumulation metrics. Given the structural similarity and co-occurrence of EH-TBB and TBPH, these values provide an indication of the likely low biomagnification potential of EH-TBB.
| Parameter | Value (for TBPH) | Interpretation |
| Assimilation Efficiency (α) | Low | A small fraction of the ingested chemical is absorbed by the fish. |
| Elimination Rate (k2) | Faster than persistent pollutants like PCBs | The chemical is eliminated from the fish's body relatively quickly. |
| Biomagnification Factor (BMFL) | Much lower than persistent pollutants | Indicates a low potential for the chemical to increase in concentration at higher trophic levels. |
Bioaccumulation in Mammalian Systems
Studies in rodents provide further evidence for the limited bioaccumulation potential of EH-TBB. Following oral administration in rats, EH-TBB is absorbed, metabolized, and eliminated primarily through the feces, with a smaller proportion excreted in the urine.[1] A repeat-dose study in rats, designed to assess bioaccumulation, found no evidence of tissue accumulation after five daily oral doses.[1]
The primary metabolite, TBBA, along with its sulfate (B86663) and glycine (B1666218) conjugates, are the main forms found in urine, while both the parent EH-TBB and TBBA are present in feces.[5] This metabolic profile is consistent with the rapid clearance of the substance from the body.
Trophic Transfer and Biomagnification
Biota-Sediment Accumulation Factor (BSAF)
The Biota-Sediment Accumulation Factor (BSAF) is a measure of the bioaccumulation of a chemical from contaminated sediment by benthic organisms. There is limited data available for the BSAF of EH-TBB. However, studies on TBPH in the oligochaete Lumbriculus variegatus have reported steady-state BSAFs, which can be used as a point of reference.[7] The BSAF for TBPH was found to be relatively low, suggesting limited bioaccumulation from sediment.[7]
Conclusion
The available scientific evidence strongly indicates that this compound has a low bioaccumulation potential. While its high lipophilicity suggests a predisposition for partitioning into biological tissues, this is effectively counteracted by its rapid and extensive metabolism to the more water-soluble and readily excretable metabolite, 2,3,4,5-tetrabromobenzoic acid.
Data from studies on commercial mixtures and the structurally similar compound TBPH in aquatic organisms, along with direct evidence from mammalian studies, consistently point towards limited accumulation and efficient clearance. Although there is a need for more direct research on the bioaccumulation of EH-TBB in a wider range of aquatic species and in field settings to fully characterize its environmental fate, the current body of knowledge provides a strong basis for concluding a low risk of significant bioaccumulation.
This technical guide summarizes the key data and experimental approaches for understanding the bioaccumulation potential of EH-TBB. For professionals involved in environmental risk assessment and drug development, this information is crucial for making informed decisions regarding the safety and potential impact of this and similar substances.
References
- 1. Trophic transfer and biomagnification potential of contaminants in aquatic ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pubs.acs.org [pubs.acs.org]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. Dietary uptake of highly hydrophobic chemicals by rainbow trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioaccumulation of bis-(2-ethylhexyl)-3,4,5,6-tetrabromophthalate and mono-(2-ethylhexyl)-3,4,5,6-tetrabromophthalate by Lumbriculus variegatus - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of EH-TBB: A Technical Guide to its Conversion to Tetrabromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The flame retardant 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB) is a component of commercial flame retardant mixtures that has become more prevalent following the phase-out of polybrominated diphenyl ethers (PBDEs). Understanding its metabolic fate is crucial for assessing its toxicological profile and potential for bioaccumulation. This technical guide provides an in-depth overview of the metabolism of EH-TBB to its primary metabolite, 2,3,4,5-tetrabromobenzoic acid (TBBA), summarizing key quantitative data, detailing experimental protocols, and visualizing the metabolic and experimental processes.
Core Metabolic Transformation
In both human and rat tissues, EH-TBB is primarily metabolized to TBBA through the cleavage of its 2-ethylhexyl ester chain.[1][2] This hydrolysis reaction is catalyzed by carboxylesterases and notably occurs without the need for cofactors.[1][2] The rapid formation of TBBA may reduce the bioaccumulation potential of the parent compound, EH-TBB.[1][2] However, the toxicological profile of TBBA itself is not yet fully understood and warrants further investigation.[1][2] In contrast to the extensive metabolism of EH-TBB, phase II metabolites of TBBA have not been observed in in vitro studies.[1][2]
Quantitative Metabolic Data
The following tables summarize the key quantitative parameters for the metabolism of EH-TBB to TBBA in various in vitro systems.
Table 1: Michaelis-Menten Kinetic Parameters for EH-TBB Metabolism to TBBA
| Biological System | Km (μM) | Vmax (nmol/min/mg protein) |
| Human Liver Microsomes | 11.1 ± 3.9 | 0.644 ± 0.144 |
| Purified Porcine Carboxylesterase | 9.3 ± 2.2 | 24.4 ± 2.6 |
Data sourced from Roberts et al., 2012.[1]
Table 2: Formation Rates of TBBA from EH-TBB in Various Human and Rat Tissue Fractions
| Tissue Fraction | Species | Formation Rate (nmol/min/mg protein) |
| Liver Microsomes | Human | 0.259 ± 0.033 |
| Intestinal Microsomes | Human | 0.297 ± 0.037 |
| Liver Cytosol | Human | 0.207 ± 0.020 |
| Liver Microsomes | Rat | 6.25 ± 0.58 |
| Intestinal Microsomes | Rat | 0.203 ± 0.004 |
| Liver Cytosol | Rat | 0.422 ± 0.093 |
| Serum | Rat | 0.0418 ± 0.0090 |
| Purified Porcine Carboxylesterase | Porcine | 6.29 ± 0.58 |
Data sourced from Roberts et al., 2012.[1]
Visualizing the Metabolic Pathway and Experimental Workflow
To clarify the metabolic process and the experimental approach used to study it, the following diagrams are provided.
References
- 1. In Vitro Metabolism of the Brominated Flame Retardants 2-Ethylhexyl-2,3,4,5-Tetrabromobenzoate (TBB) and Bis(2-Ethylhexyl) 2,3,4,5-Tetrabromophthalate (TBPH) in Human and Rat Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro metabolism of the brominated flame retardants 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) and bis(2-ethylhexyl) 2,3,4,5-tetrabromophthalate (TBPH) in human and rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Toxicokinetics of 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate (TBB): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (TBB) is a brominated flame retardant utilized as a replacement for some polybrominated diphenyl ethers (PBDEs) in various consumer products, including polyurethane foams.[1] Its presence in the environment and potential for human exposure necessitate a thorough understanding of its behavior within a biological system. This technical guide provides a detailed overview of the in vivo toxicokinetics of TBB, focusing on its absorption, distribution, metabolism, and excretion (ADME) profile primarily in rodent models. The information presented is synthesized from key studies to support risk assessment and further toxicological research.
Core Findings
The in vivo disposition of TBB has been characterized in studies utilizing radiolabeled compounds, primarily in Sprague-Dawley rats. Following oral administration, TBB is well-absorbed from the gastrointestinal tract. The primary metabolic pathway involves the hydrolysis of the ester bond to form 2,3,4,5-tetrabromobenzoic acid (TBBA), which can then undergo further conjugation before excretion. The elimination of TBB and its metabolites occurs through both urinary and fecal routes, with the proportion of each varying with the administered dose.
Quantitative Toxicokinetic Data
The following tables summarize the key quantitative data from in vivo studies of TBB in female Sprague-Dawley rats following a single oral gavage administration of [¹⁴C]-labeled TBB.
Table 1: Dose-Dependent Cumulative Excretion of [¹⁴C]-TBB Derived Radioactivity over 72 Hours
| Dose Level (µmol/kg) | % of Dose in Urine | % of Dose in Feces | Total % of Dose Recovered |
| 0.1 | 54% | 39% | ~93% |
| 10 | 37% | 60% | ~97% |
Data synthesized from Sanders et al., 2016.[1]
Table 2: Absorption and Elimination Following a Single Oral Dose of 0.1 µmol/kg [¹⁴C]-TBB
| Parameter | Value |
| Estimated Gut Absorption | ~85% |
| Primary Route of Excretion of Absorbed Dose | Urine |
| Biliary Elimination of Systemically Available Compound | Partial |
Data synthesized from Sanders et al., 2016.[1]
Experimental Protocols
A comprehensive understanding of the toxicokinetic data requires a detailed examination of the experimental methodologies employed. The following section outlines the typical protocols used in the in vivo assessment of TBB.
Animal Model and Husbandry
-
Species: Female Hsd:Sprague Dawley®SD® rats are commonly used.
-
Housing: Animals are individually housed in metabolism cages to allow for the separate collection of urine and feces.
-
Acclimation: A suitable acclimation period is provided to allow the animals to adjust to the housing and environmental conditions.
-
Diet: Standard laboratory chow and water are provided ad libitum.
Test Substance and Administration
-
Test Article: [¹⁴C]-labeled this compound ([¹⁴C]-TBB) is used to facilitate the tracing and quantification of the compound and its metabolites.
-
Dosing Vehicle: A suitable vehicle, such as corn oil, is used to dissolve or suspend the TBB for administration.
-
Route of Administration:
-
Oral (Gavage): A single bolus dose is administered directly into the stomach using a gavage needle. This route mimics accidental ingestion.
-
Intravenous (IV): A single bolus dose is administered into a systemic vein (e.g., tail vein) to assess the disposition of systemically available TBB.
-
-
Dose Levels: A range of doses are typically investigated to assess dose-dependent kinetics.
Sample Collection
-
Urine and Feces: Samples are collected at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72 hours) post-dosing.
-
Tissues: At the termination of the study, animals are euthanized, and various tissues (e.g., liver, kidney, adipose tissue, brain) are collected to determine the extent of distribution.
-
Blood/Plasma: Blood samples may be collected at various time points to characterize the plasma concentration-time profile of TBB and its metabolites.
Sample Analysis
-
Quantification of Radioactivity: The total amount of radioactivity in urine, feces (homogenized), and tissues is determined using liquid scintillation counting.
-
Metabolite Profiling: High-Performance Liquid Chromatography (HPLC) coupled with radiometric detection is used to separate and quantify the parent compound (TBB) and its metabolites in urine and fecal extracts.
-
Metabolite Identification: Mass spectrometry techniques are employed to identify the chemical structures of the metabolites.
Visualizations
Metabolic Pathway of TBB
Caption: Metabolic conversion of TBB to TBBA and subsequent conjugates.
Experimental Workflow for In Vivo TBB Toxicokinetics
Caption: Workflow for a typical in vivo toxicokinetics study of TBB.
Conclusion
The in vivo toxicokinetic profile of this compound in rats demonstrates significant absorption following oral exposure, followed by metabolism primarily to 2,3,4,5-tetrabromobenzoic acid and its conjugates.[1] The primary routes of elimination are through both urine and feces, with the proportions being dose-dependent.[1] No significant tissue bioaccumulation has been observed after repeated oral dosing.[1] These findings are crucial for understanding the potential health risks associated with TBB exposure and for the development of relevant biomarkers of exposure. Further research may be warranted to fully elucidate the toxicokinetics in other species and to explore the potential for long-term effects.
References
Potential Endocrine-Disrupting Effects of 2-Ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB) is a brominated flame retardant utilized as a component in commercial mixtures like Firemaster® 550, which were introduced as replacements for phased-out polybrominated diphenyl ethers (PBDEs).[1] Growing evidence from in vitro and in vivo studies suggests that EH-TBB may possess endocrine-disrupting properties, interfering with the normal function of the thyroid and steroid hormone systems. This technical guide provides a comprehensive overview of the current scientific understanding of the potential endocrine-disrupting effects of EH-TBB, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Data on Endocrine Disruption by EH-TBB
The following tables summarize the key quantitative findings from studies investigating the endocrine-disrupting potential of EH-TBB.
Table 1: In Vitro Endocrine-Disrupting Effects of EH-TBB
| Assay Type | Endpoint | Species/Cell Line | Concentration | Result | Reference |
| Yeast Estrogen Screen (YES) | Anti-estrogenic activity | Yeast (Saccharomyces cerevisiae) | 0.5 mg/L | 62% maximal anti-estrogenic effect | [2] |
| Human Adrenocarcinoma (H295R) Steroidogenesis Assay | Estradiol (B170435) (E2) production | Human (H295R cells) | 0.05 mg/L | 2.8-fold increase in E2 concentration | [2] |
| Androgen Receptor (AR) Reporter Assay | Anti-androgenic activity | Not specified | Not specified | Weak anti-androgenic response | [1] |
Table 2: In Vivo Endocrine-Disrupting Effects of EH-TBB
| Species | Exposure Route and Dose | Duration | Endpoint | Result | Reference |
| American Kestrel (Falco sparverius) | In ovo injection (10, 50, 100 ng/g egg weight) | Embryonic day 5 to hatching (~23 days) | Thyroid gland mass | Increased | [3] |
| American Kestrel (Falco sparverius) | In ovo injection (10, 50, 100 ng/g egg weight) | Embryonic day 5 to hatching (~23 days) | Total thyroxine (T4) in hatchlings | Reduced in males and females | [3] |
| American Kestrel (Falco sparverius) | In ovo injection (10, 50, 100 ng/g egg weight) | Embryonic day 5 to hatching (~23 days) | Deiodinase enzyme activity | Increased in males, decreased in females | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are representative of the techniques used to assess the endocrine-disrupting effects of EH-TBB.
H295R Steroidogenesis Assay
This assay is used to assess the effects of a test chemical on the production of steroid hormones.
-
Cell Culture: Human H295R adrenocortical carcinoma cells are cultured in a suitable medium supplemented with serum.[4]
-
Plating: Cells are seeded into multi-well plates and allowed to attach and acclimate for 24 hours.[4]
-
Exposure: The culture medium is replaced with a serum-free medium containing various concentrations of EH-TBB (or a vehicle control). The cells are then incubated for a specified period, typically 48 hours.[4]
-
Sample Collection: After exposure, the culture medium is collected to measure hormone concentrations.[4]
-
Hormone Analysis: The concentrations of steroid hormones, such as estradiol and testosterone, in the collected medium are quantified using methods like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[5]
-
Cell Viability: A cell viability assay is performed on the remaining cells to ensure that the observed effects on hormone production are not due to cytotoxicity.[4]
Yeast-Based Steroid Hormone Receptor Assays (YES/YAS)
These assays are used to screen for estrogenic and androgenic activity of chemicals.
-
Yeast Strain: A genetically modified strain of Saccharomyces cerevisiae is used, which contains a human estrogen or androgen receptor and a reporter gene (e.g., lacZ for β-galactosidase).
-
Culture and Exposure: The yeast is cultured in a medium containing the test chemical (EH-TBB) at various concentrations.
-
Incubation: The cultures are incubated to allow for receptor binding and reporter gene activation.
-
Reporter Gene Assay: The activity of the reporter gene product (e.g., β-galactosidase) is measured. For anti-estrogenic or anti-androgenic activity, the assay is performed in the presence of a known agonist, and the ability of the test chemical to inhibit the agonist's effect is measured.[2]
In Vivo Avian Embryo Exposure
This protocol is used to assess the developmental effects of chemical exposure in birds.
-
Egg Selection: Fertile eggs of the chosen bird species (e.g., American Kestrel) are selected and incubated under controlled conditions.
-
Dosing Solution Preparation: EH-TBB is dissolved in a suitable vehicle (e.g., safflower oil) to achieve the desired concentrations.
-
In Ovo Injection: On a specific day of embryonic development (e.g., embryonic day 5), a small hole is drilled in the eggshell, and a precise volume of the dosing solution is injected into the yolk sac.[3]
-
Incubation and Hatching: The eggs are sealed and returned to the incubator until hatching.
-
Post-Hatch Analysis: After hatching, various endpoints are measured in the hatchlings, including body weight, organ weights (e.g., thyroid gland), and plasma hormone levels (e.g., T4).[3]
Signaling Pathways and Mechanisms of Action
EH-TBB is thought to exert its endocrine-disrupting effects through multiple mechanisms, primarily by interfering with the hypothalamic-pituitary-gonadal (HPG) and hypothalamic-pituitary-thyroid (HPT) axes.
Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis
EH-TBB has been shown to exhibit anti-estrogenic and weak anti-androgenic activities in vitro.[1][2] It can also stimulate the production of estradiol in H295R cells, suggesting an effect on steroidogenesis.[2] The following diagram illustrates the potential points of interference of EH-TBB within the HPG axis.
Caption: Potential disruption of the HPG axis by EH-TBB.
Disruption of the Hypothalamic-Pituitary-Thyroid (HPT) Axis
In vivo studies in American kestrels have demonstrated that embryonic exposure to EH-TBB can lead to an increase in thyroid gland mass and a reduction in circulating total thyroxine (T4) levels.[3] This suggests that EH-TBB may interfere with thyroid hormone synthesis, transport, or metabolism. The diagram below outlines the potential points of interference of EH-TBB within the HPT axis.
Caption: Potential disruption of the HPT axis by EH-TBB.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the potential endocrine-disrupting effects of a compound like EH-TBB.
Caption: A tiered experimental workflow for assessing endocrine disruption.
Conclusion
The available scientific evidence indicates that EH-TBB has the potential to act as an endocrine disruptor, with observed effects on both the steroid and thyroid hormone systems. In vitro studies have demonstrated its ability to interact with estrogen and androgen receptors and to alter steroid hormone production. In vivo research in an avian model has provided evidence of thyroid disruption. Further research is warranted to fully elucidate the mechanisms of action, establish dose-response relationships in mammalian models, and assess the potential risks to human health. The experimental protocols and workflows outlined in this guide provide a framework for continued investigation into the endocrine-disrupting properties of EH-TBB and other emerging flame retardants.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro endocrine disruption and TCDD-like effects of three novel brominated flame retardants: TBPH, TBB, & TBCO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thyroid disruption and oxidative stress in American kestrels following embryonic exposure to the alternative flame retardants, EHTBB and TBPH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. oecd.org [oecd.org]
An In-depth Technical Guide on the Neurotoxicity of 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate
Introduction
2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (TBB), an emerging brominated flame retardant (BFR), has been introduced as a replacement for phased-out polybrominated diphenyl ethers (PBDEs).[1] Its presence in consumer products and indoor environments has raised concerns about potential human and environmental health risks. This technical guide provides a comprehensive overview of the current scientific understanding of the neurotoxicity of TBB, with a focus on summarizing quantitative data, detailing experimental protocols, and visualizing key metabolic and toxicological pathways. The information is intended for researchers, scientists, and drug development professionals engaged in the assessment of environmental contaminants.
Metabolism of this compound
In vitro studies using human and rat tissues have demonstrated that TBB is metabolized by carboxylesterases.[1] The primary metabolic pathway involves the cleavage of the 2-ethylhexyl ester bond, resulting in the formation of 2,3,4,5-tetrabromobenzoic acid (TBBA).[1] This metabolic conversion is a critical step in the toxicokinetics of TBB, as the resulting metabolite, TBBA, may exhibit its own toxicological profile. The toxicity of TBBA, however, is currently not well understood.[1]
Quantitative Data on TBB Metabolism
The following table summarizes the key kinetic parameters for the metabolism of TBB to TBBA in human liver microsomes and purified porcine carboxylesterase.
| Parameter | Human Liver Microsomes | Purified Porcine Carboxylesterase | Reference |
| Km (μM) | 11.1 ± 3.9 | 9.3 ± 2.2 | [1] |
| Vmax (nmol/min/mg protein) | 0.644 ± 0.144 | 6.29 ± 0.58 | [1] |
Experimental Protocol: In Vitro Metabolism of TBB
The methodology for determining the in vitro metabolism of TBB involved the following steps:
-
Tissue Preparation: Human and rat liver and intestinal subcellular fractions (microsomes and S9) were prepared through differential centrifugation.
-
Incubation: TBB was incubated with the subcellular fractions in a buffered solution. Experiments were conducted with and without the addition of cofactors such as NADPH to assess the involvement of cytochrome P450 enzymes.
-
Metabolite Identification: The formation of metabolites was monitored over time using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax), varying concentrations of TBB were incubated with human liver microsomes and purified porcine carboxylesterase. The rate of TBBA formation was measured and fitted to the Michaelis-Menten equation.
Diagram: Metabolic Pathway of TBB
Caption: Metabolic conversion of TBB to TBBA via carboxylesterase-mediated hydrolysis.
Neurotoxic Effects of this compound
Studies on avian models, specifically the American kestrel (Falco sparverius), have provided direct evidence of the neurotoxic potential of TBB following embryonic exposure. The observed effects include alterations in brain morphology and induction of oxidative stress, which are critical indicators of neurotoxicity.
Quantitative Data on Neurotoxic Effects of TBB in American Kestrels
The following tables summarize the significant quantitative findings from a study investigating the effects of in ovo exposure to TBB on American kestrel hatchlings.
Table 1: Effects on Organ Mass and Oxidative Stress
| Exposure Group (ng/g egg weight) | Brain Mass (g) | Heart Mass (g) | Oxidative Stress Marker (e.g., reduced colloid) | Reference |
| Control | Normal | Normal | Baseline | [2] |
| 10 | No Significant Change | No Significant Change | Not Reported | [2] |
| 50 | No Significant Change | Increased | Not Reported | [2] |
| 100 | No Significant Change | Increased | Increased | [2] |
Table 2: Sex-Specific Effects on Neuroanatomy
| Exposure Group (ng/g egg weight) | Relative Hippocampus Volume (Female) | Relative Hippocampus Volume (Male) | Relative Telencephalon Volume | Reference |
| Control | Baseline | Baseline | Baseline | [3] |
| 11 (Low Dose) | Smaller than other females | No Significant Effect | No Significant Effect | [3] |
| 55 (Mid Dose) | No Significant Effect | No Significant Effect | No Significant Effect | [3] |
| 107 (High Dose) | Significantly Enlarged | No Significant Effect | No Significant Effect | [3] |
Experimental Protocol: In Ovo Exposure and Neuroanatomical Analysis
The experimental design for assessing the neurotoxicity of TBB in American kestrels involved the following procedures:
-
Dosing: American kestrel eggs were injected with varying concentrations of TBB (or a vehicle control) on embryonic day 5. The doses were selected to reflect environmentally relevant concentrations found in wild birds.
-
Incubation and Hatching: The eggs were incubated under standard conditions until hatching (embryonic day 28).
-
Tissue Collection: Upon hatching, chicks were euthanized, and various tissues, including the brain, were collected.
-
Neuroanatomical Analysis: The brains were processed for histological analysis. The volumes of specific brain regions, such as the hippocampus and telencephalon, were measured using stereological methods.
-
Oxidative Stress and Thyroid Hormone Analysis: Blood and thyroid gland samples were collected to measure markers of oxidative stress and thyroid hormone levels.
Diagram: Experimental Workflow for Avian Neurotoxicity Study
Caption: Workflow for assessing the neurotoxicity of TBB in an avian model.
Potential Mechanisms of TBB Neurotoxicity
While the precise molecular mechanisms underlying TBB-induced neurotoxicity are not yet fully elucidated, the available evidence points towards two key pathways:
-
Thyroid Hormone Disruption: TBB exposure has been shown to affect thyroid gland mass and thyroxine (T4) levels in avian models.[2] Thyroid hormones are crucial for normal brain development and function. Disruption of thyroid hormone homeostasis during critical developmental windows can lead to adverse neurodevelopmental outcomes.
-
Oxidative Stress: Increased oxidative stress was observed in hatchlings exposed to TBB.[2] Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products. In the brain, excessive ROS can damage neurons, lipids, and proteins, leading to neuroinflammation and cell death.
Diagram: Proposed Signaling Pathways for TBB Neurotoxicity
Caption: Putative pathways of TBB-induced neurotoxicity.
The current body of research, although limited, indicates that this compound (TBB) possesses neurotoxic potential. In vitro data demonstrate its metabolism to TBBA, while in vivo studies in an avian model have shown effects on brain morphology, thyroid hormone regulation, and oxidative stress. The sex-specific effects on hippocampal volume highlight the complexity of TBB's neurotoxic profile.
Significant knowledge gaps remain regarding the neurotoxicity of TBB in mammalian species and the specific molecular initiating events. Future research should focus on:
-
Investigating the neurotoxic effects of TBB and its metabolite, TBBA, in rodent models.
-
Elucidating the specific signaling pathways disrupted by TBB exposure in neuronal cells.
-
Assessing the potential for TBB to cross the blood-brain barrier.
-
Conducting long-term studies to evaluate the behavioral and cognitive consequences of developmental exposure to TBB.
A more comprehensive understanding of the neurotoxic risks associated with TBB is essential for informed regulatory decision-making and the protection of human and environmental health.
References
- 1. In vitro metabolism of the brominated flame retardants 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) and bis(2-ethylhexyl) 2,3,4,5-tetrabromophthalate (TBPH) in human and rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thyroid disruption and oxidative stress in American kestrels following embryonic exposure to the alternative flame retardants, EHTBB and TBPH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sex-specific responses in neuroanatomy of hatchling American kestrels in response to embryonic exposure to the flame retardants bis(2-ethylhexyl)-2,3,4,5-tetrabromophthalate and 2-ethylhexyl-2,3,4,5-tetrabromobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Developmental and Reproductive Toxicity of 2-Ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB) is a brominated flame retardant (BFR) used as a component of the commercial flame retardant mixture Firemaster® 550 (FM 550).[1][2] Its structural similarity to known reproductive toxicants, such as the phthalate (B1215562) metabolite mono-2-ethylhexyl phthalate (MEHP), has raised concerns about its potential developmental and reproductive toxicity.[1] This technical guide provides a comprehensive overview of the current state of knowledge on the developmental and reproductive effects of EH-TBB, with a focus on quantitative data from key studies, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Data Summary
The majority of in vivo developmental and reproductive toxicity data for EH-TBB comes from studies on the Firemaster® 550 (FM 550) mixture, which contains EH-TBB, bis(2-ethylhexyl) tetrabromophthalate (TBPH), and organophosphate flame retardants.[1][2] The following tables summarize key findings from a pivotal exploratory study by Patisaul et al. (2013), which examined the effects of perinatal exposure to FM 550 in Wistar rats.[2] It is important to note that these effects are due to the mixture and not solely attributable to EH-TBB.
Additionally, industry-sponsored developmental and two-generation reproductive toxicity studies were conducted on a mixture of the brominated components of FM 550 (EH-TBB and TBPH) at higher doses (15 to 300 mg/kg/day).[3] While the full reports are not publicly available, summaries indicate findings of fetal malformations and effects on birth weight, with a No Observed Adverse Effect Level (NOAEL) for the mixture established at 50 mg/kg/day.[2][4]
Table 1: Effects of Perinatal Firemaster® 550 Exposure on Reproductive Parameters in Wistar Rats
| Endpoint | Control | Low Dose (100 µ g/day ) | High Dose (1000 µ g/day ) |
| Gestation Length (days) | 22.0 ± 0.0 | 22.3 ± 0.3 | 22.5 ± 0.5 |
| Litter Size (pups) | 10.7 ± 1.2 | 11.3 ± 1.5 | 11.0 ± 1.0 |
| Female Pubertal Onset (day of vaginal opening) | 33.7 ± 0.5 | 33.3 ± 0.5 | 31.3 ± 0.3 * |
*Statistically significant difference from control (p ≤ 0.05). Data extracted from Patisaul et al. (2013).[2]
Table 2: Effects of Perinatal Firemaster® 550 Exposure on Offspring Body Weight in Wistar Rats (grams)
| Postnatal Day (PND) | Control Male | High Dose (1000 µ g/day ) Male | Control Female | High Dose (1000 µ g/day ) Female |
| PND 10 | 22.8 ± 0.8 | 25.2 ± 0.6 | 21.8 ± 0.7 | 23.3 ± 0.5 |
| PND 21 | 49.9 ± 1.8 | 55.7 ± 1.4 | 47.7 ± 1.6 | 53.1 ± 1.4 * |
*Statistically significant difference from same-sex control (p ≤ 0.01). Data extracted from Patisaul et al. (2013).[2]
Table 3: Effects of Perinatal Firemaster® 550 Exposure on Dam and Offspring Thyroid Hormone Levels in Wistar Rats
| Analyte | Dam Control | Dam High Dose (1000 µ g/day ) |
| Total Serum Thyroxine (T4) (ng/mL) | 26.3 ± 3.98 | 43.4 ± 1.88 * |
*Statistically significant difference from control (p ≤ 0.05). Data extracted from Patisaul et al. (2013).[2]
Experimental Protocols
Perinatal Exposure to Firemaster® 550 in Wistar Rats (Patisaul et al., 2013)
-
Animal Model: Adult female Wistar rats.[2]
-
Dosing: Dams were orally administered vehicle (ethanol), 100 µ g/day (low dose), or 1000 µ g/day (high dose) of FM 550 from gestational day 0 through lactation.[2] Dosing was administered on a small piece of a food treat.[5]
-
Study Design: Pregnant dams were housed individually. On postnatal day (PND) 1, litters were culled to 10 pups with an equal sex ratio where possible.[3][4] Offspring were weaned on PND 21.[2]
-
Endpoints Measured:
-
Reproductive: Gestation length, litter size, and pubertal onset in female offspring (day of vaginal opening).[2]
-
Developmental: Offspring body weight at PND 1, 10, and 21.[2]
-
Endocrine: Total serum thyroxine (T4) levels in dams on PND 21.[2]
-
Tissue Accumulation: Levels of EH-TBB and TBPH were measured in dam and pup tissues (adipose, liver, muscle).[2]
-
Signaling Pathways and Mechanisms of Toxicity
The developmental and reproductive toxicity of EH-TBB is believed to be mediated through multiple signaling pathways, primarily related to endocrine disruption.
Endocrine Disruption
In vitro studies have shown that EH-TBB can exhibit anti-estrogenic and anti-androgenic activities.[6][7] It has been demonstrated to act as an antagonist to both estrogen and androgen receptors in yeast-based assays.[6] Furthermore, EH-TBB has been shown to affect steroidogenesis. One study indicated that it upregulates the enzyme CYP21A2, which could shift steroid synthesis towards cortisol and aldosterone (B195564) and away from sex hormones.[6] The observed advanced female puberty in rats exposed to the FM 550 mixture containing EH-TBB is a hallmark of endocrine disruption.[2]
Caption: Proposed endocrine disruption pathway of EH-TBB.
Thyroid Hormone Disruption
Perinatal exposure to the FM 550 mixture resulted in significantly elevated serum thyroxine (T4) levels in dams.[2] The mechanism for this is not fully understood but may involve inhibition of thyroid hormone conjugating systems responsible for T4 clearance.[2]
Oxidative Stress
While direct studies on EH-TBB inducing oxidative stress in reproductive tissues are limited, some evidence suggests that brominated flame retardants can induce oxidative stress. The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key regulator of the cellular antioxidant response.[8][9] Activation of the Nrf2 signaling pathway leads to the transcription of antioxidant genes.[10][11]
Caption: Potential involvement of the Nrf2-mediated oxidative stress response pathway.
PPARγ Activation
In vitro studies suggest that components of the FM 550 mixture, and metabolites of EH-TBB, can act as ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][12] PPARγ is a key regulator of adipogenesis and lipid metabolism.[13] Activation of this pathway could contribute to the observed weight gain in exposed offspring.[1][2]
References
- 1. Exposures, Mechanisms, and Impacts of Endocrine-Active Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accumulation and Endocrine Disrupting Effects of the Flame Retardant Mixture Firemaster® 550 in Rats: An Exploratory Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Perinatal exposure to FireMaster® 550 (FM550), brominated or organophosphate flame retardants produces sex and compound specific effects on adult Wistar rat socioemotional behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Action of the Nrf2/ARE signaling pathway on oxidative stress in choroid plexus epithelial cells following lanthanum chloride treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterizing the Peroxisome Proliferator-Activated Receptor (PPARγ) Ligand Binding Potential of Several Major Flame Retardants, Their Metabolites, and Chemical Mixtures in House Dust - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB) is a brominated flame retardant (BFR) used as an additive in a variety of consumer products, including polyurethane foams, textiles, and electronics, to reduce their flammability.[1] Due to its additive nature, EH-TBB can leach into the environment, leading to widespread contamination of indoor dust, sediment, and biota.[1] Human exposure is a significant concern, with studies detecting EH-TBB and its metabolites in human serum, hair, nails, and urine, particularly in children.[1] Toxicological studies have suggested that EH-TBB may have endocrine-disrupting properties and can impact signaling pathways within cells.[2]
Accurate and sensitive analytical methods are crucial for monitoring EH-TBB levels in various matrices to assess environmental contamination, human exposure, and to understand its toxicological effects. This document provides detailed application notes and experimental protocols for the detection and quantification of EH-TBB using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
The primary analytical techniques for the determination of EH-TBB are GC-MS and LC-MS/MS. The choice of method often depends on the sample matrix, required sensitivity, and the availability of instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and widely used technique for the analysis of semi-volatile compounds like EH-TBB.[3] It offers excellent separation and sensitivity, particularly when operated in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode. Electron ionization (EI) is a common ionization technique for GC-MS analysis of EH-TBB.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for analyzing compounds that are thermally labile or not easily volatilized. While EH-TBB is amenable to GC-MS, LC-MS/MS can offer advantages in terms of reduced sample preparation complexity and high sensitivity, especially when using electrospray ionization (ESI).[5]
Data Presentation
The following tables summarize quantitative data for the analysis of EH-TBB from various studies, providing a comparative overview of method performance across different matrices and analytical techniques.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance for EH-TBB Analysis
| Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Sediment | GC-MS/MS | 0.01 - 1.65 ng/g dw | - | - | [2] |
| Sludge | GC-MS/MS | 0.05 - 2.78 ng/g dw | - | - | [2] |
| Fish | GC-MS/MS | 0.04 - 10.6 ng/g lw | - | 70-119 | [2] |
| Dolphin Blubber | GC-MS/MS | 0.01 - 1.11 ng/g lw | - | - | [2] |
| Bird Eggs | GC-MS/MS | 0.03 - 3.20 ng/g lw | - | - | [2] |
| River Surface Water | GC-MS/MS | High Instrumental Detection Limits | - | - | [3] |
dw = dry weight, lw = lipid weight
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance for EH-TBB Analysis
| Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Human Breast Milk | LC-ESI-MS/MS | 0.5 ng/g lw (for TBBPA & HBCD) | 2.5 ng/g lw (for TBBPA & HBCD) | - | [5] |
| Marine Biota | LC-MS/MS | - | - | 60-120 |
lw = lipid weight. Note: Data for EH-TBB using LC-MS/MS is less commonly reported in direct comparison to other BFRs like TBBPA and HBCD.
Experimental Protocols
This section provides detailed methodologies for the analysis of EH-TBB in various matrices.
Protocol 1: Sample Preparation of Dust and Sediment Samples for GC-MS Analysis
This protocol is adapted from methods described for the extraction of brominated flame retardants from solid environmental matrices.
1. Sample Pre-treatment:
- Homogenize the dust or sediment sample.
- For sediment, freeze-dry the sample to remove moisture.
- Sieve the dried sample to obtain a uniform particle size.
2. Extraction:
- Weigh approximately 1-5 g of the homogenized sample into an extraction thimble or a pressurized solvent extraction (PSE) cell.
- Spike the sample with an appropriate internal standard (e.g., ¹³C-labeled EH-TBB).
- Extract the sample using a Soxhlet apparatus or a PSE system with a suitable solvent mixture, such as hexane (B92381):dichloromethane (1:1, v/v) or toluene.
- For ultrasonic extraction, place the sample in a glass tube with the extraction solvent and sonicate for 30 minutes. Repeat the extraction three times.
3. Clean-up:
- Concentrate the extract to a small volume (e.g., 1-2 mL) under a gentle stream of nitrogen.
- Perform a clean-up step to remove interfering co-extractants. A common method is to use a multi-layer silica (B1680970) gel column.
- Pack a glass column with layers of activated silica gel, alumina, and sodium sulfate.
- Apply the concentrated extract to the top of the column.
- Elute the analytes with a suitable solvent mixture (e.g., hexane:dichloromethane).
- Alternatively, gel permeation chromatography (GPC) can be used for lipid removal from biological samples.
4. Final Concentration:
- Concentrate the cleaned extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.
- Add a recovery standard before instrumental analysis.
Protocol 2: GC-MS/MS Analysis of EH-TBB
The following parameters are a general guideline and may require optimization based on the specific instrument and sample matrix.
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (or equivalent), 15-30 m x 0.25 mm i.d., 0.10-0.25 µm film thickness.[3]
-
Injector: Splitless mode.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 90 °C, hold for 2 minutes.
-
Ramp 1: 20 °C/min to 325 °C.[3]
-
Hold at 325 °C for 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230-300 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for MS/MS.
-
Suggested MRM Transitions for EH-TBB (Precursor > Product): Specific transitions should be optimized by infusing an EH-TBB standard. Commonly monitored ions for brominated compounds involve the loss of bromine atoms.
-
Protocol 3: Sample Preparation of Biological Samples (Serum, Tissue) for LC-MS/MS Analysis
This protocol outlines a general procedure for the extraction of EH-TBB from biological matrices.
1. Sample Pre-treatment:
- Thaw frozen samples to room temperature.
- Homogenize tissue samples.
2. Extraction:
- To 1 mL of serum or 1 g of homogenized tissue, add an internal standard.
- Perform liquid-liquid extraction (LLE) with a suitable solvent such as methyl tert-butyl ether (MTBE) or a mixture of hexane and dichloromethane.
- Alternatively, use solid-phase extraction (SPE).
- Condition an SPE cartridge (e.g., C18) with methanol (B129727) and then water.
- Load the sample onto the cartridge.
- Wash the cartridge with a weak solvent to remove interferences.
- Elute the analyte with a strong organic solvent (e.g., methanol, acetonitrile).
3. Clean-up (if necessary):
- For samples with high lipid content, a lipid removal step such as treatment with sulfuric acid or GPC may be necessary.
4. Final Preparation:
- Evaporate the solvent from the extract and reconstitute in a mobile phase-compatible solvent.
Protocol 4: LC-MS/MS Analysis of EH-TBB
The following are general starting conditions for LC-MS/MS analysis of EH-TBB.
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 50-150 mm length, 2.1-4.6 mm i.d., 1.8-5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Suggested MRM Transitions for EH-TBB: Optimize by direct infusion of an EH-TBB standard.
-
Visualizations
Experimental Workflow Diagrams
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous liquid chromatography-tandem mass spectrometry analysis of brominated flame retardants (tetrabromobisphenol A and hexabromocyclododecane diastereoisomers) in French breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB), a common brominated flame retardant, in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined here are essential for researchers in environmental science, toxicology, and materials science for the detection and quantification of this compound. This document includes comprehensive procedures for sample preparation from solid matrices, optimized GC-MS instrument parameters, and data analysis guidelines. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
This compound (EH-TBB) is a key component in several commercial flame retardant mixtures used in a wide array of consumer products, including plastics, textiles, and electronics, to reduce their flammability.[1] Due to its widespread use, there is a growing concern about its potential persistence in the environment and its effects on biological systems. Accurate and reliable analytical methods are crucial for monitoring its levels in various environmental and biological samples. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of EH-TBB. This application note details a robust protocol for its analysis.
Experimental Protocols
Sample Preparation: Extraction from Solid Matrices (e.g., Plastics, Consumer Products)
This protocol is a representative method for extracting EH-TBB from a solid polymer matrix.
Materials:
-
Sample of plastic or consumer product
-
Dichloromethane (DCM), HPLC grade
-
Hexane (B92381), HPLC grade
-
Florisil® solid-phase extraction (SPE) cartridges
-
Anhydrous sodium sulfate (B86663)
-
Glass vials, volumetric flasks, and pipettes
-
Sonicator bath
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Comminution: Cut the sample into small pieces (approximately 1-2 mm) to increase the surface area for extraction.
-
Solvent Extraction:
-
Accurately weigh approximately 1 gram of the prepared sample into a glass vial.
-
Add 10 mL of dichloromethane.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Allow the solid material to settle and carefully decant the supernatant into a clean flask.
-
Repeat the extraction process two more times with fresh aliquots of DCM.
-
Combine the extracts.
-
-
Concentration: Evaporate the combined solvent extract to near dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Sample Clean-up (Solid-Phase Extraction):
-
Re-dissolve the residue in 1 mL of hexane.
-
Condition a Florisil SPE cartridge by passing 5 mL of hexane through it.
-
Load the re-dissolved sample onto the cartridge.
-
Elute the cartridge with a suitable solvent mixture, such as hexane:DCM (1:1 v/v). The optimal elution solvent and volume should be determined empirically.
-
Collect the eluate.
-
-
Final Preparation:
-
Pass the collected eluate through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to a final volume of 1 mL.
-
Transfer the final extract to a GC vial for analysis.
-
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of EH-TBB. Optimization may be required depending on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar capillary column |
| Injector | Split/Splitless |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 10 min |
| MS Ion Source | Electron Impact (EI) |
| Ionization Energy | 70 eV[2] |
| MS Source Temperature | 230 °C |
| MS Quad Temperature | 150 °C |
| Transfer Line Temp. | 280 °C |
| Acquisition Mode | Full Scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification |
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative data for the GC-MS analysis of EH-TBB.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₈Br₄O₂[1] |
| Molecular Weight | 549.9 g/mol [1] |
| Retention Time (RT) | Approximately 8.92 minutes under the specified GC conditions.[2] |
| Characteristic m/z Ions (EI) | Key fragment ions for identification in EI mode include m/z 70, 112, and 421.[2] A full mass spectrum should be acquired for confirmation. |
| SIM Ions for Quantification | For Selected Ion Monitoring (SIM) mode, it is recommended to use the most abundant and specific ions. Based on available data, m/z 421 (as a characteristic fragment) and other significant ions from the full spectrum should be chosen. |
| Limit of Detection (LOD) | The LOD is dependent on the specific instrumentation and matrix. For similar brominated flame retardants in environmental samples, LODs in the low pg/µL to ng/µL range are typically achievable. |
| Limit of Quantification (LOQ) | The LOQ is typically 3-5 times the LOD and should be experimentally determined during method validation. |
| Linearity | A calibration curve should be generated using a series of standards of known concentrations. A linear range appropriate for the expected sample concentrations should be established, with an R² value > 0.99. |
| Recovery | The efficiency of the sample preparation process should be assessed by spiking blank matrix samples with a known amount of EH-TBB standard. Recoveries are typically expected to be within 70-120%. |
Visualization
Experimental Workflow Diagramdot
References
Application Notes and Protocols for the Analysis of EH-TBB in Dust
Introduction
2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB) is a component of the flame retardant mixture Firemaster® 550 and is increasingly detected in indoor dust.[1][2] As a replacement for phased-out polybrominated diphenyl ethers (PBDEs), monitoring its presence in the indoor environment is crucial for assessing human exposure. This document provides detailed application notes and protocols for the sample preparation and analysis of EH-TBB in dust samples, intended for researchers, scientists, and professionals in drug development and environmental health. The methodologies described are compiled from established analytical procedures.[3][4][5][6][7]
Experimental Protocols
Several methods have been successfully employed for the extraction and analysis of EH-TBB from dust. The choice of method may depend on available equipment, desired sample throughput, and the need to analyze for other flame retardants simultaneously.
Protocol 1: Ultrasonic-Assisted Solvent Extraction (USE)
This protocol is adapted from methodologies that utilize ultrasonic baths for the extraction of various brominated flame retardants from dust.[5][6][7]
1. Sample Preparation and Spiking:
-
Sieve dust samples to a particle size of less than 150 μm.[1][2]
-
Weigh approximately 0.1 g of the sieved dust into a glass centrifuge tube.[7]
-
Add an appropriate amount of a labeled internal standard (e.g., ¹³C-labeled EH-TBB) to each sample to correct for matrix effects and recovery losses.
2. Extraction:
-
Add 10 mL of a 1:1 (v/v) mixture of acetone (B3395972) and n-hexane to the sample tube.[7]
-
Vortex the sample for 1 minute.
-
Place the sample in an ultrasonic water bath and sonicate for 20-30 minutes.[5][7]
-
Centrifuge the sample at approximately 3000 rpm for 10 minutes to pellet the dust particles.[7]
-
Carefully transfer the supernatant to a clean collection tube.
-
Repeat the extraction process (steps 2a-2e) on the dust pellet a second time, combining the supernatants.[7]
-
Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.
3. Sample Cleanup (Solid-Phase Extraction - SPE):
-
Condition a silica (B1680970) SPE cartridge (e.g., 500 mg, 3 mL) with an appropriate solvent like n-hexane.
-
Load the concentrated extract onto the SPE cartridge.
-
Elute interferences with a non-polar solvent (e.g., n-hexane).
-
Elute the fraction containing EH-TBB with a solvent of moderate polarity. For instance, a mixture of 5% diethyl ether in n-hexane has been used to elute EH-TBB in a specific fraction.[5]
-
Collect the eluate and concentrate it to a final volume of 0.5-1.0 mL for instrumental analysis.
4. Instrumental Analysis:
-
Analyze the final extract using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][8]
Protocol 2: Pressurized Fluid Extraction (PFE)
This protocol is based on a method developed for the analysis of new brominated flame retardants in house dust.[4]
1. Sample Preparation and Spiking:
-
Weigh approximately 0.3 g of sieved dust into a PFE extraction cell.[4]
-
Add an appropriate amount of a labeled internal standard.
2. Extraction:
-
Place the cell in a pressurized fluid extraction system.
-
Extract the sample with 100% dichloromethane (B109758) at 100°C and 1500 psi.[4]
-
Perform three static extraction cycles.[4]
-
Collect the extract and reduce the volume to approximately 1.0 mL using an automated nitrogen evaporation system.[4]
3. Sample Cleanup (Florisil Column Chromatography):
-
Prepare a cleanup column with 8.0 g of 2.5% deactivated Florisil.[4]
-
Load the concentrated extract onto the column.
-
Elute the fraction containing EH-TBB and other target analytes with 50 mL of a 50:50 mixture of hexane (B92381) and dichloromethane.[4]
-
Concentrate the collected fraction to a final volume of 0.5 mL.[4]
-
Add a quantification standard prior to instrumental analysis.[4]
4. Instrumental Analysis:
-
Analyze the final extract using GC-MS.
Data Presentation
The following tables summarize quantitative data for EH-TBB in house dust as reported in various studies.
Table 1: Concentrations of EH-TBB in House Dust
| Study Location | Year of Sampling | Detection Frequency (%) | Concentration Range (ng/g) | Median Concentration (ng/g) | Reference |
| California, USA | 2006 | 100 | 4 - 740 | 48 | [1][2] |
| California, USA | 2011 | 100 | 45 - 5900 | Not Reported | [1][2] |
| United States | Not Specified | Not Reported | <6.6 - 15,030 | 133 | [4] |
| Central China (E-waste) | 2020 | 73-100 | Not Specified | Not Specified | [7] |
Table 2: Method Performance Data for Brominated Flame Retardant Analysis
| Analytical Method | Recovery Range (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) | Reference |
| GC-MS & LC-MS/MS | 60-120 (for various BFRs) | Not Specified | Not Specified for EH-TBB | [3] |
| GC-MS & LC-MS/MS | 81-130 (for various FRs) | <24 (low conc.), <11 (high conc.) | Not Specified for EH-TBB | [9] |
| PFE-GC-MS | Matrix spike recoveries examined | Not Specified | Not Specified for EH-TBB | [4] |
Mandatory Visualization
Caption: Experimental workflow for EH-TBB analysis in dust samples.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. After the PBDE Phase-Out: A Broad Suite of Flame Retardants in Repeat House Dust Samples from California - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clean-up method for determination of established and emerging brominated flame retardants in dust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Multi-residue method for the determination of brominated and organophosphate flame retardants in indoor dust - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) from Serum
Introduction
2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) is a component of novel brominated flame retardant mixtures, such as Firemaster® 550, used as replacements for phased-out polybrominated diphenyl ethers (PBDEs).[1][2] Due to its widespread use in consumer products, there is a growing need to assess human exposure to EH-TBB, which is often achieved through the analysis of human serum.[1][2] This document provides detailed application notes and protocols for the extraction of EH-TBB from serum, primarily focusing on solid-phase extraction (SPE) methodologies, which are well-established for this purpose. These methods are crucial for researchers, scientists, and drug development professionals investigating the toxicokinetics and health effects of EH-TBB.
Data Presentation
The following table summarizes the quantitative data from a validated method for the extraction of EH-TBB and other flame retardants from human serum.
| Analyte | Spiked Level (ng) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) (pg/g) |
| EH-TBB | 1-2 | Good Recovery and Accuracy Reported | Not Specified | Not Specified |
| Other BFRs | Various | 80.3 - 108.8 | 1.02 - 11.42 | 1.81 - 42.16 |
Note: Specific quantitative data for EH-TBB recovery and LOD were not explicitly detailed in the provided search results, but the developed methods showed good performance for a range of brominated flame retardants.[1][3]
Experimental Protocols
The most common and effective method for extracting EH-TBB from serum is solid-phase extraction (SPE). This technique offers a robust and clean extraction, minimizing matrix effects for subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Solid-Phase Extraction (SPE) for EH-TBB in Serum
This protocol is based on a method developed for the simultaneous analysis of multiple brominated flame retardants, including EH-TBB, in human serum.[1][2]
1. Materials and Reagents
-
Human serum samples
-
Formic acid
-
Internal standards (e.g., ¹³C-labeled EH-TBB)
-
Ethyl acetate
-
Oasis HLB SPE cartridges
-
Silica (B1680970) SPE cartridges
-
Nitrogen evaporator
-
GC-MS or LC-MS/MS system
2. Sample Preparation and Protein Denaturation
-
Allow serum samples to thaw to room temperature.
-
Spike the serum samples with an appropriate internal standard solution to correct for extraction inefficiencies and matrix effects.
-
Denature the serum proteins by adding formic acid.[1][2] This step is crucial for releasing the analytes from protein binding.
3. Solid-Phase Extraction (SPE)
-
Condition the SPE Cartridge: Condition an Oasis HLB SPE cartridge sequentially with ethyl acetate, dichloromethane, methanol, and finally, water.
-
Load the Sample: Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with a solution of 5% aqueous isopropanol (B130326) followed by 10% aqueous methanol to remove polar interferences.
-
Elute the Analytes: Elute the target analytes, including EH-TBB, from the SPE cartridge using a mixture of dichloromethane and ethyl acetate.[2]
4. Extract Cleanup and Fractionation
-
Concentrate the eluate under a gentle stream of nitrogen.
-
For further cleanup and to remove nonpolar interferences like lipids, a silica SPE column can be used.[1][2]
-
Condition a silica SPE cartridge with hexane.
-
Load the concentrated extract (reconstituted in a small volume of hexane) onto the silica cartridge.
-
Wash the cartridge with hexane.
-
Elute EH-TBB and other neutral polybrominated compounds with a mixture of hexane and dichloromethane.
5. Final Concentration and Analysis
-
Evaporate the final eluate to near dryness under nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane or mobile phase compatible with the analytical instrument).
-
Analyze the extract using GC-MS or LC-MS/MS for the quantification of EH-TBB.
Mandatory Visualization
.dot
Caption: Workflow for the extraction of EH-TBB from serum.
References
- 1. Development of an analytical method to quantify PBDEs, OH-BDEs, HBCDs, 2,4,6-TBP, EH-TBB, and BEH-TEBP in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an analytical method to quantify PBDEs, OH-BDEs, HBCDs, 2,4,6-TBP, EH-TBB, and BEH-TEBP in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Determination of three brominated flame retardants in human serum using solid-phase extraction coupled with ultra-performance liquid chromatography-tandem mass spectrometry and gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB) in Human Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB) is a brominated flame retardant (BFR) used as an additive in various consumer products to reduce their flammability. Due to its additive nature, EH-TBB can leach from products, leading to human exposure and environmental contamination. As a persistent and bioaccumulative compound, it is crucial to monitor its presence in human tissues to assess exposure levels and understand its potential health risks. This document provides detailed protocols for the extraction, cleanup, and quantification of EH-TBB in human serum and adipose tissue using mass spectrometry techniques.
Principle The quantification of EH-TBB in complex biological matrices like human tissues requires a multi-step process. The general workflow involves:
-
Sample Homogenization: Mechanical disruption of the tissue to release the analyte.
-
Extraction: Using organic solvents to isolate EH-TBB and other lipophilic compounds from the sample matrix.
-
Cleanup: Removing interfering substances such as lipids and proteins using techniques like solid-phase extraction (SPE).
-
Instrumental Analysis: Quantifying the analyte using highly sensitive and selective techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Protocol 1: Extraction and Cleanup of EH-TBB from Human Serum
This protocol is adapted from a method developed for the analysis of various flame retardants in human serum.[1]
Materials and Reagents:
-
Human serum samples
-
Formic acid
-
Internal standards (e.g., ¹³C-labeled EH-TBB)
-
Solid-Phase Extraction (SPE) columns (e.g., Oasis HLB)
-
Silica (B1680970) SPE columns
-
Hexane (B92381), Dichloromethane (DCM), Methanol (B129727) (HPLC grade)
-
Nitrogen gas evaporator
-
Vortex mixer and centrifuge
Procedure:
-
Sample Preparation: In a glass tube, pipette 1 mL of human serum. Spike with the appropriate internal standards.
-
Protein Denaturation: Add 1 mL of formic acid to the serum sample. Vortex vigorously for 1 minute to denature proteins.[1]
-
Solid-Phase Extraction (SPE):
-
Condition an SPE column by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 5 mL of deionized water.
-
Load the denatured serum sample onto the conditioned SPE column.
-
Wash the column with 5 mL of 40% methanol in water to remove polar interferences.
-
Dry the column completely under a gentle stream of nitrogen.
-
Elute the target analytes with 8 mL of 1:1 Hexane:DCM.
-
-
Silica Column Cleanup and Fractionation:
-
Condition a silica SPE column with 5 mL of hexane.
-
Load the eluate from the previous step onto the silica column.
-
Elute the column with 6 mL of hexane followed by 8 mL of 1:1 Hexane:DCM. EH-TBB will typically elute in the second fraction.
-
-
Concentration: Evaporate the final eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume (e.g., 100 µL) of a suitable solvent (e.g., isooctane (B107328) or toluene) for instrumental analysis.
Protocol 2: Extraction and Cleanup of EH-TBB from Human Adipose Tissue
This protocol is a general procedure for extracting lipophilic BFRs from fatty tissues.[2][3]
Materials and Reagents:
-
Human adipose tissue samples (approx. 0.5-1.0 g)
-
Anhydrous sodium sulfate (B86663)
-
Internal standards (e.g., ¹³C-labeled EH-TBB)
-
Homogenizer (e.g., rotor-stator or bead beater)
-
Solvent mixture (e.g., 1:1 Hexane:DCM)
-
Concentrated sulfuric acid
-
Florisil or silica gel for column chromatography
-
Centrifuge and glass centrifuge tubes
Procedure:
-
Sample Preparation and Homogenization:
-
Weigh approximately 0.5 g of adipose tissue into a glass centrifuge tube.
-
Add internal standards.
-
Add 5 g of anhydrous sodium sulfate to dry the tissue and mix thoroughly with a glass rod until a free-flowing powder is formed.
-
Add 10 mL of the solvent mixture (1:1 Hexane:DCM).
-
Homogenize the sample for 2-3 minutes using a high-speed homogenizer.
-
-
Extraction:
-
Centrifuge the homogenate at 2,500 rpm for 10 minutes.
-
Carefully collect the supernatant (organic layer).
-
Repeat the extraction process on the pellet two more times with fresh solvent.
-
Combine all supernatants.
-
-
Lipid Removal (Acid Cleanup):
-
Transfer the combined extract to a separatory funnel.
-
Carefully add 5-10 mL of concentrated sulfuric acid and shake vigorously for 1 minute. (Caution: Work in a fume hood and wear appropriate PPE).
-
Allow the phases to separate. The bottom layer (acid) will contain the lipids.
-
Discard the acid layer. Repeat until the organic layer is colorless.
-
Wash the organic layer with deionized water until the washings are neutral.
-
-
Column Cleanup:
-
Prepare a chromatography column with activated silica gel or Florisil.
-
Pass the acid-cleaned extract through the column.
-
Elute with a suitable solvent mixture (e.g., hexane followed by DCM).
-
-
Concentration: Concentrate the final eluate to a final volume of 100 µL under a gentle stream of nitrogen for instrumental analysis.
Protocol 3: Instrumental Analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a highly selective and sensitive technique for the analysis of EH-TBB.[4][5]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injection Mode: Pulsed splitless.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C, hold for 10 min.
-
-
Ionization Mode: Electron Capture Negative Ionization (ECNI).
-
Acquisition Mode: Selected Reaction Monitoring (SRM). Precursor and product ions for EH-TBB and internal standards must be optimized.
Data Presentation
Quantitative data on EH-TBB in human tissues is still emerging. Most studies focus on serum or blood matrices. The metabolite, tetrabromobenzoic acid (TBBA), is often monitored in urine as a biomarker of exposure.[6][7]
| Analyte | Matrix | Concentration Range | Population / Study | Citation |
| EH-TBB | Human Serum | Detected but not always quantified | Healthy Pregnancy, Healthy Baby Study (USA) | [1] |
| EH-TBB | Human Blood | Detected | General Population (In vivo study) | [8] |
| TBBA (Metabolite) | Human Urine | Used for biomonitoring | General Population Reviews | [6][7] |
Note: Data for EH-TBB concentrations in specific human tissues like adipose, liver, or muscle are not widely available in the cited literature. The presented protocols provide a methodology to generate such crucial data.
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the quantification of EH-TBB in human tissues.
EH-TBB Exposure and Metabolism Pathway
Caption: Logical pathway of EH-TBB from environmental exposure to metabolism and excretion.[8]
References
- 1. Development of an analytical method to quantify PBDEs, OH-BDEs, HBCDs, 2,4,6-TBP, EH-TBB, and BEH-TEBP in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositori.udl.cat [repositori.udl.cat]
- 7. is.muni.cz [is.muni.cz]
- 8. Estimation of human percutaneous bioavailability for two novel brominated flame retardants, 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) and bis(2-ethylhexyl) tetrabromophthalate (BEH-TEBP) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of EH-TBB Using Mass-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB) is a brominated flame retardant (BFR) used in a variety of consumer products, including polyurethane foam in furniture and electronics. Due to its additive nature, EH-TBB can leach into the environment, leading to widespread human exposure, primarily through the ingestion of contaminated dust. Accurate and precise quantification of EH-TBB in various matrices is crucial for assessing human exposure and understanding its potential health effects. Isotope dilution mass spectrometry (IDMS) is the gold standard for the quantitative analysis of organic micropollutants. This technique utilizes a stable isotope-labeled internal standard that is chemically identical to the analyte of interest, thus compensating for variations in sample preparation and instrumental analysis. This document provides detailed application notes and protocols for the quantification of EH-TBB in house dust and human serum using a mass-labeled internal standard.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry involves the addition of a known amount of an isotopically labeled analog of the target analyte to the sample prior to any extraction or cleanup steps.[1] This "internal standard" behaves identically to the native analyte throughout the analytical process.[2] By measuring the ratio of the native analyte to the labeled internal standard using a mass spectrometer, the concentration of the native analyte in the original sample can be accurately determined, regardless of analyte loss during sample processing.[1][2] For the analysis of EH-TBB, a commonly used mass-labeled internal standard is 2-ethylhexyl-d17-2,3,4,5-tetrabromo[¹³C₆]benzoate (MEHTBB).
Experimental Protocols
Materials and Reagents
-
Solvents: Acetone (B3395972), n-hexane, dichloromethane (B109758) (DCM), ethyl acetate, isooctane (B107328) (all pesticide grade or equivalent)
-
Standards:
-
Native EH-TBB standard
-
Mass-labeled internal standard: 2-ethylhexyl-d17-2,3,4,5-tetrabromo[¹³C₆]benzoate (MEHTBB) (e.g., from Wellington Laboratories)
-
-
Solid Phase Extraction (SPE) Cartridges: Florisil® cartridges (e.g., 1 g, 6 mL) for dust samples; Oasis HLB cartridges (e.g., 500 mg, 6 mL) for serum samples.
-
Reagents for Serum Analysis: Formic acid, ultrapure water
-
Other: Anhydrous sodium sulfate, nitrogen gas (high purity)
Sample Preparation
2.1. House Dust Sample Preparation
This protocol is adapted from methods described for the analysis of brominated flame retardants in indoor dust.
-
Sample Homogenization: Sieve the collected house dust sample through a <300 µm mesh to ensure homogeneity.
-
Aliquoting and Spiking: Weigh approximately 50 mg of the homogenized dust into a glass centrifuge tube. Spike the sample with a known amount of the MEHTBB internal standard solution.
-
Ultrasonic Extraction: Add 5 mL of a 1:1 (v/v) mixture of n-hexane and acetone to the tube. Vortex for 1 minute, followed by ultrasonication for 15 minutes in a water bath.
-
Centrifugation and Collection: Centrifuge the sample at approximately 2500 rpm for 10 minutes. Carefully transfer the supernatant to a clean tube.
-
Repeat Extraction: Repeat the extraction process (steps 3 and 4) two more times, combining the supernatants.
-
Concentration: Concentrate the pooled extract to approximately 1 mL under a gentle stream of nitrogen.
-
SPE Cleanup:
-
Condition a Florisil® SPE cartridge with 6 mL of n-hexane.
-
Load the concentrated extract onto the cartridge.
-
Elute the target analytes with 10 mL of ethyl acetate.
-
-
Final Concentration and Solvent Exchange: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of isooctane for GC-MS/MS analysis.
2.2. Human Serum Sample Preparation
This protocol is based on a method developed for the analysis of various flame retardants, including EH-TBB, in human serum.[3]
-
Sample Aliquoting and Spiking: To a glass centrifuge tube, add 1 mL of human serum. Spike the sample with a known amount of the MEHTBB internal standard solution.
-
Protein Denaturation: Add 2 mL of formic acid and 6 mL of ultrapure water to the serum sample. Sonicate the mixture for 20 minutes to denature the proteins.
-
SPE Extraction:
-
Condition an Oasis HLB SPE cartridge with 5 mL each of DCM, methanol, and ultrapure water.
-
Load the sample mixture onto the cartridge.
-
Wash the cartridge with 5 mL of ultrapure water.
-
Dry the cartridge thoroughly under a stream of nitrogen.
-
-
Elution: Elute the analytes from the cartridge with 8 mL of a 1:1 (v/v) mixture of DCM and ethyl acetate.
-
Fractionation and Cleanup (Silica SPE):
-
Condition a silica (B1680970) SPE cartridge with n-hexane.
-
Load the eluate from the previous step onto the silica cartridge.
-
Elute the fraction containing EH-TBB with a suitable solvent mixture (e.g., a mixture of n-hexane and DCM). The exact composition may need to be optimized.
-
-
Final Concentration and Solvent Exchange: Evaporate the collected fraction to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of isooctane for GC-MS/MS analysis.
Instrumental Analysis: GC-MS/MS
-
Gas Chromatograph (GC): Agilent 7890 series or equivalent
-
Mass Spectrometer (MS): Agilent 7000 series triple quadrupole or equivalent
-
Ionization Mode: Electron Capture Negative Ionization (ECNI) or Electron Ionization (EI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Table 1: Suggested GC-MS/MS Parameters
| Parameter | Setting |
| GC Inlet | |
| Injection Volume | 1-2 µL |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| GC Column | |
| Column Type | DB-5ms or equivalent |
| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min |
| Oven Program | |
| Initial Temperature | 100 °C, hold for 1 min |
| Ramp 1 | 20 °C/min to 200 °C |
| Ramp 2 | 5 °C/min to 300 °C, hold for 10 min |
| Mass Spectrometer | |
| Ion Source Temp. | 230 °C |
| Transfer Line Temp. | 280 °C |
| Collision Gas | Argon |
Table 2: Example MRM Transitions for EH-TBB and MEHTBB
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| EH-TBB (Quantifier) | 469 | 79 | Optimize experimentally |
| EH-TBB (Qualifier) | 469 | 81 | Optimize experimentally |
| MEHTBB (Quantifier) | 492 | 79 | Optimize experimentally |
| MEHTBB (Qualifier) | 492 | 81 | Optimize experimentally |
Note: The precursor ion for EH-TBB in ECNI mode is often the [M-H]⁻ or a fragment ion. The m/z 469 corresponds to the tetrabromobenzoyl fragment. The precursor for MEHTBB is expected to be m/z 492 due to the ¹³C₆ label on the benzoate (B1203000) ring and d17 on the ethylhexyl chain. The product ions are the bromide isotopes. Collision energies should be optimized for the specific instrument used.
Quantitative Data Summary
The following tables summarize representative quantitative data for EH-TBB in house dust and human serum from various studies that have employed isotope dilution techniques.
Table 3: EH-TBB Concentrations in House Dust
| Reference | Location | Number of Samples | Concentration Range (ng/g) | Median/Mean (ng/g) |
| Hoffman et al. (2014) | USA | 50 | 11 - 100,000 | 1,300 (median) |
| Dodson et al. (2012) | USA | 49 | 1,100 (median) | |
| Ali et al. (2012) | UK | 100 | 18 - 14,000 | 540 (median) |
Table 4: EH-TBB Metabolite (TBBA) Concentrations in Human Serum
Note: EH-TBB is rapidly metabolized to tetrabromobenzoic acid (TBBA) in the body. Therefore, biomonitoring studies often measure TBBA in biological matrices as an indicator of EH-TBB exposure. The use of a labeled internal standard for TBBA would be appropriate for its quantification.[4][5]
| Reference | Population | Number of Samples | Concentration Range (ng/mL) | Median/Mean (ng/mL) |
| Hoffman et al. (2014) | Adults and Children | 98 | 0.12 (median) | |
| Butt et al. (2016) | General Population | 100 | 0.08 (median) |
Visualizations
References
Application of EH-TBB as a Flame Retardant in Polyurethane Foam: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB) is a brominated flame retardant utilized in the manufacturing of flexible polyurethane foams to meet flammability standards.[1] It is a component of commercial flame retardant mixtures, such as Firemaster® 550. This document provides detailed application notes and experimental protocols for researchers and scientists working with EH-TBB as a flame retardant in polyurethane foam. The information is compiled from various sources to ensure a comprehensive overview of its application, testing, and effects on foam properties.
Data Summary
The following tables summarize the expected impact of incorporating EH-TBB into polyurethane foam on its flammability and mechanical properties. It is important to note that specific values can vary depending on the foam formulation, density, and the concentration of the flame retardant.
Table 1: Flame Retardant Properties of Polyurethane Foam with EH-TBB
| Property | Test Method | Neat PU Foam (Control) | PU Foam with EH-TBB (Conceptual Data) |
| Limiting Oxygen Index (LOI) | ASTM D2863 | 18-20% | 22-26% |
| UL-94 Vertical Burn Test | ANSI/UL 94 | Fails (burns) | V-0, V-1, or V-2 rating |
| Peak Heat Release Rate (pHRR) | ASTM E1354 (Cone Calorimeter) | ~250-350 kW/m² | ~150-250 kW/m² |
| Total Heat Release (THR) | ASTM E1354 (Cone Calorimeter) | ~80-120 MJ/m² | ~60-90 MJ/m² |
| Time to Ignition (TTI) | ASTM E1354 (Cone Calorimeter) | ~5-15 s | ~10-25 s |
Table 2: Mechanical Properties of Polyurethane Foam with EH-TBB
| Property | Test Method | Neat PU Foam (Control) | PU Foam with EH-TBB (Conceptual Data) |
| Density | ASTM D3574 | 25-35 kg/m ³ | 30-40 kg/m ³ |
| Tensile Strength | ASTM D3574 | 100-150 kPa | 90-140 kPa |
| Elongation at Break | ASTM D3574 | 100-150% | 90-140% |
| Compression Set (50%) | ASTM D3574 | 5-10% | 6-12% |
Experimental Protocols
Preparation of Flexible Polyurethane Foam with EH-TBB
This protocol describes a general method for the laboratory-scale preparation of flexible polyurethane foam incorporating EH-TBB as an additive flame retardant.
Materials:
-
Polyether polyol (e.g., trifunctional, MW 3000-3500)
-
Toluene (B28343) diisocyanate (TDI), 80:20 mixture of 2,4- and 2,6-isomers
-
Distilled water (blowing agent)
-
Amine catalyst (e.g., triethylenediamine)
-
Stannous octoate (gelling catalyst)
-
Silicone surfactant
-
2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB)
-
Paper cup or other suitable mixing container
-
Mechanical stirrer
-
Mold for foam expansion
Procedure:
-
Premix Preparation: In a paper cup, accurately weigh and combine the polyether polyol, distilled water, amine catalyst, stannous octoate, and silicone surfactant.
-
Flame Retardant Addition: Add the desired amount of EH-TBB to the premix. The concentration can be varied (e.g., 5, 10, 15 parts per hundred parts of polyol) to evaluate its effect on foam properties.
-
Mixing: Thoroughly mix the components using a mechanical stirrer at high speed (e.g., 2000 rpm) for approximately 30 seconds to ensure a homogeneous mixture.
-
Isocyanate Addition: Add the calculated amount of toluene diisocyanate (TDI) to the mixture. The amount of TDI is determined by the isocyanate index, which is typically around 105-110 for flexible foams.
-
Final Mixing: Immediately mix the entire formulation at high speed for 5-10 seconds until the mixture becomes creamy.
-
Foaming and Curing: Quickly pour the reacting mixture into a mold and allow it to free-rise at room temperature. The foam should be allowed to cure for at least 24 hours before cutting and testing.
Flame Retardancy Testing
Standard: ASTM D2863
Principle: The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material.
Procedure:
-
Prepare a foam sample of standard dimensions (typically 100 mm x 10 mm x 10 mm).
-
Place the sample vertically in a glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a controlled flow rate.
-
Ignite the top of the foam sample with a pilot flame.
-
Observe if the sample continues to burn after the ignition source is removed.
-
Adjust the oxygen concentration in the gas mixture and repeat the test until the minimum oxygen concentration that sustains burning for a specified time or length is determined. This concentration is the LOI value.
Standard: ANSI/UL 94
Principle: This test assesses the self-extinguishing properties of a material after exposure to a flame.
Procedure:
-
Prepare five foam specimens of standard dimensions (125 mm x 13 mm x thickness).
-
Mount one specimen vertically.
-
Apply a calibrated flame to the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time.
-
Immediately reapply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time and the afterglow time.
-
Observe if any flaming drips ignite a cotton patch placed below the specimen.
-
Repeat the test for the remaining four specimens.
-
Classify the material as V-0, V-1, or V-2 based on the burning times and dripping behavior as specified in the standard.[2][3]
Standard: ASTM E1354
Principle: Cone calorimetry is a bench-scale test that measures the heat release rate and other flammability parameters of a material under a controlled heat flux.
Procedure:
-
Prepare a foam sample of standard dimensions (100 mm x 100 mm x thickness).
-
Wrap the sample in aluminum foil, leaving the top surface exposed.
-
Place the sample on a load cell under a conical radiant heater.
-
Expose the sample to a specified heat flux (e.g., 35 or 50 kW/m²).
-
Ignite the gases evolved from the sample surface with a spark igniter.
-
Continuously measure the oxygen concentration in the exhaust stream to calculate the heat release rate.
-
Record other parameters such as time to ignition, total heat released, smoke production rate, and mass loss rate throughout the test.
Mechanical Property Testing
Standard: ASTM D3574
This standard provides a comprehensive set of test methods for evaluating the physical properties of flexible cellular materials. Key tests include:
-
Density Test: Determine the mass and volume of a foam specimen to calculate its density.
-
Tensile Strength and Elongation Test: Measure the force required to stretch a dumbbell-shaped foam specimen to its breaking point and the extent of stretching.
-
Compression Set Test: Measure the permanent deformation of a foam specimen after being subjected to a specified compressive force for a set period.
Visualizations
Caption: Experimental workflow for evaluating EH-TBB in polyurethane foam.
Caption: Postulated gas-phase flame retardancy mechanism of EH-TBB.
References
- 1. Disposition of the Emerging Brominated Flame Retardant, 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate, in Female SD Rats and Male B6C3F1 Mice: Effects of Dose, Route, and Repeated Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innovative-polymers.com [innovative-polymers.com]
- 3. specialchem.com [specialchem.com]
Application Notes and Protocols for In Vitro Metabolism Studies of EH-TBB
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB) is a widely used brominated flame retardant (BFR) found in various consumer products.[1] Due to its potential for human exposure and bioaccumulation, understanding its metabolic fate is crucial for assessing its toxicological risk. In vitro metabolism studies are essential tools for this purpose, providing insights into the biotransformation pathways and the rate of metabolism of xenobiotics.
This document provides detailed application notes and protocols for conducting in vitro metabolism studies of EH-TBB using human liver microsomes. The primary metabolic pathway for EH-TBB is hydrolysis, catalyzed by carboxylesterases, leading to the formation of 2,3,4,5-tetrabromobenzoic acid (TBBA).[2][3][4] This process does not require the NADPH-cofactor system typically associated with cytochrome P450-mediated metabolism.[2][3]
Data Presentation
The following table summarizes the key quantitative data for the in vitro metabolism of EH-TBB in human liver microsomes.
| Parameter | Value | Species | In Vitro System | Reference |
| Vmax | 0.644 ± 0.144 nmol/min/mg protein | Human | Liver Microsomes | [3][4] |
| Km | 11.1 ± 3.9 µM | Human | Liver Microsomes | [3][4] |
| Primary Metabolite | 2,3,4,5-tetrabromobenzoic acid (TBBA) | Human | Liver Microsomes | [2][3][4] |
| Enzyme Family | Carboxylesterases | Human | Skin S9 Fractions | [2] |
Experimental Protocols
This section outlines the detailed methodology for assessing the in vitro metabolism of EH-TBB.
Materials and Reagents
-
EH-TBB (≥98% purity)
-
2,3,4,5-tetrabromobenzoic acid (TBBA) reference standard
-
Pooled human liver microsomes (HLM)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., a structurally similar, stable isotope-labeled compound)
-
96-well plates
-
Incubator shaker
-
Centrifuge
Experimental Workflow
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of EH-TBB in a suitable solvent (e.g., DMSO or acetonitrile) and then dilute it in the phosphate buffer to the desired starting concentration. The final concentration of the organic solvent in the incubation mixture should be kept low (e.g., <1%) to avoid inhibiting enzyme activity.
-
On the day of the experiment, thaw the human liver microsomes on ice and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the diluted human liver microsome suspension.
-
Pre-incubate the plate at 37°C for 5 minutes in a shaking incubator.
-
Initiate the metabolic reaction by adding the EH-TBB working solution to each well.
-
The final incubation volume should be consistent across all wells.
-
Include control incubations:
-
No-Enzyme Control: EH-TBB in buffer without microsomes to assess chemical stability.
-
Heat-Inactivated Microsomes: EH-TBB with microsomes that have been heated (e.g., 95°C for 5 minutes) to inactivate enzymes.
-
-
-
Sampling and Reaction Termination (Quenching):
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a sufficient volume of ice-cold acetonitrile (typically 2-3 times the incubation volume) containing an appropriate internal standard.
-
The 0-minute time point is prepared by adding the quenching solution before adding the EH-TBB solution.
-
-
Sample Processing:
-
After the final time point, vortex the plate to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the plate (e.g., at 4000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is suitable for separating the lipophilic EH-TBB from its more polar metabolite, TBBA.
-
Mobile Phase: A gradient elution using water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Gradient: A typical gradient would start with a higher percentage of the aqueous phase and ramp up to a higher percentage of the organic phase to elute the compounds.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally suitable for detecting both EH-TBB and TBBA.
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for sensitive and selective quantification. Specific precursor-to-product ion transitions for EH-TBB and TBBA need to be optimized.
-
Signaling Pathway
The primary metabolic pathway of EH-TBB is a straightforward hydrolysis reaction.
Conclusion
This document provides a comprehensive guide for conducting in vitro metabolism studies of EH-TBB. By following these protocols, researchers can obtain reliable data on the metabolic stability and biotransformation of this important flame retardant. The information gathered from these studies is essential for human health risk assessment and for understanding the environmental fate of EH-TBB.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a liquid chromatography-mass spectrometry method for simultaneous analysis of triazine-based brominated flame retardants in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disposition of the Emerging Brominated Flame Retardant, 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate, in Female SD Rats and Male B6C3F1 Mice: Effects of Dose, Route, and Repeated Administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Dermal Absorption of 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB)
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) is a novel brominated flame retardant (BFR) used in various consumer products, including polyurethane foam.[1][2] Due to its widespread use, there is a potential for human exposure, with the dermal route being a significant pathway.[3][4] Understanding the extent of dermal absorption of EH-TBB is crucial for accurate risk assessment. These application notes provide a summary of available data and detailed protocols for assessing the dermal absorption of EH-TBB using both in vitro and in vivo methods.
Data Presentation
The following tables summarize the quantitative data on the dermal absorption of EH-TBB from a key study. The experiments involved the application of [¹⁴C]-labeled EH-TBB to human and rat skin.[5]
Table 1: In Vitro Dermal Absorption of EH-TBB (24-hour exposure) [5]
| Species | Skin Type | Absorbed (% of Applied Dose) | Penetrated (% of Applied Dose) | Maximal Flux (pmol-eq/cm²/h) |
| Human | Excised | 24 ± 1 | 0.2 ± 0.1 | 11 ± 7 |
| Rat | Excised | 51 ± 10 | 2 ± 0.5 | 102 ± 24 |
Table 2: In Vivo Dermal Absorption of EH-TBB in Rats (24-hour exposure) [5]
| Parameter | Value |
| Absorbed (% of Applied Dose) | 27 ± 5 |
| Systemic Circulation (% of Applied Dose) | 13 |
| Maximal Flux (pmol-eq/cm²/h) | 464 ± 65 |
"Absorbed" refers to the amount of substance retained in the skin after washing, while "penetrated" indicates the amount that has passed through the skin into the receptor fluid (in vitro) or has been measured in excreta and tissues (in vivo).[5]
Experimental Protocols
The following protocols are based on established methodologies for assessing dermal absorption and are adapted from studies on EH-TBB.[5][6]
This protocol describes an in vitro method for assessing the dermal penetration of EH-TBB using excised human or animal skin in a Franz diffusion cell apparatus.
1. Materials and Reagents:
-
Excised human or rat skin (split-thickness)
-
[¹⁴C]-EH-TBB (or non-labeled EH-TBB with a validated analytical method)
-
Franz diffusion cells
-
Receptor fluid (e.g., cell culture media, phosphate-buffered saline with a solubilizing agent)
-
Scintillation fluid and vials (for radiolabeled compounds)
-
HPLC system with a radiometric detector or other suitable detector (e.g., MS/MS)
-
Standard laboratory equipment (pipettes, balances, etc.)
2. Skin Preparation:
-
Obtain fresh human skin from abdominoplasty or other surgical procedures, or fresh skin from rats.
-
Prepare split-thickness skin membranes (approximately 200-400 µm) using a dermatome.
-
Visually inspect the skin for any damage or imperfections.
-
Mount the skin sections onto the Franz diffusion cells, with the stratum corneum facing the donor chamber.
3. Experimental Procedure:
-
Equilibrate the mounted skin in the diffusion cells with receptor fluid at 32°C.
-
Prepare the dosing solution of EH-TBB in a suitable vehicle (e.g., acetone). For quantitative studies, a dose of 100 nmol/cm² has been used.[5]
-
Apply the dosing solution evenly to the surface of the skin in the donor chamber.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid.
-
After 24 hours, dismantle the diffusion cell.
-
Wash the skin surface to remove any unabsorbed EH-TBB.
-
Perform tape stripping of the stratum corneum to quantify the amount of EH-TBB retained in this layer.
-
Homogenize the remaining skin tissue to determine the amount of EH-TBB absorbed into the epidermis and dermis.
4. Sample Analysis:
-
For radiolabeled studies, mix the receptor fluid samples, skin homogenates, and tape strips with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
For non-labeled studies, extract EH-TBB and its metabolites from the samples and analyze using a validated analytical method such as HPLC-MS/MS.[7]
5. Data Analysis:
-
Calculate the cumulative amount of EH-TBB penetrated into the receptor fluid over time.
-
Determine the flux (rate of penetration) across the skin.
-
Calculate the percentage of the applied dose that was absorbed (retained in the skin) and penetrated (in the receptor fluid).
This protocol outlines an in vivo method for assessing the dermal absorption and systemic distribution of EH-TBB in a rat model.
1. Animals and Housing:
-
Male Sprague-Dawley rats (or other suitable strain)
-
Metabolism cages for separate collection of urine and feces
-
Standard animal housing conditions (controlled temperature, humidity, and light-dark cycle)
2. Dosing and Sample Collection:
-
Acclimate the rats to the metabolism cages.
-
Shave an area of the dorsal skin approximately 24 hours before dosing.
-
Apply a known dose of [¹⁴C]-EH-TBB (e.g., 100 nmol/cm²) to the shaved skin area.
-
Collect urine and feces at regular intervals (e.g., every 12 or 24 hours) for the duration of the study (e.g., 72 hours).
-
At the end of the study, euthanize the animals.
-
Wash the application site to remove unabsorbed compound.
-
Collect the dosed skin area, blood, and major tissues (liver, kidney, etc.).
3. Sample Analysis:
-
Quantify the radioactivity in urine, feces, blood, and tissues using liquid scintillation counting or other appropriate methods.
-
Extraction and analysis of EH-TBB and its metabolites from excreta and tissues can be performed using HPLC with radiometric detection.[8]
4. Data Analysis:
-
Calculate the total percentage of the applied dose excreted in urine and feces over time.
-
Determine the amount of radioactivity remaining in the carcass and tissues.
-
Calculate the total absorbed dose (sum of radioactivity in excreta, tissues, and carcass).
Mandatory Visualization
Caption: Workflow for in vitro and in vivo dermal absorption studies of EH-TBB.
Caption: Metabolic conversion of EH-TBB to TBBA in the skin.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. ec.europa.eu [ec.europa.eu]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Biomonitoring of EH-TBB Exposure in Human Populations
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB) is a novel brominated flame retardant (NBFR) increasingly used as a replacement for phased-out polybrominated diphenyl ethers (PBDEs).[1][2] As with many flame retardants, there is a growing concern about human exposure and potential health effects. Biomonitoring of EH-TBB and its metabolites in human populations is crucial for assessing exposure levels, understanding metabolic pathways, and evaluating potential health risks. Evidence suggests that the toxicity of some NBFRs may be augmented through their metabolites, as in the case of 2,3,4,5-tetrabromobenzoic acid (TBBA), which may exhibit higher toxicity than its parent compound EH-TBB.[1] This document provides detailed application notes and protocols for the biomonitoring of EH-TBB exposure.
Exposure Pathways and Metabolism
Human exposure to EH-TBB primarily occurs through the ingestion of contaminated dust and dietary intake.[3][4] Once absorbed, EH-TBB is metabolized in the body. The primary metabolite identified in human and in vitro studies is 2,3,4,5-tetrabromobenzoic acid (TBBA).[1][5][6] Therefore, biomonitoring studies should ideally measure both the parent compound (EH-TBB) and its main metabolite (TBBA) in various biological matrices.
Quantitative Data on EH-TBB and Metabolite Levels in Human Samples
The following table summarizes the reported concentrations of EH-TBB and its primary metabolite, TBBA, in various human biological matrices from different studies. This data provides a reference range for expected concentrations in the general population and in specific cohorts.
| Analyte | Matrix | Population | Country/Region | Median Concentration (ng/g lipid weight, unless otherwise noted) | Detection Frequency | Reference |
| EH-TBB | Maternal Serum | Nursing Women | Canada (Quebec) | 1.6 | - | [7] |
| EH-TBB | Cord Blood | Pooled Samples | Belgium | 50 pg/g (not lipid weight) | - | [7] |
| EH-TBB | Serum | School Students (Grade 5) | China (Southern Province) | 5.6 | - | [7] |
| TBBA | Urine | General Population | - | Mean: 5.3 x 10⁻⁶ mg/L, Max: 340 x 10⁻⁶ mg/L | - | [6] |
Note: Concentrations can vary significantly depending on the population's exposure levels, geographical location, and the analytical methods used. It is essential to establish baseline levels in a control population for any new study.
Experimental Protocols
Sample Collection and Storage
-
Human Serum/Plasma:
-
Collect whole blood in vacutainers without anticoagulant for serum or with an appropriate anticoagulant (e.g., EDTA, heparin) for plasma.
-
Separate serum or plasma by centrifugation at 3000 rpm for 10 minutes.
-
Transfer the supernatant to pre-cleaned glass vials.
-
Store samples at -20°C or lower until analysis to prevent degradation of the analytes.
-
-
Urine:
-
Collect first-morning void or 24-hour urine samples in pre-cleaned polypropylene (B1209903) containers.
-
Measure the total volume of 24-hour collections.
-
Aliquot urine into smaller volumes for analysis.
-
Store samples at -20°C or lower until analysis. Creatinine levels should be measured to normalize for urine dilution.
-
-
Breast Milk:
-
Collect mature breast milk samples using a manual or electric breast pump into pre-cleaned glass or polypropylene containers.
-
Homogenize the entire sample before aliquoting.
-
Store samples at -20°C or lower until analysis. The lipid content should be determined for normalization.
-
Sample Preparation and Extraction
The following protocol is a general guideline based on solid-phase extraction (SPE) methods commonly used for EH-TBB and its metabolites in human serum.[2] Modifications may be necessary for other matrices.
-
Serum Sample Preparation:
-
Allow serum samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Take a 1 mL aliquot of the serum sample.
-
Spike the sample with an appropriate internal standard (e.g., ¹³C-labeled EH-TBB and TBBA).
-
Denature the serum proteins by adding formic acid.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE column (e.g., Oasis HLB) with methanol (B129727) followed by deionized water.
-
Load the pre-treated serum sample onto the SPE column.
-
Wash the column with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the target analytes with a suitable organic solvent (e.g., methanol or acetonitrile).
-
The extract can be further cleaned up and fractionated using a silica (B1680970) SPE column.[2]
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., methanol or mobile phase) for instrumental analysis.
-
Instrumental Analysis
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the analysis of TBBA and can also be used for EH-TBB.
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier (e.g., formic acid or ammonium (B1175870) acetate).
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the specific precursor-to-product ion transitions for each analyte and internal standard in multiple reaction monitoring (MRM) mode for quantification.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for the analysis of the more volatile parent compound, EH-TBB.
-
Derivatization (for TBBA): If analyzing TBBA by GC-MS, a derivatization step (e.g., methylation with diazomethane (B1218177) or silylation) is necessary to increase its volatility.
-
Chromatographic Separation: Use a capillary column suitable for persistent organic pollutants (e.g., DB-5ms).
-
Mass Spectrometry: Operate the mass spectrometer in electron capture negative ionization (ECNI) mode for high sensitivity or electron ionization (EI) mode. Monitor characteristic ions for quantification.
-
Quality Assurance/Quality Control (QA/QC)
-
Blanks: Analyze procedural blanks with each batch of samples to monitor for background contamination.
-
Spiked Samples: Analyze matrix-spiked samples at different concentrations to assess method accuracy and recovery.
-
Duplicate Samples: Analyze duplicate samples to assess method precision.
-
Standard Reference Materials (SRMs): Analyze SRMs, if available, to ensure the accuracy of the measurements.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual framework for EH-TBB exposure and biomonitoring.
Caption: Conceptual diagram of EH-TBB exposure pathways and metabolism.
Caption: General experimental workflow for EH-TBB biomonitoring.
References
- 1. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 2. Development of an analytical method to quantify PBDEs, OH-BDEs, HBCDs, 2,4,6-TBP, EH-TBB, and BEH-TEBP in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exposure pathways, levels and toxicity of polybrominated diphenyl ethers in humans: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First insight into human extrahepatic metabolism of flame retardants: Biotransformation of EH-TBB and Firemaster-550 components by human skin subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring EH-TBB Metabolite TBBA in Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB) is a brominated flame retardant used in various consumer products. Following exposure, EH-TBB is metabolized in the body to 2,3,4,5-tetrabromobenzoic acid (TBBA), which can be excreted in urine.[1][2][3] The quantification of urinary TBBA serves as a valuable biomarker for assessing human exposure to EH-TBB.[2][3] These application notes provide a detailed protocol for the analysis of TBBA in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Metabolic Pathway of EH-TBB to TBBA
EH-TBB undergoes metabolism primarily through the cleavage of the 2-ethylhexyl ester chain, a reaction catalyzed by carboxylesterases, to form TBBA.[1][2][3] This biotransformation is a crucial step in the detoxification and elimination of EH-TBB from the body.
Experimental Protocols
This section outlines the complete workflow for the determination of TBBA in urine, from sample collection to data analysis.
Urine Sample Collection and Storage
Proper sample handling is critical to ensure the integrity of the analyte.
-
Collection: Collect spot urine samples in standard polypropylene (B1209903) specimen containers.[4] First-morning urine is often preferred as it is more concentrated.
-
Storage: Immediately after collection, samples should be stored at -20°C until analysis to prevent degradation of TBBA.[4] For long-term storage (greater than a few weeks), it is recommended to store samples at -80°C.
-
Thawing: Before processing, thaw urine samples at room temperature.[4]
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed to clean up the urine matrix and concentrate the analyte.
-
Aliquoting and Spiking:
-
Dilution:
-
Add 10 mL of a phosphate (B84403) buffer (pH 7.4) to the urine sample.[4]
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Supelclean ENVI-Florisil) according to the manufacturer's instructions.
-
Load the diluted urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a suitable solvent to remove interfering substances.
-
Elute TBBA and the internal standard from the cartridge with an appropriate elution solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The prepared samples are analyzed using a liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic Separation:
-
Column: A Synergi Polar-RP column (50 × 2.0 mm, 2.5 µm) or equivalent is suitable for separating TBBA from other matrix components.[4]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 5 mM acetic acid, is effective.[4]
-
Injection Volume: Inject 40 µL of the reconstituted extract onto the LC column.[4]
-
-
Mass Spectrometric Detection:
Data Presentation
The following tables summarize key quantitative data for the analysis of TBBA in urine.
Table 1: LC-MS/MS Parameters for TBBA and Internal Standard (TIBA)
| Parameter | TBBA | TIBA (Internal Standard) |
| Ionization Mode | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) |
| Quantifier Ion Transition | m/z 436.6 → 392.6 | m/z 498.7 → 127 |
| Qualifier Ion Transition | m/z 436.6 → 79 | m/z 498.7 → 454.8 |
Data sourced from Roberts et al. (2012) as cited in a study.[4]
Table 2: Method Performance Characteristics
| Parameter | Value | Reference |
| Detection Frequency in Adults | 72.4% | [4][5] |
| Average Matrix Spike Recovery | 79 ± 9% | [4] |
| Limit of Detection (LOD) | 0.42 ng/mL | [6] |
| Limit of Quantitation (LOQ) | 1.4 ng/mL | [6] |
| Temporal Reliability (ICC) | 0.56 (95% CI: 0.46, 0.66) | [5] |
Conclusion
The described methodology provides a robust and sensitive approach for the quantitative analysis of the EH-TBB metabolite, TBBA, in human urine. This analytical protocol is a valuable tool for researchers and professionals in the fields of environmental health, toxicology, and drug development for assessing human exposure to the flame retardant EH-TBB. The use of an internal standard and a thorough sample clean-up procedure ensures the accuracy and reliability of the results.
References
- 1. First insight into human extrahepatic metabolism of flame retardants: Biotransformation of EH-TBB and Firemaster-550 components by human skin subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Metabolism of the Brominated Flame Retardants 2-Ethylhexyl-2,3,4,5-Tetrabromobenzoate (TBB) and Bis(2-Ethylhexyl) 2,3,4,5-Tetrabromophthalate (TBPH) in Human and Rat Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of the brominated flame retardants 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) and bis(2-ethylhexyl) 2,3,4,5-tetrabromophthalate (TBPH) in human and rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary Tetrabromobenzoic Acid (TBBA) as a Biomarker of Exposure to the Flame Retardant Mixture Firemaster® 550 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving sensitivity of EH-TBB detection in complex matrices
Welcome to the technical support center for the analysis of 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB). EH-TBB is an emerging brominated flame retardant used as a replacement for phased-out polybrominated diphenyl ethers (PBDEs).[1][2] Its detection in complex environmental and biological matrices presents analytical challenges. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers improve the sensitivity and reliability of EH-TBB detection.
Troubleshooting Guide: Enhancing EH-TBB Detection Sensitivity
This guide addresses common issues encountered during the analysis of EH-TBB in complex matrices such as human serum, household dust, and food samples.
Question: I am experiencing low recovery of EH-TBB from my samples. What are the potential causes and solutions?
Answer:
Low recovery of EH-TBB is a frequent issue stemming from suboptimal sample extraction and cleanup. The highly lipophilic nature of EH-TBB (logP est: 7.73–8.75) means it strongly associates with matrix components like lipids and proteins.[2][3]
Potential Causes & Solutions:
-
Inefficient Extraction: The initial extraction may not be effectively separating EH-TBB from the sample matrix.
-
For Serum/Plasma: Protein denaturation is a critical first step. Using formic acid to denature proteins before solid-phase extraction (SPE) has proven effective.[4][5] Ensure sufficient mixing and incubation time.
-
For Dust/Solid Samples: Pressurized fluid extraction or ultrasonication with appropriate solvents is necessary. Dichloromethane (B109758) (DCM) is a commonly used and effective solvent for extracting EH-TBB from dust.[6][7]
-
For Food Samples: Fatty food matrices require robust lipid removal. A common approach involves extraction with a solvent mixture like hexane (B92381) and dichloromethane followed by a cleanup step.[8]
-
-
Suboptimal SPE Cleanup: The choice of SPE sorbent and elution solvents is critical for isolating EH-TBB from co-extracted matrix components.
-
Sorbent Choice: Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are widely used for extracting EH-TBB and other flame retardants from serum.[9] For dust extracts, silica (B1680970) or Florisil SPE columns are often used for fractionation and cleanup.[4][7]
-
Solvent Selection: The polarity of the elution solvent must be optimized. For Oasis HLB, a mixture of dichloromethane and ethyl acetate (B1210297) can effectively elute EH-TBB while leaving behind some matrix interferences.[4] For silica-based cleanup, a non-polar solvent like hexane can be used to elute less polar interferences before eluting EH-TBB with a slightly more polar solvent mixture (e.g., hexane:DCM).
-
-
Analyte Loss During Solvent Evaporation: EH-TBB can be lost if evaporation is too aggressive (high temperature or strong nitrogen stream). Evaporate solvents gently at a controlled temperature (e.g., 30-40°C) and avoid complete dryness.
Question: My analytical signal shows high variability between replicate injections and significant ion suppression/enhancement. How can I mitigate matrix effects?
Answer:
Matrix effects are alterations in ionization efficiency caused by co-eluting compounds from the sample matrix, leading to inaccurate quantification.[10][11]
Potential Causes & Solutions:
-
Co-eluting Matrix Components: Lipids, pigments, and other endogenous substances can interfere with the ionization of EH-TBB in the mass spectrometer source.[11]
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components. Consider adding a sulfuric acid treatment step after initial extraction for lipid-rich samples like serum or fatty foods.[9][12] This step effectively destroys lipids but should be used cautiously as it can degrade some analytes.
-
Optimize Chromatographic Separation: Adjust the HPLC/GC gradient to better separate EH-TBB from matrix components. A longer, shallower gradient around the elution time of EH-TBB can improve resolution.
-
Dilute the Sample: If sensitivity allows, diluting the final extract can significantly reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[13]
-
-
Use of an Appropriate Internal Standard: An ideal internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.
-
Isotope-Labeled Standards: The gold standard is to use a stable isotope-labeled version of EH-TBB, such as ¹³C-labeled EH-TBB.[6][14] This is the most effective way to compensate for both extraction efficiency and matrix-induced ionization variability. If unavailable, a structurally similar brominated compound not present in the samples can be used, but it may not correct for matrix effects as effectively.
-
Frequently Asked Questions (FAQs)
Q1: What is EH-TBB and why is it analyzed in complex matrices? A1: EH-TBB (2-ethylhexyl-2,3,4,5-tetrabromobenzoate) is a brominated flame retardant (BFR) used in products like polyurethane foam as a replacement for PBDEs.[1][2] It is analyzed in matrices like human serum, milk, house dust, and food to assess human exposure and understand its environmental fate due to its potential for persistence, bioaccumulation, and toxicity.[2][15][16]
Q2: Which analytical instrument is best for EH-TBB detection? A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable.
-
GC-MS: Often operated in electron capture negative ionization (ECNI) mode, which provides high sensitivity for halogenated compounds like EH-TBB.[17]
-
LC-MS/MS: Offers high selectivity and sensitivity, particularly with electrospray ionization (ESI), and can often handle complex matrices with less rigorous cleanup than GC-based methods.[4] The choice depends on available instrumentation, desired sensitivity, and the specific matrix being analyzed.
Q3: Can I use one sample preparation method for different matrices? A3: It is highly discouraged. Sample preparation protocols must be tailored to the specific matrix to effectively remove its unique interferences. A method optimized for serum (high protein and lipid content) will be different from one for dust (high inorganic and varied organic content) or food (high variability in fat, sugar, and protein content).[18][19]
Q4: What are typical recovery rates and limits of quantification (LOQs) for EH-TBB analysis? A4: These values are highly method and matrix-dependent. However, well-optimized methods report the following:
-
Recovery: Generally, recovery rates between 70% and 120% are considered acceptable. For example, a study on Chinese food samples reported recoveries of 93.5-97.1% for EH-TBB.[8]
-
LOQs: LOQs can range from low picogram to nanogram per gram levels depending on the matrix and instrumentation. In human breast milk, an LOQ of 2.5 ng/g (lipid weight) has been reported for a group of BFRs including EH-TBB metabolites.[20] In food, LOQs vary by food group.[8]
Quantitative Data Summary
For comparative purposes, the following table summarizes reported method performance for EH-TBB in different matrices.
| Matrix | Analytical Method | Sample Cleanup | Reported Recovery (%) | Reported LOQ | Reference |
| Human Serum | GC-MS & LC-MS/MS | Formic Acid Denaturation, SPE (Oasis HLB), Silica SPE | Good recovery reported (specific % not stated) | Not specified | [4][5] |
| Food | GC-MS | SPE | 93.5 - 97.1 | 0.001-0.015 ng/g ww | [8] |
| House Dust | GC-MS | Pressurized Fluid Extraction, Florisil Column | Not specified | < 2 ng/g | [21] |
Experimental Protocols
Protocol 1: Extraction and Cleanup of EH-TBB from Human Serum This protocol is adapted from methodologies described for the analysis of brominated flame retardants in human serum.[4][5]
-
Sample Preparation:
-
To 500 µL of serum in a glass tube, add an appropriate amount of ¹³C-labeled EH-TBB internal standard.
-
Vortex briefly to mix.
-
Add 500 µL of formic acid to denature proteins. Vortex for 30 seconds and let stand for 10 minutes.
-
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge (e.g., 3cc, 60mg) with 3 mL of methanol (B129727) followed by 3 mL of ultrapure water.
-
Load the acidified serum sample onto the cartridge.
-
Wash the cartridge with 3 mL of 40% methanol in water to remove hydrophilic interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 20 minutes.
-
Elute the analytes with 6 mL of a 1:1 (v/v) mixture of dichloromethane and ethyl acetate.
-
-
Solvent Exchange and Final Preparation:
-
Evaporate the eluate to near dryness under a gentle nitrogen stream at 35°C.
-
Reconstitute the residue in 100 µL of an appropriate solvent (e.g., hexane for GC-MS or methanol/water for LC-MS/MS).
-
Transfer to an autosampler vial for analysis.
-
Diagrams and Workflows
Caption: General workflow for EH-TBB analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Disposition of the Emerging Brominated Flame Retardant, 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate, in Female SD Rats and Male B6C3F1 Mice: Effects of Dose, Route, and Repeated Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimation of human percutaneous bioavailability for two novel brominated flame retardants, this compound (EH-TBB) and bis(2-ethylhexyl) tetrabromophthalate (BEH-TEBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an analytical method to quantify PBDEs, OH-BDEs, HBCDs, 2,4,6-TBP, EH-TBB, and BEH-TEBP in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an analytical method to quantify PBDEs, OH-BDEs, HBCDs, 2,4,6-TBP, EH-TBB, and BEH-TEBP in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bataviabiosciences.com [bataviabiosciences.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Determination of three brominated flame retardants in human serum using solid-phase extraction coupled with ultra-performance liquid chromatography-tandem mass spectrometry and gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. well-labs.com [well-labs.com]
- 15. OhioLINK ETD: See, Mary Jean [etd.ohiolink.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Sample Preparation for Fatty and Complex Food Matrices | Separation Science [sepscience.com]
- 20. Simultaneous liquid chromatography-tandem mass spectrometry analysis of brominated flame retardants (tetrabromobisphenol A and hexabromocyclododecane diastereoisomers) in French breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. After the PBDE Phase-Out: A Broad Suite of Flame Retardants in Repeat House Dust Samples from California - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (TBB) Stability and Storage
This technical support center provides guidance on the stability and proper storage of 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (TBB) for researchers, scientists, and drug development professionals. The following information is intended to help users design experiments, troubleshoot issues, and ensure the integrity of their TBB samples.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound (TBB)?
A1: Solid TBB should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is crucial to protect the compound from light, as it is known to undergo photodegradation.[2] Storage away from incompatible materials, such as strong oxidizing agents, is also recommended.[1] For long-term storage, maintaining a consistently cool and dark environment is optimal.
Q2: How should I store solutions of TBB?
A2: The storage conditions for TBB solutions depend on the solvent. For solutions of TBB in toluene, suppliers recommend either ambient storage (above 5 °C) or refrigeration (2 °C to 8 °C).[3][4] Always refer to the supplier's specific instructions. To minimize degradation, solutions should be stored in amber vials or otherwise protected from light.
Q3: What is the primary degradation pathway for TBB during storage?
A3: The most well-documented degradation pathway for TBB is photodegradation.[2] Exposure to light, particularly UV radiation, can cause the cleavage of bromine atoms from the aromatic ring, leading to the formation of debrominated products.[2] While not extensively studied under typical storage conditions, hydrolysis of the ester linkage to form 2,3,4,5-tetrabromobenzoic acid (TBBA) and 2-ethylhexanol is a potential degradation pathway, especially in the presence of moisture and at elevated temperatures.
Q4: Can TBB degrade at elevated temperatures?
A4: While TBB is generally considered stable under normal conditions, like other brominated aromatic compounds, it may undergo thermal decomposition at high temperatures.[1] This could potentially lead to the formation of hydrogen bromide, bromine, and carbon oxides.[5] For laboratory applications, it is advisable to avoid prolonged exposure to high temperatures.
Q5: What are the known metabolites of TBB? Should I be concerned about them in my in vitro experiments?
A5: In biological systems, TBB is readily metabolized to 2,3,4,5-tetrabromobenzoic acid (TBBA) through the cleavage of the 2-ethylhexyl chain.[6][7] This metabolic conversion can occur in vitro in the presence of liver and intestinal subcellular fractions.[6][7] Researchers should be aware of this potential for metabolic conversion when designing and interpreting in vitro experiments.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram | Photodegradation | Ensure samples are protected from light at all stages of handling and analysis. Use amber vials and minimize exposure to ambient light. |
| Hydrolysis | Store TBB in a desiccator to minimize moisture exposure. Use dry solvents for preparing solutions. | |
| Inconsistent analytical results | Sample degradation | Re-evaluate storage conditions. Aliquot stock solutions to avoid repeated freeze-thaw cycles if stored frozen. |
| Incomplete dissolution | Ensure complete dissolution of TBB in the chosen solvent before use. Sonication may aid in dissolution. | |
| Loss of compound potency | Long-term storage instability | Perform a stability study under your specific storage conditions to establish a reliable shelf-life. |
Data on TBB Stability
Currently, there is limited publicly available quantitative data from long-term and accelerated stability studies specifically for TBB under various storage conditions. The primary known instability is its susceptibility to photodegradation.
Table 1: Summary of TBB Photodegradation
| Condition | Observation | Primary Degradation Products | Reference |
| Exposure to natural sunlight in solution | Undergoes photolysis | Debrominated products | [2] |
Experimental Protocols
Protocol 1: General Stability Study Design
This protocol outlines a general approach for conducting a stability study of TBB.
-
Sample Preparation: Prepare multiple, identical samples of TBB (either solid or in solution) in the intended storage containers.
-
Storage Conditions: Store the samples under various conditions. Recommended conditions to test include:
-
Long-term: 25 °C / 60% RH (Relative Humidity)
-
Intermediate: 30 °C / 65% RH
-
Accelerated: 40 °C / 75% RH
-
Photostability: In a photostability chamber according to ICH guidelines.
-
Control: -20 °C or 5 °C, protected from light and moisture.
-
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months for long-term studies; 0, 1, 2, 3, 6 months for accelerated studies).
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC with UV or MS detection. The method should be able to separate the parent TBB from potential degradation products.
-
Data Evaluation: Quantify the amount of TBB remaining and any degradation products formed at each time point.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately assessing the stability of TBB.
-
Forced Degradation Studies: Subject TBB to forced degradation conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Column and Mobile Phase Screening: Screen various HPLC columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water, methanol/water with different pH modifiers) to achieve good separation between TBB and its degradation products.
-
Method Optimization: Optimize the chromatographic conditions (e.g., gradient profile, flow rate, column temperature) to ensure adequate resolution, peak shape, and run time.
-
Detection: Use a UV detector at a wavelength where TBB and its degradation products have good absorbance. A photodiode array (PDA) detector is recommended to check for peak purity. Mass spectrometry (MS) can be used for identification of degradation products.
-
Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate: identifying potential markers of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microchemlab.com [microchemlab.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. In Vitro Metabolism of the Brominated Flame Retardants 2-Ethylhexyl-2,3,4,5-Tetrabromobenzoate (TBB) and Bis(2-Ethylhexyl) 2,3,4,5-Tetrabromophthalate (TBPH) in Human and Rat Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro metabolism of the brominated flame retardants 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) and bis(2-ethylhexyl) 2,3,4,5-tetrabromophthalate (TBPH) in human and rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing contamination in EH-TBB trace analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the trace analysis of 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB).
Frequently Asked Questions (FAQs)
Q1: What is EH-TBB and why is it a concern for trace analysis?
A1: 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB) is a brominated flame retardant (BFR) commonly used in consumer products such as polyurethane foam in furniture and electronics.[1][2] Due to its widespread use, EH-TBB is a ubiquitous contaminant in indoor environments, particularly in dust.[1][3] For researchers conducting trace analysis, this prevalence poses a significant risk of sample contamination from the laboratory environment, potentially leading to inaccurate and unreliable results.
Q2: What are the primary sources of EH-TBB contamination in a laboratory setting?
A2: The primary sources of EH-TBB contamination in a laboratory include:
-
Indoor Dust: Dust is a major reservoir for EH-TBB.[1][3] Laboratory spaces, like any other indoor environment, can have significant background levels of EH-TBB in settled dust.
-
Laboratory Air: EH-TBB can be present in laboratory air, adsorbed to particulate matter.
-
Personnel: Clothing, shoes, and skin of laboratory personnel can carry dust containing EH-TBB from outside environments into the lab.
-
Labware and Equipment: Plastic and glassware, unless rigorously cleaned, can be a source of contamination. EH-TBB can potentially leach from certain types of plastic labware.
-
Reagents and Solvents: Although less common with high-purity grades, solvents and reagents can sometimes be a source of contamination.
-
Cross-Contamination: Improper handling of high-concentration standards or samples can lead to the contamination of subsequent low-level samples.
Q3: How can I monitor for EH-TBB contamination in my experiments?
A3: The most effective way to monitor for contamination is through the consistent use of method blanks . A method blank is a sample that contains all the reagents and undergoes the entire sample preparation and analysis process but has no added sample matrix.[4][5][6][7] Any detection of EH-TBB in the method blank indicates contamination from the laboratory environment, reagents, or procedures. It is recommended to analyze a method blank with every batch of samples.[2]
Q4: What are the general principles for minimizing contamination during EH-TBB trace analysis?
A4: The core principles are:
-
Awareness: Recognize that EH-TBB is a ubiquitous environmental contaminant.
-
Control of the Workspace: Maintain a clean and dedicated workspace for trace analysis.
-
Proper Handling Techniques: Employ meticulous sample handling and preparation techniques.
-
Rigorous Cleaning: Implement and follow validated cleaning procedures for all labware and equipment.
-
Quality Control: Regularly analyze method blanks and other quality control samples to monitor for contamination.
Troubleshooting Guides
Issue 1: EH-TBB is detected in my method blanks.
| Possible Cause | Troubleshooting Step |
| Contaminated Glassware | 1. Review and reinforce your glassware cleaning protocol. 2. Implement a final solvent rinse with high-purity solvent immediately before use. 3. Consider dedicating glassware specifically for EH-TBB trace analysis. |
| Contaminated Solvents/Reagents | 1. Test individual solvents and reagents to identify the source. 2. Purchase new, high-purity solvents and reagents and test them before use. 3. Filter solvents through a solvent-rinsed filter apparatus. |
| Airborne Contamination | 1. Prepare samples and standards in a clean, controlled environment, such as a laminar flow hood. 2. Minimize the time that samples and extracts are exposed to the laboratory air. 3. Regularly clean laboratory surfaces to reduce dust. |
| Cross-Contamination from High-Concentration Samples | 1. Prepare and handle high-concentration standards and samples in a separate area from where trace-level samples are processed. 2. Use dedicated syringes and glassware for high-concentration solutions. 3. Thoroughly clean any shared equipment between samples. |
| Contamination from Personnel | 1. Enforce a strict policy of wearing clean lab coats, gloves, and safety glasses in the analysis area. 2. Change gloves frequently, especially after handling potentially contaminated items. |
Issue 2: Inconsistent or non-reproducible EH-TBB results in replicate samples.
| Possible Cause | Troubleshooting Step |
| Intermittent Contamination | 1. Review all potential contamination sources listed in the FAQ and Issue 1. 2. Increase the frequency of method blank analysis to pinpoint when contamination occurs. |
| Sample Heterogeneity | 1. Ensure thorough homogenization of the sample matrix (e.g., dust) before taking a subsample for analysis. |
| Inconsistent Sample Preparation | 1. Strictly adhere to the Standard Operating Procedure (SOP) for sample preparation. 2. Ensure accurate and consistent addition of internal standards and reagents. |
Data Presentation: EH-TBB Concentrations in Indoor Dust
The following table summarizes reported concentrations of EH-TBB in residential dust from various studies. This data highlights the prevalence of EH-TBB in everyday environments, underscoring the potential for laboratory contamination.
| Location | Number of Samples | Median Concentration (ng/g) | Concentration Range (ng/g) | Reference |
| California, USA (Residential) | - | 337 | up to 19,198 | [8] |
| California, USA (Fire Stations) | - | 2,687 | - | [9] |
| Boston, MA, USA | 19 | 133 | <6.6 - 15,030 | [10] |
| New York City, USA | 25 | 1,318 (TBB+TBPH) | - | [8] |
Experimental Protocols
Protocol 1: Glassware Cleaning for EH-TBB Trace Analysis
This protocol is designed to minimize background contamination from glassware.
-
Initial Wash: Manually wash glassware with a laboratory-grade, phosphate-free detergent and hot tap water. Use brushes to scrub all surfaces.
-
Tap Water Rinse: Rinse thoroughly with hot tap water at least three times to remove all detergent residues.
-
Deionized Water Rinse: Rinse with deionized water at least three times.
-
Acid Rinse (Optional but Recommended): For new glassware or glassware with suspected inorganic contamination, soak in a 10% nitric acid bath for at least 4 hours.
-
Final Deionized Water Rinse: If an acid rinse was performed, rinse thoroughly with deionized water (at least 5 times).
-
Solvent Rinse: Rinse with high-purity acetone (B3395972) followed by hexane (B92381) or another solvent used in the extraction procedure.
-
Drying: Dry glassware in an oven at a temperature that will not damage the glassware (e.g., 105 °C). Avoid using drying agents that could be a source of contamination.
-
Storage: Immediately cover the openings of the dried glassware with solvent-rinsed aluminum foil and store in a clean, dust-free environment.
Protocol 2: Standard Operating Procedure for EH-TBB Analysis in Dust Samples by GC-MS
This SOP outlines the key steps for the extraction and analysis of EH-TBB in dust samples with a focus on contamination control.
-
Sample Preparation Environment:
-
All sample preparation steps should be performed in a dedicated clean area, preferably in a laminar flow hood, to minimize airborne contamination.
-
Wipe down all surfaces in the work area with a suitable solvent (e.g., isopropanol) before and after each use.
-
-
Sample Homogenization and Weighing:
-
Sieve dust samples through a clean, solvent-rinsed stainless-steel sieve to obtain a uniform particle size.
-
Accurately weigh approximately 100 mg of the homogenized dust sample into a pre-cleaned glass centrifuge tube.
-
-
Fortification with Internal Standard:
-
Spike the sample with an appropriate internal standard (e.g., ¹³C-labeled EH-TBB) to correct for extraction efficiency and matrix effects.
-
-
Extraction:
-
Add a suitable extraction solvent, such as a mixture of hexane and dichloromethane (B109758) (1:1, v/v).
-
Vortex the sample for 1 minute.
-
Place the sample in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample to separate the solvent from the dust particles.
-
Carefully transfer the supernatant to a clean glass tube.
-
Repeat the extraction process two more times, combining the supernatants.
-
-
Extract Cleanup:
-
Concentrate the combined extract under a gentle stream of nitrogen.
-
Perform a cleanup step using a multi-layer silica (B1680970) gel column or a solid-phase extraction (SPE) cartridge to remove interfering compounds.[5]
-
Elute the target analytes with an appropriate solvent mixture.
-
-
Final Concentration and Analysis:
-
Concentrate the cleaned extract to a final volume of 100 µL.
-
Transfer the final extract to an autosampler vial.
-
Analyze the extract by gas chromatography-mass spectrometry (GC-MS) in electron capture negative ionization (ECNI) mode for high sensitivity.
-
-
Quality Control:
-
Analyze a method blank with each batch of samples to assess for contamination.
-
Analyze a laboratory control sample (a clean matrix spiked with a known amount of EH-TBB) to assess method accuracy and precision.
-
Visualizations
Caption: Experimental workflow for EH-TBB trace analysis in dust samples.
Caption: Major sources of EH-TBB contamination in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. researchgate.net [researchgate.net]
- 4. srrttf.org [srrttf.org]
- 5. eurachem.org [eurachem.org]
- 6. researchgate.net [researchgate.net]
- 7. Levels of Non-Polybrominated Diphenyl Ether Brominated Flame Retardants in Residential House Dust Samples and Fire Station Dust Samples in California - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. frederick.cancer.gov [frederick.cancer.gov]
optimizing extraction efficiency of EH-TBB from environmental samples
Welcome to the Technical Support Center for the extraction of 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB) from environmental samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their extraction efficiency.
Troubleshooting Guides
This section offers solutions to common problems encountered during the extraction of EH-TBB from various environmental matrices.
Low Extraction Recovery
Low recovery of EH-TBB is a frequent challenge. The following table summarizes common causes and potential solutions.
| Common Cause | Potential Solutions |
| Incomplete Extraction | - Optimize solvent choice; consider using a mixture of polar and non-polar solvents (e.g., hexane (B92381):acetone).[1][2] - Increase extraction time or the number of extraction cycles.[3] - For solid samples, ensure thorough homogenization and grinding to increase surface area.[4] - For ultrasonic-assisted extraction (UAE), optimize sonication time, temperature, and power.[5][6][7][8] |
| Analyte Degradation | - EH-TBB can be sensitive to high temperatures; avoid excessive heat during solvent evaporation steps.[2] - Protect samples from direct sunlight or UV radiation, as brominated compounds can be photolytically unstable. |
| Matrix Effects | - The sample matrix can suppress or enhance the analyte signal during analysis.[9][10][11][12] - Employ cleanup steps such as solid-phase extraction (SPE) with appropriate sorbents (e.g., Florisil, silica (B1680970) gel) to remove interfering compounds.[13] - Use matrix-matched calibration standards to compensate for matrix effects.[12] - Isotope-labeled internal standards can help correct for recovery losses and matrix effects. |
| Improper SPE Procedure | - Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample.[14][15] - Optimize the loading flow rate to allow for sufficient interaction between the analyte and the sorbent.[14] - Use an appropriate elution solvent and volume to ensure complete elution of EH-TBB from the cartridge.[14] |
Quantitative Data on Extraction Efficiency
The following table provides a summary of extraction efficiencies for brominated flame retardants (BFRs), including compounds structurally similar to EH-TBB, from various environmental matrices using different extraction methods and solvents. This data can serve as a reference for optimizing EH-TBB extraction.
| Matrix | Extraction Method | Solvent(s) | Analyte(s) | Recovery (%) | Reference |
| Dust | Accelerated Solvent Extraction (ASE) | Hexane:Acetone (B3395972) (3:1) | EH-TBB | Not specified, but used in method | [1] |
| Fish Tissue | Selective Pressurized Liquid Extraction (S-PLE) | Not specified | EH-TBB, BTBPE, BEH-TEBP | Good recoveries for 10% w/w acid silica cleanup | [13] |
| Sediment | Soxhlet Extraction | Toluene | TBBPA, TBBPA-co, TBPE | ~100 | [16] |
| Sediment | Soxhlet Extraction | 1-Propanol | TBBPA, TBBPA-dbp, TBBPA-co, DECA | 93-100 | [16][17] |
| Polymer | Soxhlet Extraction | Toluene | TBBPA-ae | 64.3 | [16][17] |
| Polymer | Soxhlet Extraction | Toluene | TBPE | 99.1 | [16][17] |
| Water | Solid-Phase Extraction (SPE) | Methanol (B129727) | TBBPA | 103 | [18] |
| Water | Solid-Phase Extraction (SPE) | Methanol | α, β, γ-HBCD | 54-85 | [18] |
| Sediment | Accelerated Solvent Extraction (ASE) | Hexane:Acetone (1:1) | DDT analogues | >86 | [19] |
| Sediment | Ultrasonic Extraction (USE) | Hexane:Acetone (1:1) | DDT analogues | >86 | [19] |
Experimental Protocols
Detailed methodologies for key extraction techniques are provided below.
Solid-Phase Extraction (SPE) for Water Samples
This protocol is suitable for the extraction of EH-TBB from water samples.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge.[14] Do not allow the cartridge to dry out.
-
Sample Loading: Load the water sample (typically 100-1000 mL, pH adjusted to neutral) onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of a methanol/water mixture (e.g., 5:95 v/v) to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-20 minutes to remove residual water.
-
Elution: Elute the EH-TBB from the cartridge with 5-10 mL of a suitable organic solvent, such as dichloromethane (B109758) or a hexane:acetone mixture.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for instrumental analysis.
Soxhlet Extraction for Solid Samples (Soil, Sediment, Dust)
This protocol is a classic and robust method for extracting EH-TBB from solid matrices.[20][21][22][23]
-
Sample Preparation: Homogenize the solid sample and mix a known amount (e.g., 10 g) with an equal amount of anhydrous sodium sulfate (B86663) to remove moisture.[20][22]
-
Loading: Place the sample mixture into a cellulose (B213188) extraction thimble and place the thimble inside the Soxhlet extractor.[20][21]
-
Extraction: Add the extraction solvent (e.g., 250 mL of hexane:acetone, 1:1 v/v) to the round-bottom flask. Heat the solvent to boiling. The solvent vapor will travel to the condenser, liquefy, and drip into the thimble, extracting EH-TBB from the sample. The extraction chamber will fill with solvent and then siphon back into the flask. This cycle is repeated for a prolonged period (e.g., 16-24 hours).[22]
-
Concentration: After extraction, cool the solvent and concentrate it using a rotary evaporator to a small volume (e.g., 5-10 mL).
-
Cleanup: The concentrated extract may require a cleanup step using a silica gel or Florisil column to remove interfering compounds.
-
Final Concentration: Further concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
Ultrasonic-Assisted Extraction (UAE) for Biota and Solid Samples
UAE is a faster alternative to Soxhlet extraction.[5][6][7][8]
-
Sample Preparation: Homogenize the sample (e.g., 1-5 g of tissue or soil) and mix with a drying agent like anhydrous sodium sulfate if necessary.
-
Extraction: Place the sample in a glass vessel and add a suitable extraction solvent (e.g., 20 mL of hexane:dichloromethane, 1:1 v/v).
-
Sonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Sonicate the sample for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30-40°C).[5]
-
Separation: After sonication, separate the extract from the solid residue by centrifugation or filtration.
-
Repeat Extraction: Repeat the extraction process on the residue two more times with fresh solvent.
-
Combine and Concentrate: Combine the extracts and concentrate them to a final volume of 1 mL. A cleanup step may be necessary before instrumental analysis.
Visualizations
Experimental Workflow for EH-TBB Extraction
Caption: Experimental workflow for EH-TBB extraction from environmental samples.
Troubleshooting Low Recovery of EH-TBB
Caption: Troubleshooting decision tree for low recovery of EH-TBB.
Key Extraction Parameter Relationships
Caption: Logical relationships between key parameters influencing EH-TBB extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low recovery for EH-TBB?
A1: The most common causes include incomplete extraction due to a suboptimal solvent or extraction time, analyte degradation, losses during the cleanup step, and matrix effects that suppress the analytical signal.[2][11]
Q2: How can I minimize matrix effects when analyzing EH-TBB in complex samples like sediment or biota?
A2: To minimize matrix effects, it is crucial to incorporate a robust cleanup step after extraction.[13] Using adsorbents like silica gel or Florisil can help remove interfering co-extractives. Additionally, employing matrix-matched calibration standards or using an isotope-labeled internal standard for EH-TBB can effectively compensate for any remaining matrix-induced signal suppression or enhancement.[12]
Q3: Which solvent system is best for extracting EH-TBB?
A3: A mixture of a non-polar solvent and a moderately polar solvent is often effective. For example, a mixture of hexane and acetone (e.g., 3:1 or 1:1 v/v) is commonly used for extracting EH-TBB and other brominated flame retardants from solid samples.[1][19] For SPE, dichloromethane or methanol are common elution solvents.[18] Toluene has also been shown to be highly efficient for extracting similar compounds from sediments.[16]
Q4: Is Soxhlet extraction or Ultrasonic-Assisted Extraction (UAE) better for EH-TBB?
A4: Both methods can be effective. Soxhlet is a more traditional, exhaustive technique that can yield high recoveries but is time and solvent-intensive.[4][21] UAE is much faster and uses less solvent, making it a "greener" alternative.[5][6][7] The choice often depends on sample throughput needs and available equipment. For many applications, UAE provides comparable recoveries to Soxhlet in a fraction of the time.[19]
Q5: What are some common issues encountered during the GC-MS analysis of EH-TBB?
A5: Common GC-MS issues can include poor peak shape, low sensitivity, and instrument contamination. Matrix components can accumulate in the GC inlet and column, leading to peak tailing and loss of response.[9] Regular maintenance, such as changing the liner and trimming the column, is important. Matrix effects can also lead to ion suppression or enhancement in the MS source.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. welchlab.com [welchlab.com]
- 3. Solvent effects on quantitative analysis of brominated flame retardants with Soxhlet extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. Matrix interference evaluation employing GC and LC coupled to triple quadrupole tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. researchgate.net [researchgate.net]
- 14. specartridge.com [specartridge.com]
- 15. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. semspub.epa.gov [semspub.epa.gov]
- 21. ≫ Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory - Pobel [pobel.com]
- 22. epa.gov [epa.gov]
- 23. tsapps.nist.gov [tsapps.nist.gov]
Technical Support Center: Quantification of EH-TBB by Mass Spectrometry
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB) using mass spectrometry. EH-TBB is an emerging brominated flame retardant that has garnered significant attention due to its detection in various environmental and biological samples[1][2][3]. Accurate quantification is crucial for assessing exposure and potential health effects[1].
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the LC-MS/MS analysis of EH-TBB.
Category 1: Signal Intensity & Sensitivity
Question: I am observing low or no signal for my EH-TBB analyte. What are the possible causes?
Answer: Low or no signal for EH-TBB can stem from several factors throughout the analytical workflow. A logical troubleshooting approach is necessary to identify the root cause.
-
Sample Preparation:
-
Inefficient Extraction: EH-TBB may not be efficiently extracted from the sample matrix. Re-evaluate your extraction protocol (e.g., Liquid-Liquid Extraction or Solid-Phase Extraction) and ensure the chosen solvents are appropriate for a brominated, lipophilic compound.[4]
-
Analyte Degradation: Brominated compounds can sometimes be sensitive to light and temperature. Ensure samples are protected from light and stored properly.[5]
-
-
Mass Spectrometer Parameters:
-
Incorrect Ionization Mode: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects for certain compounds.[6][7] Consider testing APCI if ESI performance is poor.
-
Suboptimal MRM Transitions: Verify that you are using the most sensitive and specific multiple reaction monitoring (MRM) transitions for EH-TBB and its internal standard. Re-optimize precursor and product ions via infusion if necessary.
-
Source Contamination: A dirty ion source can significantly suppress the signal. Perform routine cleaning and maintenance of the MS source components.
-
-
Chromatography:
-
Poor Peak Shape: A broad, tailing peak will result in a lower signal-to-noise ratio. See the chromatography section below for troubleshooting peak shape issues.
-
Analyte Retention: Ensure the analyte is eluting from the column and not being irreversibly adsorbed or eluting too early with the solvent front.
-
Question: My signal intensity is highly variable between injections. What should I check?
Answer: High variability is often linked to issues with reproducibility in the sample introduction and ionization process.
-
Autosampler Issues: Check the autosampler for air bubbles in the syringe or sample loop. Ensure the injection volume is consistent.
-
Inconsistent Matrix Effects: The composition of your sample matrix can vary, leading to different degrees of ion suppression or enhancement between samples.[6][8] The use of a stable isotope-labeled internal standard, such as 2-ethylhexyl-d17-2,3,4,5-tetrabromo[13C6]benzoate (MEHTBB), is critical to correct for this variability.[1]
-
Sample Preparation Inconsistency: Ensure uniform execution of the sample preparation procedure across all samples. Inconsistent evaporation and reconstitution steps can introduce significant variability.[4]
-
LC System Stability: Unstable pump pressure or a poorly equilibrated column can cause fluctuating retention times and peak areas.
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// Edges start -> check_is; check_is -> ms_issue [label=" Yes"]; check_is -> sample_prep_issue [label="No "]; ms_issue -> check_source; check_source -> check_infusion; check_infusion -> check_autosampler; check_autosampler -> resolve; sample_prep_issue -> review_extraction; review_extraction -> check_degradation; check_degradation -> resolve; } ` Caption: Troubleshooting logic for low EH-TBB signal.
Category 2: Chromatography & Peak Shape
Question: My EH-TBB peak is tailing or showing fronting. How can I improve the peak shape?
Answer: Poor peak shape can compromise both quantification and sensitivity.
-
Peak Tailing:
-
Secondary Interactions: Tailing is often caused by secondary interactions between the analyte and the column stationary phase (e.g., exposed silanols). Try a column with better end-capping or a different stationary phase chemistry.
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for your analyte.
-
Column Overload: Injecting too much analyte can cause tailing. Try diluting the sample.
-
-
Peak Fronting:
-
Column Overload: This is a classic sign of overloading the column. Dilute your sample extract.
-
Injection Solvent: The injection solvent should be weaker than the initial mobile phase to ensure proper peak focusing on the column head. Reconstituting the sample in a solvent with a high percentage of organic solvent when the initial mobile phase is highly aqueous can cause fronting.[4]
-
-
Split Peaks:
-
Clogged Frit/Column: A blocked column frit can distort the sample path. Try back-flushing the column or replacing it.
-
Injection Solvent Mismatch: A significant mismatch between the injection solvent and the mobile phase can cause peak splitting.
-
Category 3: Quantification & Matrix Effects
Question: How do I know if my assay is affected by matrix effects?
Answer: Matrix effects are the alteration of ionization efficiency due to co-eluting components from the sample matrix.[7] They can cause ion suppression or enhancement, leading to inaccurate quantification.[6][8]
-
Qualitative Assessment: The post-column infusion technique is a classic experiment to visualize regions of ion suppression or enhancement across a chromatogram.[6]
-
Quantitative Assessment: The most common method is to compare the analyte response in a post-extraction spiked sample (analyte added to blank matrix after extraction) to the response in a neat solution at the same concentration.[9][10] The matrix factor (MF) is calculated as:
-
MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Question: How can I minimize or correct for matrix effects?
Answer: Managing matrix effects is crucial for accurate results.
-
Improve Sample Cleanup: Implement more rigorous sample cleanup steps (e.g., Solid-Phase Extraction) to remove interfering matrix components like phospholipids.[9]
-
Optimize Chromatography: Adjust the chromatographic method to separate EH-TBB from the co-eluting interferences. A longer gradient or a different column chemistry may be required.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS like MEHTBB is chemically identical to the analyte and will be affected by matrix components in the same way, thus providing reliable correction during data processing.[1][6]
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering components and minimize their impact.
Experimental Protocols & Data Presentation
Protocol: EH-TBB Quantification in Environmental Samples by LC-MS/MS
This protocol provides a general workflow. It should be optimized and validated for your specific application and matrix.
-
Internal Standard Spiking: Spike a known amount of MEHTBB (isotopically labeled internal standard) into the sample prior to extraction.
-
Sample Extraction (Solid-Phase Extraction - SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.
-
Elute EH-TBB and the internal standard with a strong organic solvent (e.g., acetone (B3395972) or ethyl acetate).[4]
-
-
Evaporation and Reconstitution:
-
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from ~50% B to 100% B over several minutes.
-
Ionization: ESI in negative ion mode.
-
MRM Transitions: Monitor at least two specific precursor-product ion transitions for both EH-TBB and MEHTBB for confident identification and quantification.
-
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// Edges sample -> spike -> extract -> cleanup -> reconstitute -> inject -> process -> report; } ` Caption: General experimental workflow for EH-TBB analysis.
Data Presentation Tables
Quantitative data should be summarized in a clear and organized manner.
Table 1: Example Calibration Curve Data for EH-TBB
| Standard Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 0.5 | 1,250 | 510,000 | 0.0025 |
| 1.0 | 2,600 | 525,000 | 0.0050 |
| 5.0 | 13,000 | 515,000 | 0.0252 |
| 10.0 | 25,500 | 505,000 | 0.0505 |
| 50.0 | 128,000 | 512,000 | 0.2500 |
| 100.0 | 260,000 | 520,000 | 0.5000 |
| Regression | y = 0.005x + 0.0001 | R² = 0.9995 | Linear, 1/x weighting |
Table 2: Example Quality Control (QC) and Matrix Effect Summary
| Sample ID | Spiked Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) | Matrix Factor (MF) |
| LQC | 1.5 | 1.45 | 96.7% | 0.85 (Suppression) |
| MQC | 40.0 | 41.2 | 103.0% | 0.88 (Suppression) |
| HQC | 80.0 | 78.9 | 98.6% | 0.86 (Suppression) |
| Acceptance | 85-115% | N/A |
References
- 1. well-labs.com [well-labs.com]
- 2. 2-Ethylhexyl tetrabromobenzoate and bis(2-ethylhexyl) tetrabromophthalate flame retardants in the Great Lakes atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Determination of the flame retardant tetrabromobisphenol A in air samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix Effect | PPT [slideshare.net]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. e-b-f.eu [e-b-f.eu]
- 11. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Optimizing HPLC Resolution of EH-TBB and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the high-performance liquid chromatography (HPLC) resolution of 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) and its metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of EH-TBB and its primary metabolite, tetrabromobenzoic acid (TBBA), focusing on practical solutions to enhance separation and peak resolution.
Problem 1: Poor Resolution Between EH-TBB and its Metabolites
-
Symptom: Overlapping or poorly separated peaks for EH-TBB and TBBA.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Modify the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they can alter selectivity. |
| Suboptimal pH of the Mobile Phase | Adjust the pH of the aqueous portion of the mobile phase. For acidic metabolites like TBBA, a lower pH (e.g., 2.5-3.5) can suppress ionization and improve peak shape and retention. |
| Incorrect Column Chemistry | Select a column with a different stationary phase. If using a standard C18 column, consider a phenyl-hexyl or a polar-embedded column to introduce different separation mechanisms (e.g., π-π interactions). |
| Insufficient Column Efficiency | Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates. Note that this may increase backpressure. |
| Elevated Flow Rate | Reduce the flow rate. This increases the interaction time of the analytes with the stationary phase, often leading to better resolution, though it will also increase the run time. |
Problem 2: Peak Tailing, Especially for Metabolite Peaks
-
Symptom: Asymmetrical peaks with a "tail" extending from the peak maximum.
-
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Residual Silanols | Use an end-capped HPLC column to minimize interactions with free silanol (B1196071) groups on the silica (B1680970) support. Operating the mobile phase at a lower pH can also help by protonating the silanol groups. |
| Column Overload | Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion. |
| Incompatible Injection Solvent | Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase. Injecting in a strong solvent can cause peak fronting or tailing. |
| Column Contamination | Flush the column with a strong solvent to remove any adsorbed contaminants. If the problem persists, consider replacing the column. |
Problem 3: Retention Time Drift
-
Symptom: Inconsistent retention times for EH-TBB and its metabolites across multiple injections.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods. |
| Mobile Phase Composition Changes | Prepare fresh mobile phase daily and ensure it is well-mixed. If using an online mixer, ensure it is functioning correctly. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Temperature changes can significantly affect retention times. |
| Pump Malfunction | Check the HPLC pump for leaks and ensure a consistent flow rate. |
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolite of EH-TBB I should be looking for?
A1: The primary metabolite of EH-TBB is 2,3,4,5-tetrabromobenzoic acid (TBBA). EH-TBB is hydrolyzed in vivo, cleaving the 2-ethylhexyl ester group to form the carboxylic acid metabolite.
Q2: What type of HPLC column is best suited for separating EH-TBB and TBBA?
A2: A reversed-phase C18 column is a good starting point. For improved selectivity and better peak shape, especially for the polar metabolite TBBA, consider using a high-purity, end-capped C18 column or a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase.
Q3: How can I improve the peak shape of my acidic metabolite, TBBA?
A3: To improve the peak shape of TBBA, it is crucial to control its ionization. This can be achieved by acidifying the mobile phase with an additive like formic acid or trifluoroacetic acid to a pH below the pKa of TBBA (typically around pH 3-4). This suppresses the ionization of the carboxylic acid group, leading to a sharper, more symmetrical peak.
Q4: Should I use an isocratic or gradient elution method?
A4: Due to the significant difference in polarity between the parent compound EH-TBB (non-polar) and its metabolite TBBA (more polar), a gradient elution method is highly recommended. An isocratic method that provides good retention for TBBA would likely result in an excessively long retention time for EH-TBB, leading to broad peaks and long analysis times.
Q5: What are the key considerations for sample preparation when analyzing EH-TBB and its metabolites in biological matrices?
A5: Effective sample preparation is critical for robust and reliable results. For biological samples such as serum or urine, protein precipitation followed by solid-phase extraction (SPE) is a common approach. The choice of SPE sorbent should be optimized to retain both the non-polar EH-TBB and the more polar TBBA.
Experimental Protocols
Hypothetical HPLC Method for the Separation of EH-TBB and TBBA
This protocol provides a starting point for method development. Optimization will be required based on the specific instrumentation and sample matrix.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 50% B; 2-15 min: 50-95% B; 15-20 min: 95% B; 20.1-25 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
Sample Preparation Protocol for Serum
-
Protein Precipitation: To 200 µL of serum, add 600 µL of ice-cold acetonitrile.
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for EH-TBB and metabolite analysis.
Caption: Troubleshooting logic for poor HPLC resolution.
Technical Support Center: Method Development for Novel EH-TBB Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method development for the novel metabolites of 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB).
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of EH-TBB?
A1: The primary metabolite of EH-TBB is 2,3,4,5-tetrabromobenzoic acid (TBBA).[1][2][3][4][5][6] In vivo, TBBA can be further conjugated to form TBBA-sulfate and TBBA-glycine conjugates.[4]
Q2: What are the common analytical techniques used for the quantification of EH-TBB metabolites?
A2: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) coupled with radiometric detection (for radiolabeled EH-TBB studies) and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (e.g., Orbitrap-MS).[1][2]
Q3: What biological matrices are typically used for monitoring exposure to EH-TBB?
A3: Urine and serum are the most common biological matrices for monitoring EH-TBB exposure by measuring its metabolite, TBBA.[2][5]
Q4: What is the main metabolic pathway for EH-TBB?
A4: EH-TBB is primarily metabolized via hydrolysis of the ester linkage by carboxylesterases, leading to the formation of TBBA and 2-ethylhexanol.[1][4] This is considered a phase I metabolic reaction. The subsequent conjugation of TBBA represents phase II metabolism.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of EH-TBB metabolites.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC/UPLC-MS Analysis of TBBA
-
Question: My chromatogram for TBBA shows significant peak tailing. What are the possible causes and solutions?
-
Answer:
-
Cause 1: Secondary Interactions with Column Stationary Phase. Residual silanols on C18 columns can interact with the acidic TBBA molecule, causing tailing.
-
Solution:
-
Use a column with end-capping to minimize silanol (B1196071) interactions.
-
Lower the pH of the mobile phase (e.g., by adding 0.1% formic acid) to suppress the ionization of TBBA and reduce secondary interactions.
-
Consider using a phenyl-hexyl or other alternative stationary phase that may offer different selectivity.
-
-
-
Cause 2: Column Contamination or Degradation. Accumulation of matrix components from biological samples can lead to poor peak shape.
-
Cause 3: Inappropriate Injection Solvent. Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the final extract in the initial mobile phase or a weaker solvent.
-
-
Issue 2: Low Recovery of TBBA During Sample Extraction
-
Question: I am experiencing low and inconsistent recovery of TBBA from serum/urine samples. How can I improve this?
-
Answer:
-
Cause 1: Inefficient Protein Precipitation. Inadequate removal of proteins can lead to metabolite trapping and matrix effects.
-
Solution:
-
Ensure the correct ratio of precipitation solvent (e.g., acetonitrile, methanol) to the sample is used. A common ratio is 3:1 (solvent:sample).
-
Vortex the sample thoroughly after adding the solvent and allow sufficient incubation time at a low temperature (e.g., -20°C) to facilitate complete protein precipitation.
-
-
-
Cause 2: Suboptimal Solid-Phase Extraction (SPE) Protocol. The choice of SPE sorbent and elution solvent is critical for good recovery.
-
Solution:
-
For an acidic metabolite like TBBA, a polymeric reversed-phase or a mixed-mode anion exchange sorbent can be effective.
-
Optimize the pH of the loading and wash solutions to ensure TBBA is retained on the sorbent.
-
Test different elution solvents (e.g., methanol (B129727), acetonitrile, with or without a modifier like ammonia) to ensure complete elution of TBBA from the SPE cartridge.
-
-
-
Cause 3: Metabolite Degradation. Although TBBA is relatively stable, prolonged exposure to harsh conditions can lead to degradation.
-
Solution:
-
Keep samples on ice or at 4°C during processing.
-
Minimize the time between sample collection, extraction, and analysis. Store extracts at -80°C if analysis is not performed immediately.
-
-
-
Issue 3: High Matrix Effects in LC-MS/MS Analysis
-
Question: I am observing significant signal suppression for TBBA in my LC-MS/MS analysis of urine samples. What can I do to mitigate this?
-
Answer:
-
Cause 1: Co-elution with Endogenous Matrix Components. Phospholipids from serum or salts from urine can co-elute with TBBA and suppress its ionization.
-
Solution:
-
Improve chromatographic separation by optimizing the gradient elution profile to separate TBBA from the bulk of the matrix components.
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Enhance sample cleanup using techniques like liquid-liquid extraction (LLE) or a more rigorous SPE protocol.
-
-
-
Cause 2: Inefficient Ionization. The choice of ionization source and its parameters can significantly impact signal intensity.
-
Solution:
-
Electrospray ionization (ESI) in negative mode is typically used for acidic compounds like TBBA.
-
Optimize ESI source parameters such as capillary voltage, gas flow rates, and temperature to maximize the signal for TBBA.
-
-
-
Cause 3: Lack of Appropriate Internal Standard. Without a suitable internal standard, it is difficult to correct for matrix effects and ensure accurate quantification.
-
Solution:
-
Use a stable isotope-labeled internal standard (e.g., 13C-labeled TBBA) if available. This is the gold standard as it co-elutes with the analyte and experiences similar matrix effects.
-
If a stable isotope-labeled standard is not available, use a structural analog that has similar chemical properties and chromatographic behavior.
-
-
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of TBBA.
| Parameter | Method | Matrix | Value | Reference |
| Limit of Detection (LOD) | LC-MS/MS | Urine | 0.4 ng/mL | [2] |
| Linearity | LC-MS/MS | Urine | >0.98 (correlation coefficient) | [2] |
| Recovery | Not Specified | Not Specified | Not Specified | |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified |
Note: Comprehensive quantitative data for various methods and matrices in a single source is limited. Researchers should validate these parameters for their specific methods.
Experimental Protocols
Protocol 1: Extraction of TBBA from Human Urine for LC-MS/MS Analysis
This protocol is adapted from methodologies described for the analysis of acidic metabolites in urine.[2][5]
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 3000 x g for 10 minutes to pellet any sediment.
-
-
Internal Standard Spiking:
-
Transfer 1 mL of the urine supernatant to a clean glass tube.
-
Spike the sample with an appropriate amount of a stable isotope-labeled TBBA internal standard solution.
-
-
Enzymatic Hydrolysis (Optional, for total TBBA measurement):
-
Add 500 µL of 1 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase/arylsulfatase solution.
-
Incubate at 37°C for 4 hours or overnight.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode anion exchange SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of 5% formic acid in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: UPLC-MS/MS Analysis of TBBA
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient starting from 10% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating at 10% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
TBBA: Monitor the transition from the deprotonated molecule [M-H]- to a characteristic fragment ion.
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.
-
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum signal intensity.
-
Visualizations
Caption: Metabolic pathway of EH-TBB to TBBA and its conjugates.
Caption: General experimental workflow for EH-TBB metabolite analysis.
Caption: Logical troubleshooting approach for HPLC/UPLC issues.
References
- 1. First insight into human extrahepatic metabolism of flame retardants: Biotransformation of EH-TBB and Firemaster-550 components by human skin subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of tetrabromo benzoic acid and tetrabromo phthalic acid in rats exposed to the flame retardant Uniplex FPR-45 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Disposition of the Emerging Brominated Flame Retardant, 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate, in Female SD Rats and Male B6C3F1 Mice: Effects of Dose, Route, and Repeated Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary tetrabromobenzoic acid (TBBA) as a biomarker of exposure to the flame retardant mixture Firemaster® 550 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
Technical Support Center: Addressing Analytical Interferences in EH-TBB Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address analytical interferences encountered during the analysis of 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB).
Troubleshooting Guides
This section offers solutions to common problems encountered during the analysis of EH-TBB using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
GC-MS Analysis Troubleshooting
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the inlet liner or column: EH-TBB can interact with active sites, causing peak tailing. 2. Column contamination: Buildup of non-volatile matrix components. 3. Improper injection technique: Too much sample or a too-concentrated sample injected onto the column can cause fronting. | 1. Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for trace analysis. Regularly replace the liner and septum. 2. Trim the first few centimeters of the analytical column. If the problem persists, the column may need to be replaced. 3. Optimize the injection volume and sample concentration. |
| Shifting Retention Times | 1. Inconsistent oven temperature program: Variations in temperature ramping. 2. Carrier gas flow rate fluctuations: Leaks or inconsistent pressure. 3. Column degradation: Phase degradation over time. | 1. Verify the GC oven is calibrated and the temperature program is running as expected. 2. Perform a leak check on the GC system. Ensure the gas supply is stable. 3. Replace the GC column if it is old or has been subjected to harsh conditions. |
| Low Sensitivity/Poor Signal | 1. Contaminated ion source: Matrix components can deposit on the ion source, reducing ionization efficiency. 2. Improper MS tune: The mass spectrometer may not be optimized for EH-TBB detection. 3. Inefficient sample cleanup: High levels of co-eluting matrix components can cause ion suppression. | 1. Clean the ion source according to the manufacturer's instructions. 2. Tune the mass spectrometer, paying attention to the appropriate mass range for EH-TBB and its fragments. 3. Implement a more rigorous sample cleanup protocol (see Experimental Protocols section). |
| High Background Noise/Interfering Peaks | 1. Matrix interferences: Co-eluting compounds from the sample matrix. 2. System contamination: Contamination from previous analyses (carryover), septa bleed, or contaminated solvents. 3. Phthalate (B1215562) contamination: EH-TBB is a phthalate derivative, and contamination from plasticware is common. | 1. Improve sample cleanup using techniques like Solid Phase Extraction (SPE) or Gel Permeation Chromatography (GPC). 2. Bake out the GC system, replace the septum, and use high-purity solvents. 3. Use glass or polypropylene (B1209903) labware and minimize the use of plastics. |
LC-MS/MS Analysis Troubleshooting
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Ion Suppression or Enhancement | 1. Matrix effects: Co-eluting matrix components compete with EH-TBB for ionization, leading to a suppressed or enhanced signal. This is a common issue in Electrospray Ionization (ESI).[1] 2. Inadequate chromatographic separation: EH-TBB co-elutes with interfering compounds. | 1. Improve sample cleanup to remove interfering matrix components. Matrix-matched calibration standards can also be used to compensate for this effect. 2. Optimize the LC gradient to better separate EH-TBB from matrix components. Using a different stationary phase may also be beneficial. |
| Inconsistent Peak Areas | 1. Variable injection volumes: Issues with the autosampler. 2. Inconsistent ionization: Fluctuations in the ESI source conditions. 3. Sample degradation: EH-TBB may be unstable in the sample solvent over time. | 1. Check the autosampler for proper operation and ensure there are no air bubbles in the syringe. 2. Optimize and stabilize the ESI source parameters (e.g., spray voltage, gas flows, temperature). 3. Analyze samples as soon as possible after preparation and use appropriate storage conditions. |
| Split or Broad Peaks | 1. Column void or contamination: A void at the head of the column or contamination can distort peak shape. 2. Incompatible sample solvent: Injecting a sample in a solvent much stronger than the mobile phase. 3. Secondary interactions: Interactions between EH-TBB and the stationary phase. | 1. Reverse flush the column at a low flow rate. If the problem persists, replace the column. 2. Ensure the sample solvent is similar in composition and strength to the initial mobile phase. 3. Adjust the mobile phase pH or use a different column chemistry. |
| Carryover | 1. Adsorption of EH-TBB: EH-TBB can adsorb to surfaces in the autosampler, injector, or column. 2. Insufficient needle wash: The autosampler wash procedure may not be adequate. | 1. Use a stronger wash solvent in the autosampler wash routine. 2. Optimize the needle wash procedure by increasing the wash volume and using multiple wash solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of analytical interference in EH-TBB studies?
A1: The most common sources of interference are matrix components that are co-extracted with EH-TBB from the sample. These can include lipids, proteins, pigments, and other organic molecules, especially in complex matrices like serum, fatty foods, and sludge.[2] These interferences can lead to matrix effects, such as ion suppression or enhancement in LC-MS/MS, and can also manifest as co-eluting peaks in GC-MS, which can interfere with the identification and quantification of EH-TBB.[1]
Q2: How can I minimize matrix effects in my LC-MS/MS analysis of EH-TBB?
A2: To minimize matrix effects, a multi-pronged approach is recommended:
-
Effective Sample Cleanup: Employing a robust sample cleanup technique is crucial. Solid Phase Extraction (SPE) with silica (B1680970) or Florisil columns, Gel Permeation Chromatography (GPC) for lipid removal, and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method have all been used effectively for brominated flame retardants.
-
Chromatographic Separation: Optimize your LC method to achieve baseline separation of EH-TBB from any remaining matrix components. This may involve adjusting the gradient, flow rate, or trying a different column chemistry.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been processed through the same sample preparation procedure as your unknown samples. This helps to compensate for any consistent matrix effects.
-
Use of Internal Standards: A stable isotope-labeled internal standard for EH-TBB is the ideal way to correct for matrix effects and variations in sample processing and instrument response.
Q3: I am observing unexpected peaks in my GC-MS chromatogram when analyzing for EH-TBB. What could they be?
A3: Unexpected peaks can arise from several sources:
-
Co-extracted Matrix Components: These are compounds from the sample matrix that were not removed during cleanup.
-
Contaminants: Phthalates from plasticware, bleed from the GC septum or column, or impurities in the solvents can all appear as peaks in your chromatogram.
-
Degradation Products: EH-TBB may degrade under certain conditions (e.g., high temperature in the GC inlet), leading to the formation of other compounds.
To identify these peaks, you can compare their mass spectra to spectral libraries (e.g., NIST), analyze a method blank to check for system contamination, and review your sample handling procedures to identify potential sources of contamination.
Q4: What are the key parameters to optimize for a robust EH-TBB analytical method?
A4: For both GC-MS and LC-MS/MS, the following parameters are critical:
-
Sample Preparation: The choice of extraction solvent and cleanup method is paramount to remove interferences and achieve good recovery of EH-TBB.
-
Chromatographic Conditions: This includes the choice of column, mobile phase (for LC) or carrier gas and temperature program (for GC), and flow rate to ensure good separation and peak shape.
-
Mass Spectrometer Settings: Optimization of ionization source parameters (e.g., temperature, voltages) and mass analyzer settings (e.g., collision energy for MS/MS) is crucial for achieving the desired sensitivity and selectivity.
-
Method Validation: A thorough method validation, including assessment of linearity, accuracy, precision, limits of detection and quantification, and evaluation of matrix effects, is essential to ensure the reliability of your data.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) Cleanup for EH-TBB in Serum
This protocol is based on a method developed for the analysis of various brominated flame retardants, including EH-TBB, in human serum.[3]
-
Sample Pre-treatment:
-
To 1 mL of serum in a glass tube, add internal standards.
-
Denature the proteins by adding 1 mL of formic acid and vortexing.
-
-
Solid Phase Extraction:
-
Condition a silica-based SPE cartridge by washing with 6 mL of dichloromethane (B109758) (DCM) followed by 6 mL of hexane (B92381).
-
Load the denatured serum sample onto the SPE cartridge.
-
Wash the cartridge with 6 mL of hexane to remove less polar interferences.
-
Elute EH-TBB and other flame retardants with 8 mL of a 1:1 (v/v) mixture of hexane and DCM.
-
-
Fractionation (Optional, for separating different classes of flame retardants):
-
A secondary silica SPE cleanup can be employed to fractionate the analytes.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., isooctane) for GC-MS analysis or a mobile phase compatible solvent for LC-MS/MS analysis.
-
Protocol 2: QuEChERS-based Cleanup for EH-TBB in Food Matrices
The QuEChERS method is a streamlined approach for sample preparation, particularly for food samples.
-
Sample Homogenization:
-
Homogenize 10 g of the food sample. For dry samples, add an appropriate amount of water.
-
-
Extraction and Partitioning:
-
Place the homogenized sample in a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) and internal standards.
-
Add a QuEChERS salt packet (commonly containing magnesium sulfate, sodium chloride, and buffering salts) and shake vigorously for 1 minute.
-
Centrifuge at >3000 x g for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove fatty acids and sugars) and C18 (to remove lipids). For samples with high pigment content, graphitized carbon black (GCB) may be included.
-
Vortex for 30 seconds and then centrifuge for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract for analysis. The extract may be directly injected or evaporated and reconstituted in a suitable solvent.
-
Quantitative Data Summary
The following table summarizes recovery data for EH-TBB using different cleanup methods from various studies. Direct comparison should be made with caution as matrices and analytical methods may differ.
| Cleanup Method | Matrix | Analytical Method | Average Recovery (%) | Reference |
| Solid Phase Extraction (SPE) with Silica | Human Serum | GC-MS | Good recovery and accuracy reported | [4] |
| Multilayer Silica Column | Biota | APGC-MS/MS | 40-174 | [5] |
| QuEChERS with C18 | Fish | GC-MS/MS | Effective cleanup reported | [6] |
Visualizations
Caption: General experimental workflow for EH-TBB analysis.
Caption: Conceptual diagram of matrix effects in LC-MS/MS.
Caption: A logical approach to troubleshooting analytical issues.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. researchgate.net [researchgate.net]
- 3. Development of an analytical method to quantify PBDEs, OH-BDEs, HBCDs, 2,4,6-TBP, EH-TBB, and BEH-TEBP in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting carry-over of LC-MS/MS method for rifampicin, clarithromycin and metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate
This technical support guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and frequently asked questions regarding the synthesis of 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the esterification of 2,3,4,5-tetrabromobenzoic acid with 2-ethylhexanol.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| YLD-001 | Low to no product yield | 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Presence of water in reactants or solvent. 4. Inefficient removal of water byproduct. | 1. Use fresh or properly stored catalyst (e.g., tetraisopropyl titanate). 2. Ensure the reaction temperature reaches and is maintained at 190-230°C. 3. Use anhydrous reactants and solvents. 4. Employ a Dean-Stark apparatus or a similar setup to effectively remove water as it forms. |
| PUR-001 | Product is difficult to purify | 1. Presence of unreacted 2,3,4,5-tetrabromobenzoic acid. 2. Formation of high-boiling point side products. 3. Emulsion formation during aqueous workup. | 1. After the reaction, wash the organic phase with a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid. 2. Consider vacuum distillation for purification if the product is thermally stable under vacuum. 3. Break emulsions by adding brine or by centrifugation. |
| RXN-001 | Reaction is slow or stalls | 1. Insufficient catalyst loading. 2. Poor mixing of the reaction mixture. 3. Reaction temperature is too low. | 1. Increase the catalyst loading incrementally. 2. Ensure vigorous stirring throughout the reaction. 3. Gradually increase the reaction temperature within the recommended range (190-230°C). |
| COL-001 | Product has a dark color | 1. Thermal degradation of reactants or product at high temperatures. 2. Presence of impurities in the starting materials. | 1. Consider running the reaction at the lower end of the recommended temperature range. 2. Use purified starting materials. 3. The final product can be decolorized using activated carbon treatment followed by filtration. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Fischer esterification of 2,3,4,5-tetrabromobenzoic acid with 2-ethylhexanol. This reaction is typically catalyzed by a strong acid or a Lewis acid, such as tetraisopropyl titanate, at high temperatures to drive off the water formed during the reaction.
Q2: What is a suitable catalyst for the esterification of 2,3,4,5-tetrabromobenzoic acid with 2-ethylhexanol?
A2: Tetraisopropyl titanate is an effective catalyst for this type of esterification, as suggested by patents for similar non-brominated esters.[1] It is generally used in catalytic amounts and promotes the reaction at high temperatures (190-230°C).[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the esterification can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material (2,3,4,5-tetrabromobenzoic acid) and the appearance of the product spot. Alternatively, the reaction can be monitored by measuring the acid value of the reaction mixture; the reaction is considered complete when the acid value drops below a certain threshold (e.g., < 0.2 mgKOH/g).[1]
Q4: What are the key parameters to control for maximizing the yield?
A4: To maximize the yield, it is crucial to:
-
Use a suitable catalyst at an appropriate concentration.
-
Maintain a high reaction temperature (190-230°C).
-
Effectively remove the water byproduct using a Dean-Stark trap or by sparging with an inert gas.
-
Use an excess of one of the reactants, typically the alcohol (2-ethylhexanol), to drive the equilibrium towards the product side.
Q5: What is a typical work-up and purification procedure for this synthesis?
A5: A typical work-up procedure involves:
-
Cooling the reaction mixture.
-
Removing the excess 2-ethylhexanol, often by vacuum distillation.
-
Washing the crude product with a dilute aqueous base (e.g., sodium carbonate or sodium hydroxide (B78521) solution) to remove any unreacted tetrabromobenzoic acid and the catalyst residues.
-
Washing with water to remove any remaining base and salts.
-
Drying the organic phase over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Further purification can be achieved by vacuum distillation or column chromatography.
Experimental Protocols
Synthesis of 2,3,4,5-Tetrabromobenzoic Acid (Precursor)
This protocol is adapted from the hydrolysis of a tetrabromobenzoate ester.[2]
Materials:
-
2-(2-ethoxyethoxy)ethyl-2,3,4,5-tetrabromobenzoate (or another suitable tetrabromobenzoate ester)
-
Tetrahydrofuran (THF)
-
2 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the starting tetrabromobenzoate ester in THF in a round-bottom flask.
-
Add 2 M NaOH solution to the flask.
-
Stir the mixture at room temperature for 2 hours.
-
Acidify the reaction mixture to a pH of 3-4 with 1 M HCl.
-
Transfer the mixture to a separatory funnel and partition it between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash them sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,3,4,5-tetrabromobenzoic acid.
Synthesis of this compound
This protocol is a proposed method based on analogous esterification reactions.[1]
Materials:
-
2,3,4,5-Tetrabromobenzoic acid
-
2-Ethylhexanol
-
Tetraisopropyl titanate (catalyst)
-
Toluene (optional, for azeotropic removal of water)
-
Sodium bicarbonate solution (5% w/v)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark apparatus, combine 2,3,4,5-tetrabromobenzoic acid and an excess of 2-ethylhexanol (e.g., 2-3 molar equivalents).
-
Add a catalytic amount of tetraisopropyl titanate (e.g., 0.1-0.5 mol%).
-
Heat the mixture to 190-230°C with vigorous stirring. If using toluene, heat the mixture to reflux.
-
Continuously remove the water that forms via the Dean-Stark trap.
-
Monitor the reaction progress by TLC or by measuring the acid value.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess 2-ethylhexanol by vacuum distillation.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or toluene) and wash it with a 5% sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Technical Support Center: Purification of Synthesized EH-TBB
Welcome to the technical support center for the purification of 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of synthesized EH-TBB. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude synthesized EH-TBB?
A1: Based on the common synthesis route, which is the esterification of 2,3,4,5-tetrabromobenzoic acid (TBBA) with 2-ethylhexanol, the most probable impurities in your crude product are:
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Unreacted 2,3,4,5-tetrabromobenzoic acid (TBBA): A polar, acidic starting material.
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Unreacted 2-ethylhexanol: A polar, alcoholic starting material.
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Side-products from the esterification reaction: These could include dehydration products of 2-ethylhexanol or other minor byproducts, depending on the specific reaction conditions.
Q2: Which purification techniques are most effective for EH-TBB?
A2: The two primary methods for purifying EH-TBB are flash column chromatography and recrystallization.
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Flash Column Chromatography: This is a highly effective method for separating EH-TBB from both more polar impurities (like unreacted starting materials) and potentially less polar byproducts.
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Recrystallization: This technique can be effective if a suitable solvent is found. However, as EH-TBB is described as a thick, colorless liquid or oil, it may be prone to "oiling out" rather than forming crystals.
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring your purification. You can use TLC to:
-
Assess the purity of your crude product.
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Identify the fractions from your column chromatography that contain the purified EH-TBB.
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Determine the effectiveness of a recrystallization attempt by comparing the TLC of the crystals to that of the mother liquor.
A recommended TLC solvent system to start with is a mixture of hexane (B92381) and ethyl acetate (B1210297). The non-polar EH-TBB should have a higher Rf value than the more polar impurities like TBBA and 2-ethylhexanol.
Troubleshooting Guides
Troubleshooting Flash Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of EH-TBB after chromatography. | The polarity of the mobile phase is too low, and the EH-TBB has not eluted from the column. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. |
| The EH-TBB is unstable on silica (B1680970) gel. | While less common for this type of compound, you can test for stability by spotting your crude mixture on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared. If it is unstable, consider using a different stationary phase like alumina. | |
| EH-TBB is co-eluting with an impurity. | The solvent system does not provide adequate separation. | Optimize the solvent system using TLC before running the column. Try different ratios of hexane and ethyl acetate, or consider other solvent systems like dichloromethane (B109758)/hexane. A slower gradient during elution can also improve separation. |
| The column was overloaded with the crude product. | A general guideline is to use a mass of silica gel that is 20 to 50 times the mass of your crude product. If you have overloaded the column, you may need to re-purify the mixed fractions. | |
| The bands on the column are streaking or tailing. | The crude sample was not fully dissolved when loaded, or the loading band was too wide. | Dissolve the sample in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it carefully onto the column in a narrow band. For poorly soluble samples, consider "dry loading" by adsorbing the crude product onto a small amount of silica gel before adding it to the column. |
| The silica gel is interacting with acidic impurities (like residual TBBA). | While EH-TBB itself is neutral, the presence of acidic impurities can cause tailing. Adding a very small amount of a modifier like triethylamine (B128534) to the mobile phase can sometimes help, but this should be used with caution as it can affect the separation. |
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The crude EH-TBB does not dissolve, even in a large amount of hot solvent. | The chosen solvent is not suitable for dissolving EH-TBB. | You will need to perform a solvent screen to find a more appropriate solvent. Test small amounts of your crude product in different solvents to find one that dissolves it when hot but not when cold. Good starting points for non-polar compounds include hexanes, heptane, or mixtures of a soluble solvent (like dichloromethane or ethyl acetate) and an anti-solvent (like hexane). |
| The EH-TBB dissolves, but no crystals form upon cooling. | Too much solvent was used, and the solution is not saturated. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution is supersaturated. | Try scratching the inside of the flask with a glass rod at the surface of the liquid to induce crystallization. If you have a small amount of pure EH-TBB, you can add a "seed crystal". | |
| The product "oils out" instead of forming crystals. | The melting point of the impure product is lower than the temperature of the solution when it becomes saturated. | Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Using a solvent system with a lower boiling point may also help. If oiling out persists, column chromatography is the recommended purification method. |
| The resulting crystals are colored or appear impure. | The impurities were not fully removed. | If the impurities are colored, you can try adding a small amount of activated charcoal to the hot solution before filtering it (hot filtration) and allowing it to crystallize. If the crystals are still impure, a second recrystallization or purification by column chromatography may be necessary. |
Experimental Protocols
Protocol 1: Purification of EH-TBB by Flash Column Chromatography
This protocol is a recommended starting point and may require optimization based on the purity of your crude product.
-
Preparation of the Column:
-
Select a glass column of an appropriate size for the amount of crude product to be purified.
-
Securely clamp the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% hexane or 98:2 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles or cracks.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude EH-TBB in a minimal amount of the initial mobile phase or a solvent in which it is readily soluble (e.g., dichloromethane).
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel until the solvent level is just at the top of the sand.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes.
-
It is recommended to use a gradient elution, starting with a non-polar solvent system and gradually increasing the polarity. A suggested gradient is from 100% hexane to a 90:10 hexane:ethyl acetate mixture.
-
The non-polar EH-TBB should elute before the more polar impurities (2-ethylhexanol and TBBA).
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain the purified EH-TBB.
-
Combine the pure fractions containing EH-TBB.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified EH-TBB.
-
Protocol 2: Purification of EH-TBB by Recrystallization
Finding a suitable solvent is critical for successful recrystallization. A solvent screen should be performed first.
-
Solvent Selection:
-
Place a small amount of crude EH-TBB into several test tubes.
-
Add a small amount of a different solvent to each test tube (e.g., hexane, heptane, ethanol, isopropanol, ethyl acetate).
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes. A good solvent will dissolve the EH-TBB when hot.
-
Allow the soluble samples to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.
-
-
Recrystallization Procedure:
-
Place the crude EH-TBB in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask until the EH-TBB just dissolves. Use the minimum amount of hot solvent necessary.
-
If the solution is colored, you may add a small amount of activated charcoal and perform a hot filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to dry completely under vacuum.
-
Visualizations
Logical Workflow for EH-TBB Purification
Caption: Decision workflow for selecting a purification strategy for synthesized EH-TBB.
Signaling Pathway of Impurity Removal by Column Chromatography
Caption: Conceptual diagram of impurity separation from EH-TBB using column chromatography.
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (TBB)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (TBB), a novel brominated flame retardant. The increasing use of TBB as a replacement for phased-out polybrominated diphenyl ethers (PBDEs) necessitates robust and reliable analytical methods for its monitoring in various environmental and biological matrices. This document outlines the performance of common analytical techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific application.
Comparison of Analytical Method Performance
The primary analytical techniques for the quantification of TBB are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The selection of the method often depends on the sample matrix, required sensitivity, and the availability of instrumentation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Alternative Method: GC with Electron Capture Negative Ionization (GC-ECNI-MS) |
| Limit of Detection (LOD) | Typically in the low picogram (pg) to nanogram (ng) per sample range. | Generally offers lower detection limits, often in the femtogram (fg) to low picogram (pg) range. | Known for its high sensitivity to halogenated compounds, offering very low detection limits, comparable to or better than HPLC-MS/MS. |
| Limit of Quantification (LOQ) | Dependent on matrix and instrumentation, usually in the mid to high picogram range. | Lower than GC-MS, allowing for quantification of trace levels of TBB. | Provides the lowest quantification limits among the compared methods. |
| Linearity (R²) | Typically ≥ 0.99 over a defined concentration range. | Generally ≥ 0.995, often over a wider dynamic range than GC-MS. | Excellent linearity with R² values often exceeding 0.99. |
| Accuracy (Recovery) | Recoveries typically range from 80% to 115%, depending on the sample preparation method. | Often demonstrates high accuracy with recoveries between 90% and 110%. | High accuracy with recovery rates consistently within the 90-110% range. |
| Precision (RSD) | Relative Standard Deviation (RSD) is generally below 15% for replicate measurements. | Exhibits high precision with RSD values typically below 10%. | Excellent precision with RSDs often below 5%. |
| Sample Matrix Applicability | Widely used for environmental samples like dust, soil, and air. | Suitable for a broad range of matrices, including biological fluids (urine, serum) and complex environmental samples. | Particularly effective for complex matrices where high sensitivity is required. |
| Notes | Electron Impact (EI) ionization is common. Isotope-labeled internal standards are recommended for improved accuracy. | Electrospray Ionization (ESI) is a common ionization technique. Allows for the analysis of TBB and its metabolites in a single run. | Highly selective for electrophilic compounds like TBB, reducing matrix interference. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method for TBB Analysis
This protocol provides a general framework for the analysis of TBB in environmental samples.
a. Sample Preparation (Solid Samples - e.g., Dust, Soil):
-
Extraction: Weigh 1-5 grams of the homogenized sample into a centrifuge tube. Add a surrogate standard. Extract the sample using an appropriate solvent system (e.g., hexane:dichloromethane, 1:1 v/v) via ultrasonication or Soxhlet extraction.
-
Cleanup: The crude extract is then cleaned up to remove interfering co-extractives. This can be achieved using solid-phase extraction (SPE) with silica (B1680970) or Florisil cartridges. The TBB fraction is eluted with a suitable solvent mixture.
-
Concentration: The cleaned extract is concentrated to a final volume of 1 mL under a gentle stream of nitrogen. An internal standard is added prior to analysis.
b. Instrumental Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile organic compounds (e.g., DB-5ms).
-
Injection: 1-2 µL of the final extract is injected in splitless mode.
-
Oven Temperature Program: A programmed temperature gradient is used to separate TBB from other components. A typical program might start at 100°C, ramp to 300°C, and hold for a few minutes.
-
Mass Spectrometer: Operated in Electron Impact (EI) mode. For quantification, Selected Ion Monitoring (SIM) is used, monitoring characteristic ions of TBB.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for TBB Analysis
This protocol is suitable for the analysis of TBB and its metabolites in biological matrices.
a. Sample Preparation (Liquid Samples - e.g., Urine, Serum):
-
Enzymatic Hydrolysis (for conjugated metabolites): For urine samples, an enzymatic hydrolysis step using β-glucuronidase/sulfatase is often required to cleave conjugated metabolites.
-
Extraction: The sample is extracted using liquid-liquid extraction (LLE) with a solvent like ethyl acetate (B1210297) or by using SPE cartridges designed for polar compounds.
-
Concentration and Reconstitution: The extract is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.
b. Instrumental Analysis:
-
HPLC System: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ion mode using Electrospray Ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for TBB and its metabolites.
Mandatory Visualizations
Caption: General workflow for the validation of an analytical method.
Caption: Decision flowchart for selecting an analytical method for TBB.
A Guide to Inter-laboratory Comparison of 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB) Measurements
This guide provides a framework and presents findings from a simulated inter-laboratory comparison study on the measurement of 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB), a widely used brominated flame retardant. The objective of this guide is to offer researchers, scientists, and drug development professionals a comprehensive overview of the analytical variability in EH-TBB quantification and to provide standardized protocols to enhance comparability across laboratories.
The data and methodologies presented herein are based on established analytical techniques for brominated flame retardants and are intended to serve as a model for future inter-laboratory studies.
Data Presentation: Summary of Inter-laboratory Comparison Results
The following table summarizes the hypothetical results from an inter-laboratory study on a certified reference material (CRM) of sediment spiked with a known concentration of EH-TBB. Ten laboratories participated, employing various analytical methodologies.
Table 1: Results of Inter-laboratory EH-TBB Measurement in Sediment CRM (Certified Value: 50.0 ± 2.5 ng/g dry weight)
| Laboratory ID | Method Abbreviation | Mean Measured Concentration (ng/g dw) | Standard Deviation (ng/g dw) | Relative Standard Deviation (%) | Recovery (%) |
| Lab 01 | GC-ECNI-MS | 48.5 | 3.1 | 6.4 | 97.0 |
| Lab 02 | GC-EI-MS/MS | 51.2 | 2.5 | 4.9 | 102.4 |
| Lab 03 | GC-ECNI-MS | 45.8 | 4.2 | 9.2 | 91.6 |
| Lab 04 | UPLC-ESI-MS/MS | 53.1 | 3.8 | 7.2 | 106.2 |
| Lab 05 | GC-EI-MS/MS | 49.9 | 2.1 | 4.2 | 99.8 |
| Lab 06 | GC-ECNI-MS | 55.4 | 5.0 | 9.0 | 110.8 |
| Lab 07 | GC-EI-MS/MS | 47.7 | 3.3 | 6.9 | 95.4 |
| Lab 08 | UPLC-ESI-MS/MS | 52.5 | 4.5 | 8.6 | 105.0 |
| Lab 09 | GC-ECNI-MS | 46.3 | 3.9 | 8.4 | 92.6 |
| Lab 10 | GC-EI-MS/MS | 50.8 | 2.8 | 5.5 | 101.6 |
Experimental Protocols
The following is a detailed methodology for the analysis of EH-TBB in sediment, representing a common and robust protocol that can be adopted for standardization.
Sample Preparation
1.1. Homogenization: Air-dry the sediment sample in a clean environment until a constant weight is achieved. 1.2. Sieving: Gently disaggregate the dried sediment using a mortar and pestle and sieve through a 2 mm mesh to remove large debris. 1.3. Freeze-drying: For optimal extraction, freeze-dry the sieved sample for 24 hours to remove residual moisture. 1.4. Grinding: Homogenize the freeze-dried sample by grinding to a fine powder (e.g., using a planetary ball mill). Store the homogenized sample in amber glass vials at 4°C until extraction.
Sample Extraction (Pressurized Liquid Extraction - PLE)
2.1. Cell Preparation: Pack a 22 mL stainless steel extraction cell with a glass fiber filter at the bottom, followed by 2 g of the homogenized sediment sample mixed with diatomaceous earth. 2.2. Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., ¹³C-labeled EH-TBB) to monitor procedural recovery. 2.3. Extraction Parameters:
- Solvent: Dichloromethane (DCM)
- Temperature: 100°C
- Pressure: 1500 psi
- Static Time: 10 minutes
- Cycles: 2 2.4. Extract Collection: Collect the extract in a clean glass vial. Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
Extract Clean-up (Solid Phase Extraction - SPE)
3.1. Column Preparation: Use a multi-layer silica (B1680970) SPE cartridge. The layers should consist of, from bottom to top: neutral silica, acid-activated silica, and anhydrous sodium sulfate. 3.2. Elution:
- Load the concentrated extract onto the pre-conditioned SPE cartridge.
- Elute the analytes with a mixture of n-hexane and dichloromethane.
- Collect the eluate containing the EH-TBB fraction. 3.3. Final Concentration: Evaporate the cleaned extract to a final volume of 100 µL under a gentle nitrogen stream. Add a recovery (syringe) standard (e.g., PCB-209) just prior to instrumental analysis.
Instrumental Analysis (Gas Chromatography-Tandem Mass Spectrometry - GC-MS/MS)
4.1. GC Conditions:
- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
- Injection: 1 µL, splitless mode.
- Injector Temperature: 280°C.
- Oven Program: Start at 100°C (hold 2 min), ramp to 250°C at 15°C/min, then ramp to 320°C at 5°C/min (hold 10 min).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min. 4.2. MS/MS Conditions:
- Ionization Mode: Electron Impact (EI).
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- Precursor and Product Ions: Monitor at least two specific MRM transitions for EH-TBB for quantification and confirmation.
- Ion Source Temperature: 230°C.
- Transfer Line Temperature: 300°C.
Quality Assurance and Quality Control (QA/QC)
5.1. Method Blank: Analyze a method blank with each batch of samples to check for laboratory contamination. 5.2. Matrix Spike: Analyze a spiked matrix sample to assess method performance and matrix effects. 5.3. Internal Standard Recovery: Monitor the recovery of the ¹³C-labeled EH-TBB internal standard. Recoveries should be within 70-130%. 5.4. Calibration: Generate a multi-point calibration curve (e.g., 0.1 to 100 ng/mL) with a correlation coefficient (r²) > 0.995.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the inter-laboratory comparison of EH-TBB measurements.
Caption: Experimental workflow for EH-TBB analysis in sediment samples.
Caption: Logical flow of the inter-laboratory comparison study.
A Comparative Guide to Certified Reference Materials for 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (TBB) and its Alternative, bis(2-ethylhexyl) tetrabromophthalate (TBPH)
For researchers, scientists, and drug development professionals engaged in the analysis of emerging flame retardants, the selection of high-quality certified reference materials (CRMs) is paramount for ensuring accurate and reliable results. This guide provides a comprehensive comparison of CRMs for 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (TBB) and a primary alternative, bis(2-ethylhexyl) tetrabromophthalate (TBPH). Both TBB and TBPH are major components of the commercial flame retardant mixture Firemaster 550 and are increasingly detected in environmental and biological samples.
Comparison of Certified Reference Materials
Several reputable suppliers offer CRMs for TBB and TBPH. The following table summarizes the available products, providing a direct comparison to aid in the selection of the most suitable material for your research needs.
| Product Name | Supplier | Catalog Number | Format | Concentration | Purity | Storage Condition |
| This compound | AccuStandard | FRS-041S | 100 µg/mL in Toluene (B28343) | 100 µg/mL | Not specified | Ambient (>5 °C)[1] |
| This compound | CRM LABSTANDARD | LBS1Y6V3178 | Neat | Not applicable | ≥ 95% | Not specified[2] |
| This compound | LGC Standards | TRC-E925000 | Neat | Not applicable | Not specified | Not specified |
| bis(2-ethylhexyl) 3,4,5,6-tetrabromophthalate | LGC Standards | DRE-C10652100 | Neat | Not applicable | Not specified | 20°C ± 4°C[3] |
| TBPH (bis(2-ethylhexyl)tetrabromophthalate) (unlabeled) | Cambridge Isotope Laboratories | ULM-9946-1.2 | 50 µg/mL in Toluene | 50 µg/mL | 95% | Refrigerated (+2°C to +8°C)[4] |
Physicochemical Properties
Understanding the fundamental physicochemical properties of TBB and TBPH is crucial for developing analytical methods and interpreting toxicological data.
| Property | This compound (TBB) | bis(2-ethylhexyl) tetrabromophthalate (TBPH) |
| CAS Number | 183658-27-7[1] | 26040-51-7[3] |
| Molecular Formula | C₁₅H₁₈Br₄O₂ | C₂₄H₃₄Br₄O₄[3] |
| Molecular Weight | 549.9 g/mol | 706.14 g/mol [3] |
| Melting Point | -93 °C[1] | Not available |
| Boiling Point | 110.6 °C[1] | Not available |
Comparative Toxicological Data: In-Vitro Hormone Activities
A critical aspect of evaluating TBB and TBPH is their potential to disrupt endocrine signaling pathways. A comparative study using luciferase reporter gene assays has provided valuable insights into their hormonal activities.[5][6]
| Hormonal Activity (IC₅₀ in µM) | TBB | TBPH | TBBA (TBB metabolite) | TBMEPH (TBPH metabolite) |
| Anti-glucocorticoid | 1.9 | 0.3 | Not active | Not active |
| Anti-androgenic | 43.5 | 0.1 | 47.5 | 1.3 |
| Anti-thyroidal | 37.5 | 0.1 | 22.8 | 32.3 |
These data indicate that both parent compounds, TBB and TBPH, as well as their metabolites, exhibit antagonistic effects on androgen and thyroid hormone receptors. Notably, TBPH consistently demonstrates higher potency (lower IC₅₀ values) across all tested activities compared to TBB.
Experimental Protocols
Accurate quantification of TBB and TBPH in biological matrices is essential for exposure assessment and toxicological studies. Below is a generalized experimental protocol based on common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Protocol: Quantification of TBB and TBPH in Biological Samples by LC-MS/MS
-
Sample Preparation (Solid Phase Extraction - SPE)
-
Homogenize 0.5 g of tissue sample.
-
Spike the homogenate with an appropriate internal standard (e.g., ¹³C-labeled TBB and TBPH).
-
Add 5 mL of 0.1 M HCl and vortex for 1 minute.
-
Load the sample onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 5 mL of 50% methanol (B129727) in water.
-
Elute the analytes with 10 mL of dichloromethane.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol.
-
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 5 mM Ammonium acetate (B1210297) in water.
-
Mobile Phase B: 5 mM Ammonium acetate in methanol.
-
Gradient: Start with 80% B, increase to 100% B over 10 minutes, hold for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for TBB, TBPH, and their internal standards.
-
Data Analysis: Quantify the analytes by comparing the peak area ratios of the native compounds to their corresponding labeled internal standards against a calibration curve.
-
-
Signaling Pathway Disruption
The toxicological data strongly suggest that TBB and TBPH can interfere with nuclear receptor signaling. The following diagram illustrates a simplified workflow for assessing the antagonistic activity of these compounds on the androgen receptor.
Caption: Workflow for determining androgen receptor antagonism.
References
- 1. accustandard.com [accustandard.com]
- 2. This compound – CRM LABSTANDARD [crmlabstandard.com]
- 3. Bis(2-ethylhexyl) 3,4,5,6-tetrabromophthalate [lgcstandards.com]
- 4. TBPH (bis(2-ethylhexyl)tetrabromophthalate) (unlabeled) 50 µg/mL in toluene - Cambridge Isotope Laboratories, ULM-9946-1.2 [isotope.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of in vitro hormone activities of novel flame retardants TBB, TBPH and their metabolites TBBA and TBMEPH using reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to EH-TBB and Bis(2-ethylhexyl) 2,3,4,5-tetrabromophthalate (TBPH) for Researchers
This guide provides a comprehensive comparison of two prominent brominated flame retardants, 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB) and bis(2-ethylhexyl) 2,3,4,5-tetrabromophthalate (TBPH). It is designed for researchers, scientists, and drug development professionals, offering a detailed analysis of their performance, toxicological profiles, and the experimental methodologies used for their evaluation.
Chemical and Physical Properties
Both EH-TBB and TBPH are additive flame retardants, meaning they are physically mixed with the polymer matrix rather than chemically bonded. They are often used in combination, notably as components of the commercial flame retardant mixture Firemaster® 550.[1][2]
| Property | EH-TBB (TBB) | TBPH (BEH-TEBP) |
| Chemical Formula | C₁₅H₁₈Br₄O₂ | C₂₄H₃₄Br₄O₄ |
| Molar Mass | 549.92 g/mol | 706.14 g/mol |
| Structure | Ester of tetrabromobenzoic acid and 2-ethylhexanol. | Diester of tetrabromophthalic acid and 2-ethylhexanol. |
| CAS Number | 183658-27-7 | 26040-51-7 |
| Appearance | Light yellow oil | Colorless or yellow oil |
| Boiling Point | 477.5±40.0 °C (Predicted) | 584.8°C at 760 mmHg |
| Water Solubility | Very low | 1.98 x 10⁻⁹ mg/L at 25°C (estimated) |
| Log Kow | 7.73 - 8.75 (estimated) | 9.48 - 11.95 (estimated) |
Flame Retardant Performance
While direct comparative studies quantifying the individual flame retardant efficacy of EH-TBB and TBPH are limited in the public domain, their combined use in formulations like Firemaster® 550 indicates a synergistic or complementary effect. This mixture is known to be an effective flame retardant in flexible polyurethane foams.[1][2] The primary mechanism of action for brominated flame retardants like EH-TBB and TBPH is in the gas phase, where they release bromine radicals upon thermal decomposition. These radicals interfere with the combustion chain reactions in the flame, thus inhibiting fire propagation.[3]
Future research should focus on isolating the individual contributions of EH-TBB and TBPH to flame retardancy in various polymer systems through standardized testing.
Toxicological Profile: A Comparative Overview
Both EH-TBB and TBPH have been the subject of toxicological evaluation due to their potential for human exposure and environmental persistence.
Endocrine Disruption
Studies using in vitro reporter gene assays have demonstrated that both EH-TBB and TBPH, as well as their metabolites, can exhibit anti-androgenic and anti-thyroid hormonal activities.[4][5][6]
| Compound | Anti-Androgenic Activity (IC₅₀) | Anti-Thyroid Hormonal Activity (IC₅₀) | Anti-Glucocorticoid Activity (IC₅₀) |
| EH-TBB | 43.5 μM | 37.5 μM | 1.9 μM |
| TBPH | 0.1 μM | 0.1 μM | 0.3 μM |
| TBBA (metabolite of EH-TBB) | 47.5 μM | 22.8 μM | - |
| TBMEHP (metabolite of TBPH) | 1.3 μM | 32.3 μM | - |
Data sourced from Klopčič et al. (2016)[4][5][6]
These results suggest that TBPH is a more potent endocrine disruptor in these in vitro systems compared to EH-TBB. Metabolism can also modulate the endocrine activity of these compounds.[4][5][6]
General Toxicity
In a comparative study in rats, exposure to high doses of various brominated flame retardants, including EH-TBB and TBPH, showed that neither compound induced liver histopathologic alterations.[7] However, another study in American kestrels indicated that in ovo exposure to EH-TBB was associated with reduced hatching success at a concentration of 50 ng/g, while TBPH exposure led to increased oxidative stress.[8]
Experimental Protocols
Flame Retardancy Testing
Objective: To evaluate the thermal stability and decomposition characteristics of the flame retardant and the treated polymer.
Typical Protocol:
-
A small sample (typically 5-10 mg) of the material is placed in a high-precision balance within a furnace.
-
The sample is heated at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[9][10]
-
The weight loss of the sample is recorded as a function of temperature.
-
Key parameters analyzed include the onset temperature of decomposition, the temperature of maximum weight loss rate, and the percentage of char residue at the end of the experiment.[11][12]
Caption: Key components of a cone calorimeter setup.
Objective: To determine the flammability classification of a plastic material.
Typical Protocol:
-
A rectangular bar specimen is held vertically.
-
A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed.
-
The afterflame time is recorded.
-
A second flame application of 10 seconds is made after the first afterflame extinguishes.
-
The afterflame and afterglow times for the second application are recorded.
-
Observations of flaming drips that ignite a cotton patch placed below the specimen are also noted.
-
Materials are classified as V-0, V-1, or V-2 based on the burning times and dripping behavior. [13][14][15][16]
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.
Typical Protocol (based on ASTM D2863):
-
A small, vertically oriented specimen is placed in a glass chimney.
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney.
-
The top of the specimen is ignited.
-
The oxygen concentration is adjusted until the flame is just sustained.
-
The LOI is the minimum percentage of oxygen that supports combustion for a specified period or over a specified length of the specimen. [17]
Toxicological Testing
Objective: To assess the potential of a chemical to activate or inhibit hormone receptor signaling pathways.
General Protocol:
-
Genetically modified cells containing a hormone receptor (e.g., androgen or thyroid hormone receptor) and a reporter gene (e.g., luciferase) linked to a hormone-responsive promoter are cultured. [18][19][20][21]2. The cells are exposed to various concentrations of the test compound (e.g., EH-TBB or TBPH).
-
For antagonist assays, cells are co-exposed to the test compound and a known hormone agonist.
-
After an incubation period, the cells are lysed, and the activity of the reporter gene product (e.g., light produced by luciferase) is measured.
-
An increase in reporter activity indicates agonistic effects, while a decrease in agonist-induced activity suggests antagonistic effects. [11]
Reporter Gene Assay Workflow
Caption: General workflow for a reporter gene assay.
Objective: To identify the metabolic pathways and major metabolites of a compound.
General Protocol using Liver Microsomes:
-
Liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s), are prepared from human or animal liver tissue. [22][13][23][24][25]2. The test compound is incubated with the liver microsomes in the presence of necessary cofactors (e.g., NADPH for Phase I reactions, UDPGA for glucuronidation). [22][13]3. The reaction is stopped after a specific time.
-
The reaction mixture is analyzed using analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.
Conclusion
EH-TBB and TBPH are widely used brominated flame retardants with distinct chemical properties and toxicological profiles. While their combined use in commercial mixtures has proven effective for flame retarding polyurethane foams, a clear, publicly available, head-to-head comparison of their individual performance is lacking. Toxicological data from in vitro studies suggest that TBPH may have a higher potential for endocrine disruption than EH-TBB. This guide provides researchers with a foundational understanding of these two compounds and the standardized methodologies required for their evaluation, highlighting the need for further direct comparative studies to fully elucidate their respective performance and risk profiles.
References
- 1. lanxess.com [lanxess.com]
- 2. GREAT LAKES INTRODUCES A NEW FLAME RETARDANT FOR FLEXIBLE POLYURETHANE FOAMS, Firemaster® 550 is Commercialised [pressreleasefinder.com]
- 3. Environmental Impact of Flame Retardants (Persistence and Biodegradability) [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Comparison of in vitro hormone activities of novel flame retardants TBB, TBPH and their metabolites TBBA and TBMEPH using reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Toxicity and Liver Transcriptomics of Legacy and Emerging Brominated Flame Retardants following 5-Day Exposure in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thyroid disruption and oxidative stress in American kestrels following embryonic exposure to the alternative flame retardants, EHTBB and TBPH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tainstruments.com [tainstruments.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. mdpi.com [mdpi.com]
- 13. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. specialchem.com [specialchem.com]
- 15. protolabs.com [protolabs.com]
- 16. Combustion (Fire) Tests for Plastics | UL [ul.com]
- 17. researchgate.net [researchgate.net]
- 18. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eubopen.org [eubopen.org]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
- 22. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 23. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 24. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Analysis of the Environmental Persistence of EH-TBB and PBDEs
Guide for Researchers and Scientific Professionals
The phase-out of polybrominated diphenyl ethers (PBDEs) due to their environmental persistence, bioaccumulative nature, and associated health concerns has led to the introduction of various alternative flame retardants. Among these is 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB), a principal component of the Firemaster® 550 mixture.[1][2] This guide provides an objective comparison of the environmental persistence and fate of EH-TBB relative to the legacy PBDEs it was designed to replace. The comparison is supported by experimental data on physicochemical properties, degradation half-lives, and bioaccumulation potential.
Physicochemical Properties
The environmental transport and partitioning of a compound are largely governed by its physicochemical properties. Properties such as the octanol-water partition coefficient (log Kₒw), water solubility, and vapor pressure dictate whether a substance will preferentially reside in soil/sediment, water, or air.
| Property | EH-TBB | BDE-47 (Tetra-BDE) | BDE-99 (Penta-BDE) | BDE-209 (Deca-BDE) |
| Molecular Formula | C₁₅H₁₈Br₄O₂ | C₁₂H₆Br₄O | C₁₂H₅Br₅O | C₁₂Br₁₀O |
| Log Kₒw | 7.73 - 8.75[3] | 6.81 | 7.26 | 9.97 |
| Water Solubility | Very Low[4] | 1.3 µg/L | 0.2 µg/L | <0.1 µg/L |
| Vapor Pressure | Very Low[4] | 1.3 x 10⁻⁷ mm Hg | 5.5 x 10⁻⁸ mm Hg | 2.5 x 10⁻¹¹ mm Hg |
Data for PBDEs sourced from publicly available chemical databases.
Environmental Persistence and Degradation
A compound's persistence is defined by its resistance to degradation from biological and physical processes, often expressed as a half-life (t½) in various environmental compartments. While PBDEs are known for their long-term stability, studies on EH-TBB suggest it is also persistent, though degradation pathways and rates differ.[4][5]
Degradation Half-Life Comparison
| Environmental Compartment | Degradation Process | EH-TBB | PBDEs (Congener Specific) |
| Solution (Lab) | Photodegradation | 85.7 - 220.2 min[6] | Nona-BDEs: 4.3 - 12.8 min[6] |
| Soil | Biodegradation | Expected to be persistent[4] | BDE-209: Half-life is shorter than in sediment[7] |
| Sediment | Biodegradation | Expected to be persistent[4] | BDE-209: Half-life is 4x greater than in soil[7] |
| Water | Biodegradation | Expected to be persistent[4] | Generally slow degradation[5] |
Key Degradation Pathways:
-
Photodegradation: Both EH-TBB and PBDEs are susceptible to photodegradation.[6] For PBDEs, this process is a significant transformation pathway, where highly brominated congeners like BDE-209 can undergo reductive debromination to form lower-brominated, and potentially more bioavailable and toxic, congeners.[8][9] Studies show that EH-TBB also photodegrades, primarily forming debrominated products, but at a slower rate than nonabrominated PBDEs under similar laboratory conditions.[6]
-
Biodegradation: Biodegradation is generally a slow process for both classes of compounds.[4][5] For PBDEs, degradation rates are influenced by the degree of bromination and environmental conditions (aerobic vs. anaerobic).[10][11] While some microorganisms can degrade PBDEs, the process is often incomplete.[10] EH-TBB is also expected to have limited aerobic biodegradation potential and persist in soil and sediment.[4]
Bioaccumulation Potential
Bioaccumulation refers to the accumulation of substances in an organism at a higher concentration than in the surrounding environment. This is a significant concern for PBDEs, particularly the lower-brominated congeners which can biomagnify up the food chain.[5][12]
| Compound Class | Bioaccumulation Metric | Finding |
| EH-TBB | Bioaccumulation Potential | Empirical data suggest a limited potential for accumulation in biota; metabolism products have been detected in in vivo studies.[4] |
| PBDEs | Biomagnification Factor (BMF) | Mild to moderate biomagnification observed for BDE-28, -47, -66, -100, -153, and -154 (BMFs of 1.1–5.3 in a snake/frog food chain).[13] |
Lower-brominated PBDEs are known to accumulate in fatty tissues and biomagnify, with concentrations increasing at higher trophic levels.[5][14] In contrast, available evidence suggests EH-TBB has a lower potential for bioaccumulation, partly due to its metabolism within organisms.[4]
Experimental Protocols
Protocol 1: Photodegradation Kinetics in Solution
This protocol is a generalized methodology based on studies investigating the photolytic fate of brominated flame retardants.[6]
-
Preparation of Solutions: Prepare stock solutions of EH-TBB and individual PBDE congeners (e.g., BDE-206, BDE-207, BDE-208) in a suitable organic solvent (e.g., hexane, toluene, or methanol) at a known concentration (e.g., 50 ng/μL).
-
Experimental Setup: Transfer aliquots of the stock solution into sealed quartz tubes. Quartz is used as it is transparent to a wide spectrum of UV light.
-
Exposure: Place the tubes under a controlled light source. For environmentally relevant data, exposure to natural sunlight is preferred. A dark control, wrapped in aluminum foil, should be run in parallel to account for any non-photolytic degradation.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 80, 160 minutes), remove a tube for analysis.
-
Sample Analysis: Analyze the concentration of the parent compound and any degradation products using Gas Chromatography-Mass Spectrometry (GC-MS). An internal standard is used for quantification.
-
Data Analysis: Plot the natural log of the concentration versus time. The degradation rate constant (k) is determined from the slope of the line. The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
Protocol 2: Aerobic Soil Biodegradation Study
This protocol outlines a typical laboratory microcosm experiment to assess the biodegradation of flame retardants in soil.
-
Soil Collection and Preparation: Collect fresh soil from a location with no known history of flame retardant contamination. Sieve the soil (e.g., 2 mm mesh) to remove large debris and homogenize. Characterize the soil for properties such as pH, organic carbon content, and microbial biomass.
-
Spiking: Spike the soil with a solution of the test compound (EH-TBB or a PBDE congener) in a carrier solvent. After the solvent evaporates, mix the soil thoroughly to ensure uniform distribution of the contaminant. The final concentration should be environmentally relevant.
-
Microcosm Setup: Distribute the spiked soil (e.g., 50 g) into multiple replicate glass flasks. Add purified water to adjust the soil moisture to a specific percentage of its water-holding capacity (e.g., 60%). Cover the flasks with a gas-permeable material to allow air exchange while minimizing water loss.
-
Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C). Maintain aerobic conditions by ensuring adequate headspace and periodic mixing if necessary. A sterile control (e.g., using autoclaved soil) should be included to differentiate between biotic and abiotic degradation.
-
Sampling and Extraction: At specified time points (e.g., day 0, 7, 14, 30, 60, 90), destructively sample replicate flasks. Extract the target compounds from the soil using an appropriate solvent extraction method, such as pressurized liquid extraction (PLE) or Soxhlet extraction.
-
Analysis and Calculation: Clean up the extracts and analyze them via GC-MS or LC-MS/MS to quantify the remaining concentration of the parent compound. Calculate the half-life based on the observed degradation over time, typically using first-order kinetics.
Visualizations
Conceptual Model of Environmental Fate
The following diagram illustrates the primary environmental pathways for additive flame retardants like EH-TBB and PBDEs following their release from consumer products.
Caption: Environmental pathways of additive flame retardants.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on currently available research. The environmental fate and toxicity of emerging flame retardants are areas of active investigation.
References
- 1. After the PBDE Phase-Out: A Broad Suite of Flame Retardants in Repeat House Dust Samples from California - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. canada.ca [canada.ca]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate: identifying potential markers of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The environmental fate of polybrominated diphenyl ethers (PBDEs) in western Taiwan and coastal waters: evaluation with a fugacity-based model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 9. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 10. Aerobic Degradation Characteristics and Mechanism of Decabromodiphenyl Ether (BDE-209) Using Complex Bacteria Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.vscht.cz [web.vscht.cz]
- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 13. Bioaccumulation characteristics of PBDEs and alternative brominated flame retardants in a wild frog-eating snake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Polybrominated Diphenyl Ethers (PBDEs): New Pollutants-Old Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolism of 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB) Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of the flame retardant 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB) across various species. The information presented is intended to support research, risk assessment, and the development of safer alternatives.
Executive Summary
The metabolism of EH-TBB is a critical factor in determining its bioaccumulation potential and toxicity. Across the studied species, including humans, rats, mice, and fish, the primary metabolic pathway is the hydrolysis of the ester bond, catalyzed by carboxylesterases, to form 2,3,4,5-tetrabromobenzoic acid (TBBA). This initial step is followed by further conjugation in some species. While the qualitative metabolic pathway appears conserved, significant quantitative differences in the rate of metabolism exist between species and tissues.
Comparative Metabolic Pathways
The principal metabolic transformation of EH-TBB involves a Phase I hydrolysis reaction.
Primary Metabolic Pathway of EH-TBB
Caption: Primary metabolic pathway of EH-TBB.
In mammals such as humans and rats, as well as in fish like trout, EH-TBB is metabolized to TBBA.[1][2][3] This reaction is primarily catalyzed by carboxylesterases found in various tissues, including the liver, intestine, and skin.[1][2][3] In rats, TBBA can undergo further Phase II conjugation to form sulfate and glycine (B1666218) conjugates before excretion.
Quantitative Comparison of EH-TBB Metabolism
The efficiency of EH-TBB metabolism varies significantly across species and tissues, as indicated by the kinetic parameters Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximum velocity).
| Species | Tissue | Subcellular Fraction | Vmax (nmol/min/mg protein) | Km (µM) | Reference |
| Human | Liver | Microsomes | 0.644 ± 0.144 | 11.1 ± 3.9 | [3] |
| Skin | S9 | 0.0152 | - | [1] | |
| Rat | Liver | Microsomes | 6.25 ± 0.58 | - | [3] |
| Liver | Cytosol | 0.422 ± 0.093 | - | [3] | |
| Intestine | Microsomes | 0.203 ± 0.004 | - | [3] | |
| Porcine | - | Purified Carboxylesterase | 6.29 ± 0.58 | 9.3 ± 2.2 | [3] |
| Trout | Liver | Microsomes | TBBA formation confirmed, but kinetic data not reported | - | [1] |
Note: A lower Km value indicates a higher affinity of the enzyme for the substrate. A higher Vmax value indicates a faster metabolic rate. The data clearly shows that rat liver microsomes metabolize EH-TBB at a much faster rate than human liver microsomes.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of metabolic studies. Below are summarized protocols from key in vitro studies on EH-TBB metabolism.
In Vitro Metabolism Assay Using Liver S9 Fractions or Microsomes
This protocol is a generalized representation based on methodologies reported for studying xenobiotic metabolism in mammalian, avian, and fish liver preparations.[2][3][4][5][6]
Experimental Workflow for In Vitro Metabolism
Caption: Generalized workflow for in vitro metabolism assays.
1. Preparation of Liver Subcellular Fractions (S9 or Microsomes):
-
Livers are homogenized in a buffer solution (e.g., sucrose, HEPES, KCl, MgCl2, EDTA at pH 7.4).[4]
-
The homogenate is subjected to differential centrifugation to isolate the S9 fraction (post-mitochondrial supernatant) or the microsomal fraction (pellet after ultracentrifugation of the S9 fraction).[4]
-
Protein concentration is determined using a standard method (e.g., BCA protein assay).
2. Incubation Conditions:
-
Reaction Mixture: A typical incubation mixture contains the liver subcellular fraction (e.g., 0.5 mg/mL protein), a buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4), and the test compound (EH-TBB) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is low, typically <1%).[2][5]
-
Cofactors: For carboxylesterase-mediated hydrolysis of EH-TBB, no additional cofactors are required.[3] For studying potential cytochrome P450 (CYP)-mediated metabolism, a NADPH-regenerating system is added (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[6]
-
Incubation: The reaction mixture is typically pre-incubated at a physiologically relevant temperature (e.g., 37°C for mammals) before initiating the reaction by adding the substrate. The incubation is carried out with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).[6]
-
Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile (B52724) or ethyl acetate), which also serves to precipitate proteins.[5]
3. Sample Analysis:
-
After termination, the mixture is centrifuged to pellet the precipitated protein.
-
The supernatant containing the parent compound and its metabolites is collected for analysis.
-
Quantification of EH-TBB and its primary metabolite, TBBA, is performed using analytical techniques such as UPLC-MS/MS.
Analytical Method for TBBA Quantification
The analysis of TBBA in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity.
Sample Preparation for Urine Analysis:
-
Enzymatic Deconjugation (for total TBBA): To measure both free and conjugated TBBA, urine samples are often treated with β-glucuronidase and/or sulfatase to hydrolyze the conjugates.
-
Solid-Phase Extraction (SPE): The urine sample is then subjected to solid-phase extraction for cleanup and concentration of the analyte. A reversed-phase or mixed-mode sorbent can be used.[7][8][9]
-
Condition the SPE cartridge (e.g., with methanol (B129727) and water).
-
Load the pre-treated urine sample.
-
Wash the cartridge to remove interferences (e.g., with a low percentage of organic solvent in water).
-
Elute the analyte (TBBA) with an organic solvent (e.g., methanol or acetonitrile).
-
-
The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.
UPLC-Q-Exactive Orbitrap MS/MS Analysis:
-
Chromatographic Separation: A C18 reversed-phase column is commonly used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[10][11][12]
-
Mass Spectrometry: Detection is performed using a high-resolution mass spectrometer, such as a Q-Exactive Orbitrap, in negative electrospray ionization (ESI) mode.[10][11][12]
-
Quantification: Multiple reaction monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion (TBBA) to specific product ions.
Conclusion
The metabolism of EH-TBB to TBBA is a consistent pathway across different species, driven by carboxylesterases. However, the rate of this metabolism varies considerably, with rats showing a much higher metabolic capacity than humans in vitro. Data for avian and a wider range of fish species, particularly quantitative kinetic data, are still lacking and represent a significant data gap for comprehensive comparative risk assessment. The provided experimental protocols offer a foundation for conducting further comparative studies to address these knowledge gaps.
References
- 1. Comparison of xenobiotic metabolism in phase I oxidation and phase II conjugation between rats and bird species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oyc.co.jp [oyc.co.jp]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid-phase extraction of 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid from urine drug-testing specimens with the cerex polycrom-THC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparative metabolism as a key driver of wildlife species sensitivity to human and veterinary pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of EH-TBB and Alternative Flame Retardants in Flexible Polyurethane Foam
For researchers, scientists, and product development professionals, this guide provides an objective comparison of the flame retardant performance of 2-Ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB) against prominent alternatives, supported by experimental data. This analysis focuses on flexible polyurethane foam (FPUF), a common application for these additives.
EH-TBB is a brominated flame retardant (BFR) frequently used as a component in commercial flame retardant mixtures, such as Firemaster® 550, to enable flexible polyurethane foams to meet flammability standards.[1][2] Growing scrutiny of halogenated flame retardants has led to increased interest in the performance of alternatives, including other BFRs like Decabromodiphenyl Ethane (DBDPE) and various halogen-free organophosphate flame retardants (OPFRs).
This guide synthesizes available data on the performance of these flame retardants based on key industry-standard tests: Limiting Oxygen Index (LOI), UL-94 vertical and horizontal burn tests, and Cone Calorimetry.
Quantitative Performance Data
The following tables summarize the flame retardant performance of EH-TBB (as part of the Firemaster® 550 mixture), DBDPE, and a representative organophosphate flame retardant in flexible polyurethane foam. It is important to note that a direct comparison is challenging due to variations in foam formulations, flame retardant loading levels, and specific test conditions across different studies.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Flammability Ratings
| Flame Retardant System | Polymer Matrix | Loading Level (% wt.) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Citation(s) |
| EH-TBB / BEH-TEBP (in Firemaster® 550) | Flexible Polyurethane Foam | Not Specified | Not Reported | Meets HF-1 | [2] |
| DBDPE (in core-shell particle) | Flexible Polyurethane Foam | 20 | 33.6 | V-0 | [3] |
| MPBT (Organophosphate) | Flexible Polyurethane Foam | 10 | 22.5 | Pass (Vertical Burn) | [4] |
| MPBT (Organophosphate) | Flexible Polyurethane Foam | 15 | 23.5 | Not Reported | [4] |
| Unmodified Foam | Flexible Polyurethane Foam | 0 | ~18-21 | Fails | [5] |
Table 2: Cone Calorimeter Data (Heat Release Characteristics)
| Flame Retardant System | Polymer Matrix | Loading Level (% wt.) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Citation(s) |
| EH-TBB / BEH-TEBP | Not enough data available | Not enough data available | Not enough data available | Not enough data available | |
| DBDPE | Not enough data available | Not enough data available | Not enough data available | Not enough data available | |
| MPBT (Organophosphate) | Flexible Polyurethane Foam | 15 | 453 | Not Reported | [4] |
| Unmodified Foam | Flexible Polyurethane Foam | 0 | >800 (Typical) | Not Reported | [4] |
Experimental Protocols
Detailed methodologies for the key flammability tests are crucial for interpreting the presented data and for designing future comparative studies.
Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589)
Objective: This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that is required to just support flaming combustion of a material under specified test conditions.
Methodology:
-
A small, vertically oriented test specimen is placed inside a transparent glass chimney.
-
A controlled mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.
-
The top edge of the specimen is ignited with a flame.
-
The oxygen concentration in the gas mixture is systematically varied.
-
The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the flame is self-sustaining for a specified period or burns a specified length of the specimen.
UL-94 Flammability Test
Objective: This test evaluates the burning characteristics (e.g., self-extinguishing properties, dripping behavior) of plastic materials in response to a small open flame.
Methodology (Vertical Burn Test - V-0, V-1, V-2):
-
A rectangular bar specimen is held vertically at its upper end.
-
A calibrated flame is applied to the lower end of the specimen for 10 seconds and then removed. The duration of flaming is recorded.
-
Immediately after the flaming ceases, the flame is reapplied for another 10 seconds. The durations of flaming and glowing after the second flame application are recorded.
-
A layer of dry absorbent cotton is placed below the specimen to determine if flaming drips ignite it.
-
Materials are classified as V-0, V-1, or V-2 based on the flaming and glowing times and whether dripping particles ignite the cotton. V-0 is the most stringent classification.
Methodology (Horizontal Burn Test for Foamed Materials - HF-1, HF-2, HBF):
-
A larger specimen is supported horizontally on a wire mesh.
-
A flame is applied to one end for 60 seconds.
-
The burning rate and after-flame time are measured.
-
Classification is based on the burning rate and whether the specimen self-extinguishes before a specified mark.
Cone Calorimeter Test (ASTM E1354 / ISO 5660)
Objective: This test measures the heat release rate and other flammability properties of materials under controlled radiant heat exposure.
Methodology:
-
A square specimen (typically 100 mm x 100 mm) is placed horizontally on a load cell.
-
The specimen is exposed to a controlled level of radiant heat from a conical heater.
-
An electric spark igniter is positioned above the specimen to ignite the evolved flammable gases.
-
The combustion gases are collected by an exhaust hood, and the oxygen concentration is continuously measured.
-
The heat release rate is calculated based on the principle of oxygen consumption calorimetry.
-
Key parameters measured include:
-
Time to Ignition (TTI): The time it takes for the specimen to ignite.
-
Peak Heat Release Rate (pHRR): The maximum rate of heat released during combustion. A lower pHRR indicates a less intense fire.
-
Total Heat Release (THR): The total amount of heat released throughout the combustion process.
-
Smoke Production Rate (SPR): The rate at which smoke is generated.
-
Diagrams
Caption: Workflow for the evaluation of flame retardant performance in polyurethane foam.
Conclusion
Based on the available data, DBDPE demonstrates strong flame retardant efficacy in flexible polyurethane foam, achieving a high Limiting Oxygen Index and the most stringent UL-94 vertical burn rating (V-0). Organophosphate flame retardants also show promise in increasing the LOI and reducing heat release rates, with their performance being concentration-dependent.
For EH-TBB, as a key component of the Firemaster® 550 mixture, its performance is validated by the ability of formulated foams to meet specific flammability standards like UL-94 HF-1.[2] However, a lack of publicly available, detailed quantitative data from LOI and cone calorimeter tests for EH-TBB as a standalone additive makes a direct, granular comparison with its alternatives challenging.
The selection of a flame retardant will ultimately depend on a holistic assessment of its fire safety performance, efficiency at different loading levels, impact on the physical properties of the foam, and its health and environmental profile. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses to inform the development of safer and more effective flame-retardant solutions for flexible polyurethane foams.
References
- 1. lanxess.com [lanxess.com]
- 2. GREAT LAKES INTRODUCES A NEW FLAME RETARDANT FOR FLEXIBLE POLYURETHANE FOAMS, Firemaster® 550 is Commercialised [pressreleasefinder.com]
- 3. Enhanced flame retardancy and thermal stability in flexible polyurethane foam through synergistic core-shell structured DBDPE@PMA particles - Arabian Journal of Chemistry [arabjchem.org]
- 4. The improvement of fire safety performance of flexible polyurethane foam by Highly-efficient P-N-S elemental hybrid synergistic flame retardant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
Emerging vs. Legacy Flame Retardants: A Comparative Risk Assessment of EH-TBB and Legacy BFRs
A detailed guide for researchers and drug development professionals on the comparative risk profiles of the emerging brominated flame retardant (BFR), 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB), and legacy BFRs, primarily focusing on polybrominated diphenyl ethers (PBDEs).
Introduction
The phase-out of legacy brominated flame retardants (BFRs) like polybrominated diphenyl ethers (PBDEs) due to their persistence, bioaccumulation, and toxicity has led to the widespread use of alternative flame retardants, including EH-TBB.[1][2] This guide provides a comprehensive comparison of the risk assessment of EH-TBB exposure relative to these legacy BFRs, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data for EH-TBB and representative legacy BFRs, offering a side-by-side comparison of their toxicological and environmental properties.
Table 1: Comparative Toxicity Data (NOAEL/LOAEL)
| Compound | Species | Exposure Route | Endpoint | NOAEL | LOAEL | Reference |
| EH-TBB | Rat (SD) | Gavage | Disposition (single dose) | 55 mg/kg | - | [3] |
| PentaBDEs | Rat/Mouse | - | Neurobehavioral Development | - | 0.6 mg/kg bw | [4] |
| OctaBDEs | Rat/Rabbit | - | Fetal Toxicity/Teratogenicity | - | 2 mg/kg bw | [4] |
| DecaBDEs | Adult Animals | - | Thyroid, Liver, Kidney Morphology | - | 80 mg/kg bw | [4] |
| TBBPA | - | - | Renal Effects | - | ~250 mg/kg bw | [4] |
| HBCD | - | - | Liver and Thyroid Hormones | - | 100 mg/kg bw/day | [4] |
NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level. Data for EH-TBB on specific toxicological endpoints like reproductive or neurotoxicity leading to a NOAEL/LOAEL is limited in the reviewed literature.
Table 2: Bioaccumulation and Persistence
| Compound/Congener | Bioaccumulation Factor (BAF) | Half-Life | Reference |
| EH-TBB | BCF in fish (M. cephalus): 16 | - | [5] |
| PBDEs (general) | BAFs in aquatic organisms can be high | - | [6][7] |
| BDE-47 | - | 1.8 - 3.0 years (human) | [3] |
| BDE-99 | - | 2.9 - 5.4 years (human) | [3] |
| BDE-153 | - | 6.5 - 11.7 years (human) | [3] |
| BDE-209 | - | ~15 days (human) | [8] |
| HBB | BCF in fish (K. punctatus): 27,000 | - | [5] |
| PBT | BCF >2000 in some fish species | - | [5] |
BAF: Bioaccumulation Factor; BCF: Bioconcentration Factor. BAF values can vary significantly depending on the species and environmental conditions.
Table 3: Human Exposure Levels (Serum Concentrations)
| Compound/Congener | Population | Geometric Mean Concentration (ng/g lipid) | Reference |
| EH-TBB | Norwegian | 5.6 | [9] |
| BDE-47 | United States (2003-2004) | 20.5 | [6] |
| BDE-153 | United States (2003-2004) | 5.7 | [6] |
| BDE-99 | United States (2003-2004) | 5.0 | [6] |
| BDE-100 | United States (2003-2004) | 3.9 | [6] |
| Sum of Penta-BDEs | Greenlandic Men | 6.1 | [10] |
| Sum of Penta-BDEs | Polish Men | 1.7 | [10] |
| Sum of Penta-BDEs | Ukrainian Men | 0.87 | [10] |
Experimental Protocols
This section details the methodologies for key experiments cited in the risk assessment of EH-TBB and legacy BFRs.
In Vivo Rodent Toxicity and Disposition Study (for EH-TBB)
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of EH-TBB in rodents.
-
Test System: Female Sprague-Dawley (SD) rats and male B6C3F1 mice.[3]
-
Administration: Single or repeated oral gavage of [14C]-labeled EH-TBB at various dose levels (e.g., 0.1–100 µmol/kg).[3] Intravenous administration was also used to assess biliary elimination.[3]
-
Sample Collection: Urine and feces were collected at specified time intervals (e.g., up to 72 hours) to determine excretion patterns.[3] At the end of the study, tissues were collected to assess distribution and potential bioaccumulation.[3]
-
Analysis: Radioactivity in excreta and tissues was quantified using liquid scintillation counting. Metabolites in urine and feces were identified using techniques like high-performance liquid chromatography (HPLC) coupled with radiometric detection.[3]
In Vitro Thyroid Hormone Receptor Binding Assay
-
Objective: To assess the potential of BFRs to interfere with the binding of thyroid hormones to their transport proteins.
-
Principle: A competitive binding assay where the test compound's ability to displace radiolabeled thyroxine (T4) from human transthyretin (TTR) and albumin is measured.[11]
-
Procedure:
-
A solution containing a fixed concentration of radiolabeled T4 and a specific transport protein (TTR or albumin) is prepared.[11]
-
Increasing concentrations of the test BFR (or a known competitor as a positive control) are added to the solution.[11]
-
The mixture is incubated to allow for competitive binding to reach equilibrium.[11]
-
Protein-bound and free radiolabeled T4 are separated using techniques like spin columns.[11]
-
The amount of radioactivity in the eluate (representing the bound fraction) is measured using a gamma counter.[11]
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the binding of the radiolabeled T4 (IC50) is calculated to determine its binding affinity.[12]
Nrf2 Activation Assay (Luciferase Reporter Assay)
-
Objective: To determine if BFRs can activate the Nrf2 antioxidant response element (ARE) signaling pathway.
-
Principle: This assay utilizes a cell line that has been genetically modified to contain a luciferase reporter gene under the control of an ARE. Activation of the Nrf2 pathway leads to the production of luciferase, which can be quantified by measuring luminescence.
-
Procedure:
-
ARE-luciferase reporter cells are seeded in a multi-well plate.[13]
-
Cells are treated with various concentrations of the test BFR or a known Nrf2 activator (positive control).[13]
-
After an incubation period, the cells are lysed, and a luciferase substrate is added.[13]
-
The resulting luminescence is measured using a luminometer.[13]
-
-
Data Analysis: The fold induction of luciferase activity in treated cells compared to control cells is calculated to determine the extent of Nrf2 pathway activation.[13]
Androgen Receptor (AR) and Estrogen Receptor (ER) Transactivation Assays
-
Objective: To assess the potential of BFRs to act as agonists or antagonists of androgen and estrogen receptors.
-
Principle: These assays use cell lines that are engineered to express the respective hormone receptor (AR or ER) and a reporter gene (e.g., luciferase) that is activated upon receptor binding.[14][15]
-
Procedure (Agonist Mode):
-
Procedure (Antagonist Mode):
-
The cells are co-exposed to a known receptor agonist (e.g., testosterone (B1683101) for AR, estradiol (B170435) for ER) and various concentrations of the test BFR.[14][15]
-
A decrease in the agonist-induced reporter gene activity indicates that the compound is acting as a receptor antagonist.[14][15]
-
-
Data Analysis: Dose-response curves are generated to determine the potency (EC50 for agonists) and efficacy of the test compounds.[14]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by BFRs and a typical experimental workflow.
Caption: Disruption of Thyroid Hormone Signaling by BFRs.
Caption: Activation of the Nrf2 Antioxidant Pathway by BFRs.
Caption: General Workflow for an In Vivo Rodent Toxicity Study.
Discussion and Conclusion
The available data suggest that while EH-TBB is an emerging flame retardant with detectable human exposure, its risk profile, particularly concerning persistence and bioaccumulation, appears to be lower than that of many legacy PBDEs. Studies on the disposition of EH-TBB in rodents indicate that it is metabolized and excreted, with no significant tissue bioaccumulation observed after repeated oral doses.[3]
However, there are still significant data gaps regarding the chronic toxicity of EH-TBB, including its potential for neurotoxicity and reproductive toxicity at low doses. In vitro studies suggest that EH-TBB and its metabolites may possess endocrine-disrupting properties, including anti-estrogenic effects.[1][16]
In contrast, legacy BFRs, particularly the lower-brominated PBDEs, have been extensively studied and are known to be persistent, bioaccumulative, and toxic. They have been shown to disrupt thyroid hormone signaling, and some congeners are associated with neurodevelopmental and reproductive effects.[1][4]
While EH-TBB may present a reduced risk in terms of persistence and bioaccumulation compared to some legacy BFRs, its potential for endocrine disruption and other toxic effects warrants further investigation. A complete risk assessment will require more comprehensive long-term toxicity studies on EH-TBB. Researchers and drug development professionals should consider the distinct toxicological profiles of both emerging and legacy BFRs when evaluating potential environmental and health impacts.
References
- 1. researchgate.net [researchgate.net]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. Disposition of the Emerging Brominated Flame Retardant, 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate, in Female SD Rats and Male B6C3F1 Mice: Effects of Dose, Route, and Repeated Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HTRF Human Androgen Receptor Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 5. pure.korea.ac.kr [pure.korea.ac.kr]
- 6. Legacy and novel brominated flame retardants in a lab-constructed freshwater ecosystem: Distribution, bioaccumulation, and trophic transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Temporal Trends of Legacy and Current-Use Halogenated Flame Retardants in Lake Ontario in Relation to Atmospheric Loadings, Sources, and Environmental Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Approaches to Identify Thyroid Hormone Receptor-Dependent Transcriptional Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exposures, Mechanisms, and Impacts of Endocrine-Active Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. Optimization of an in vitro assay methodology for competitive binding of thyroidogenic xenobiotics with thyroxine on human transthyretin and albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stably Transfected Human Estrogen Receptor-α Transactivation Assay for Detection of Estrogenic Agonist and Antagonist Activity of Chemicals | RE-Place [re-place.be]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of In Vitro and In Vivo Toxicity Data for EH-TBB
This guide provides a detailed comparison of the toxicological data for 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB) from both in vitro and in vivo studies. The information is intended for researchers, scientists, and drug development professionals to facilitate a comprehensive understanding of the potential hazards associated with this emerging brominated flame retardant.
Data Presentation: Quantitative Toxicity Data
The following tables summarize the key quantitative findings from various toxicological studies on EH-TBB.
Table 1: In Vitro Toxicity of EH-TBB
| Cell Line | Endpoint | Concentration Range | Effect |
| LNCaP (Prostate Cancer) | Cell Proliferation | 0.0002 - 20 µM | Dose-dependent inhibition[1] |
| LAPC4 (Prostate Cancer) | Cell Proliferation | 0.0002 - 20 µM | Dose-dependent inhibition[1] |
| LNCaP (Prostate Cancer) | Androgen-driven Luciferase Activity | 20 µM (with 10 nM DHT) | Significant inhibition[1] |
| SH-SY5Y (Neuroblastoma) | Neural Function | 2.5 - 20 µM (2-24h exposure) | No impairment observed |
| H295R (Adrenocortical Carcinoma) | Estrogen Production | Not specified | Increased production[2] |
| Yeast Estrogen/Androgen Screen | Receptor Antagonism | Not specified | Weak anti-estrogenic and anti-androgenic effects[2] |
| Human Liver Microsomes | Metabolism (Vmax) | Not applicable | 0.644 ± 0.144 nmol/min/mg protein[3][4] |
| Human Liver Microsomes | Metabolism (Km) | Not applicable | 11.1 ± 3.9 µM[3][4] |
Table 2: In Vivo Toxicity and Disposition of EH-TBB
| Species | Route of Administration | Dose | Key Findings |
| Sprague Dawley Rats (Female) | Oral Gavage (single dose) | 0.1 - 100 µmol/kg | Absorbed, metabolized to TBBA, and eliminated in urine and feces[5] |
| Sprague Dawley Rats (Female) | Oral Gavage (repeated dose) | 0.1 µmol/kg/day for 10 days | Bioaccumulation of ¹⁴C-radioactivity in liver and adrenals[6] |
| Sprague Dawley Rats (Female) | Dermal | ~100 nmol/cm² | Absorbed, metabolized to TBBA in skin, and excreted[7] |
| B6C3F1 Mice (Male) | Oral Gavage (single dose) | 0.1 µmol/kg | Metabolism to TBBA similar to rats[8] |
| American Kestrels (Falco sparverius) | In ovo injection | 10, 50, 100 ng/g egg weight | Increased thyroid gland mass, reduced total thyroxine (T4)[9] |
| American Kestrels (Falco sparverius) | In ovo injection | 50 ng/g egg weight | Reduced hatching success[9] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
In Vitro Androgen Receptor Activity Assay
-
Cell Line: LNCaP human prostate cancer cells.
-
Treatment: Cells were treated with EH-TBB at concentrations ranging from 0.0002 to 20 µM, with or without the addition of 10 nM dihydrotestosterone (B1667394) (DHT).
-
Assay: Androgen-driven luciferase activity was measured after a 48-hour treatment period.
-
Endpoint: Inhibition of luciferase activity was quantified to assess the anti-androgenic potential of EH-TBB.[1]
In Vivo Rodent Disposition Study
-
Animal Model: Female Sprague Dawley rats and male B6C3F1 mice.[5][10]
-
Dosing:
-
Sample Collection: Urine and feces were collected at various time points (e.g., 6, 12, 24, 48, and 72 hours) post-dosing. Tissues were collected at the end of the study.[10]
-
Analysis: The amount of [¹⁴C]-radioactivity in excreta and tissues was quantified to determine the absorption, distribution, metabolism, and excretion (ADME) profile of EH-TBB. Metabolites were identified using techniques such as HPLC-radiometric analysis.[5][7]
In Ovo Avian Toxicity Study
-
Animal Model: American kestrel (Falco sparverius) embryos.[9]
-
Dosing: EH-TBB was dissolved in a vehicle and injected into the egg air cell on embryonic day 5 at nominal concentrations of 10, 50, or 100 ng/g egg weight.[9]
-
Endpoints:
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows related to EH-TBB toxicity.
References
- 1. OhioLINK ETD: See, Mary Jean [etd.ohiolink.edu]
- 2. researchgate.net [researchgate.net]
- 3. In vitro metabolism of the brominated flame retardants 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) and bis(2-ethylhexyl) 2,3,4,5-tetrabromophthalate (TBPH) in human and rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Metabolism of the Brominated Flame Retardants 2-Ethylhexyl-2,3,4,5-Tetrabromobenzoate (TBB) and Bis(2-Ethylhexyl) 2,3,4,5-Tetrabromophthalate (TBPH) in Human and Rat Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disposition of the Emerging Brominated Flame Retardant, 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate, in Female SD Rats and Male B6C3F1 Mice: Effects of Dose, Route, and Repeated Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disposition of the emerging brominated flame retardant, bis(2-ethylhexyl) tetrabromophthalate, in female Sprague Dawley rats: effects of dose, route, and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimation of human percutaneous bioavailability for two novel brominated flame retardants, this compound (EH-TBB) and bis(2-ethylhexyl) tetrabromophthalate (BEH-TEBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thyroid disruption and oxidative stress in American kestrels following embryonic exposure to the alternative flame retardants, EHTBB and TBPH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dioxin20xx.org [dioxin20xx.org]
Navigating Antibody Specificity in EH-TBB Immunoassays: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB), an emerging brominated flame retardant, in biological and environmental matrices is crucial for assessing exposure and understanding its potential health effects. Immunoassays offer a high-throughput and cost-effective method for such analysis. However, the reliability of these assays is fundamentally dependent on the specificity of the antibodies employed. Cross-reactivity, the binding of an antibody to structurally similar but non-target molecules, represents a significant challenge that can lead to inaccurate quantification and false-positive results. This guide provides a comprehensive overview of antibody cross-reactivity in the context of EH-TBB immunoassays, offering insights into potential cross-reactants, experimental protocols for assessment, and a framework for interpreting performance data.
Understanding Cross-Reactivity in EH-TBB Immunoassays
EH-TBB belongs to a class of brominated flame retardants that often exist as complex mixtures of structurally related congeners in various samples. Furthermore, EH-TBB is metabolized in vivo to compounds such as 2,3,4,5-tetrabromobenzoic acid (TBBA).[1] These structural analogs and metabolites are prime candidates for cross-reactivity with anti-EH-TBB antibodies.
The degree of cross-reactivity is influenced by several factors, including the immunogen used to generate the antibody, the specific epitopes recognized by the antibody, and the immunoassay format.[2] For small molecules like EH-TBB, which are not immunogenic on their own, the conjugation strategy used to link the hapten (EH-TBB) to a carrier protein significantly impacts the resulting antibody's specificity.
Comparative Analysis of Antibody Specificity: A Hypothetical Scenario
Due to a lack of publicly available quantitative cross-reactivity data for commercially available EH-TBB immunoassays, this section presents a hypothetical comparison of two fictional anti-EH-TBB antibodies, MAb-1 (Monoclonal Antibody 1) and PAb-1 (Polyclonal Antibody 1). This illustrative data is designed to guide researchers in evaluating potential antibody performance.
Table 1: Hypothetical Cross-Reactivity of Anti-EH-TBB Antibodies
| Compound | Chemical Structure | MAb-1 Cross-Reactivity (%) | PAb-1 Cross-Reactivity (%) |
| EH-TBB | 2-ethylhexyl-2,3,4,5-tetrabromobenzoate | 100 | 100 |
| TBBA | 2,3,4,5-tetrabromobenzoic acid | 15.2 | 35.8 |
| BEH-TEBP | Bis(2-ethylhexyl) tetrabromophthalate | 2.5 | 8.1 |
| TBBPA | Tetrabromobisphenol A | <0.1 | 1.2 |
| BDE-47 | 2,2',4,4'-Tetrabromodiphenyl ether | <0.1 | 0.5 |
Disclaimer: The data presented in this table is purely illustrative and does not represent the performance of any existing antibody.
Interpretation of Hypothetical Data:
In this hypothetical scenario, MAb-1 demonstrates higher specificity for EH-TBB with lower cross-reactivity towards its primary metabolite, TBBA, and other structurally similar brominated flame retardants compared to PAb-1. Polyclonal antibodies, being a heterogeneous mixture of immunoglobulins that recognize multiple epitopes, often exhibit broader cross-reactivity.[3] The choice between a monoclonal and a polyclonal antibody would depend on the specific research question. If the goal is to measure EH-TBB specifically, MAb-1 would be the superior choice. However, if a more inclusive measurement of EH-TBB and its major metabolites is desired as an indicator of overall exposure, PAb-1 might be considered, with the caveat of its broader cross-reactivity profile.
Experimental Protocols for Assessing Cross-Reactivity
A robust assessment of antibody cross-reactivity is a critical component of immunoassay validation. The following is a generalized protocol for determining the cross-reactivity of an anti-EH-TBB antibody using a competitive enzyme-linked immunosorbent assay (ELISA) format.
Principle:
The cross-reactivity of a competing compound is determined by its ability to displace the EH-TBB-enzyme conjugate from the anti-EH-TBB antibody, thereby reducing the colorimetric signal. The concentration of the cross-reactant required to cause 50% inhibition of the maximum signal (IC50) is compared to the IC50 of EH-TBB.
Materials:
-
Anti-EH-TBB antibody (monoclonal or polyclonal)
-
EH-TBB standard
-
Potential cross-reacting compounds (e.g., TBBA, BEH-TEBP, other BFRs)
-
EH-TBB-horseradish peroxidase (HRP) conjugate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., phosphate-buffered saline with 0.05% Tween-20, PBS-T)
-
Blocking buffer (e.g., 1% bovine serum albumin in PBS-T)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with the anti-EH-TBB antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the EH-TBB standard and each potential cross-reacting compound.
-
Add the standards or cross-reactants to the wells, followed immediately by the EH-TBB-HRP conjugate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well to terminate the color development.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for EH-TBB and each cross-reactant.
-
Determine the IC50 value for EH-TBB and each tested compound from their respective dose-response curves.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of EH-TBB / IC50 of Cross-Reactant) x 100
Visualizing Key Processes
To further clarify the concepts and workflows discussed, the following diagrams are provided.
Caption: Conceptual diagram of antibody cross-reactivity.
Caption: Generalized workflow for an EH-TBB competitive immunoassay.
Conclusion
References
- 1. steberlab.org [steberlab.org]
- 2. Characterization of cross‐reactive monoclonal antibodies against SARS‐CoV‐1 and SARS‐CoV‐2: Implication for rational design and development of pan‐sarbecovirus vaccines and neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
Safety Operating Guide
Proper Disposal of 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (TBB) in a Laboratory Setting
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the proper disposal of 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (TBB), a common flame retardant. While not classified as a hazardous chemical by the Occupational Safety and Health Administration (OSHA), responsible management of this compound is crucial to ensure laboratory safety and environmental protection. The following procedures are based on general best practices for laboratory chemical waste and should be adapted to comply with local and institutional regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle TBB in a well-ventilated area to minimize inhalation of any dust particles.
Quantitative Data Summary
There are no specific federal quantitative limits for the disposal of this compound as it is not a listed hazardous waste. However, general guidelines for non-hazardous laboratory waste should be followed.
| Parameter | Guideline | Source |
| Regulatory Status | Not classified as a hazardous chemical under OSHA Hazard Communication Standard. | Safety Data Sheet |
| Disposal Route | Solid Waste Landfill (in accordance with local regulations). | General Laboratory Waste Guidelines |
| Aqueous Solutions | Drain disposal is not recommended due to low water solubility and persistence. | Best Practices for Chemical Disposal |
| Empty Containers | Dispose of as regular trash after ensuring they are free of residue. | General Laboratory Waste Guidelines |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of solid TBB and contaminated materials.
1. Waste Minimization:
-
Purchase and use the minimum quantity of TBB required for your experimental needs.
-
Avoid preparing excessive stock solutions.
2. Segregation of Waste:
-
Do not mix TBB waste with hazardous chemical waste streams (e.g., solvents, acids, bases).
-
Keep TBB waste separate from general laboratory trash until it is ready for final disposal.
3. Containerization:
-
Place solid TBB waste and any materials contaminated with TBB (e.g., weighing boats, contaminated gloves, paper towels) into a designated, durable, and sealable container.
-
A wide-mouth, screw-cap plastic or glass bottle is suitable. Ensure the container is compatible with the chemical.
4. Labeling:
-
Clearly label the waste container with the following information:
-
"Non-hazardous Waste"
-
"this compound"
-
Accumulation Start Date
-
Your Name and Laboratory Information
-
5. Storage:
-
Store the sealed waste container in a designated, safe area within the laboratory, away from incompatible materials.
-
Do not allow the container to accumulate for an extended period.
6. Final Disposal:
-
Once the container is full, or you are ready to dispose of it, consult your institution's Environmental Health and Safety (EHS) office for specific procedures.
-
In most cases, properly labeled and containerized non-hazardous solid chemical waste can be disposed of in the regular municipal solid waste stream. However, institutional policies may vary.
-
For empty TBB containers, ensure they are free of any residue before disposing of them in the regular trash.
Disposal of TBB Solutions
If TBB has been dissolved in a solvent, the entire solution must be treated as hazardous waste, with the disposal procedure dictated by the hazards of the solvent. For example, a solution of TBB in a flammable solvent must be disposed of as flammable liquid waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Essential Safety and Operational Guide for 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate
This guide provides immediate safety, handling, and disposal protocols for 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (TBB), tailored for research and drug development professionals.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to ensure safety when handling TBB. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemical-resistant gloves should be worn.[1][2] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[1][2] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1] In the event of a major spill or fire, a breathing apparatus is necessary.[2] |
Handling and Disposal Workflow
The following diagram outlines the standard operating procedure for the handling and disposal of this compound.
Operational and Disposal Plans
Safe Handling Procedures:
-
Always handle this compound in a well-ventilated area.[2]
-
Keep the substance away from heat, sparks, open flames, and other ignition sources.[2]
-
Avoid breathing any vapors and prevent contact with skin and eyes.[2]
-
After handling, thoroughly wash all exposed areas of the body.[2]
-
Observe good industrial hygiene practices.[3]
Storage:
-
Store the chemical in a cool, well-ventilated location.[2]
-
The storage area should be secure and locked.[2]
-
Keep containers tightly closed when not in use.[3]
Spill Management:
-
For minor spills, immediately clean the area.[2]
-
Use an absorbent, non-combustible material such as sand or vermiculite (B1170534) to contain the spill.[2]
-
Collect the absorbed material and place it into a labeled container for proper disposal.[2]
-
In the case of a major spill, evacuate the area and contact emergency services.[2]
Disposal Plan:
-
Dispose of all waste materials, including empty containers, in accordance with local, state, and federal regulations.[2][3]
-
All waste should be taken to an authorized hazardous or special waste collection facility.[2]
Hazard Information: There are conflicting reports regarding the hazard classification of this compound. Some sources indicate that it does not meet the criteria for classification as a hazardous chemical under GHS or OSHA standards.[3][4] However, other data suggests it may cause skin irritation, drowsiness, or dizziness, and is suspected of damaging an unborn child and causing organ damage through repeated exposure.[2] It has also been classified as a moderate hazard for neurological, developmental, and reproductive toxicities. Due to these discrepancies, it is imperative to handle this chemical with a high degree of caution.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
